molecular formula C41H57N9O13S B10857105 TP0597850

TP0597850

Katalognummer: B10857105
Molekulargewicht: 916.0 g/mol
InChI-Schlüssel: XGGNDAOPHPLHFW-PVNIVXITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TP0597850 is a useful research compound. Its molecular formula is C41H57N9O13S and its molecular weight is 916.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C41H57N9O13S

Molekulargewicht

916.0 g/mol

IUPAC-Name

(2R)-5-[(2S,4S)-4-amino-2-[[(2S)-1-[[(2S)-1-[(5-amino-5-oxopentyl)amino]-4-carboxy-1-oxobutan-2-yl]-methylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-[[4-[(4-carbamoylbenzoyl)amino]phenyl]sulfonylamino]-5-oxopentanoic acid

InChI

InChI=1S/C41H57N9O13S/c1-23(2)20-30(40(59)49(3)31(16-18-35(53)54)38(57)45-19-5-4-6-33(43)51)47-39(58)32-21-26(42)22-50(32)34(52)17-15-29(41(60)61)48-64(62,63)28-13-11-27(12-14-28)46-37(56)25-9-7-24(8-10-25)36(44)55/h7-14,23,26,29-32,48H,4-6,15-22,42H2,1-3H3,(H2,43,51)(H2,44,55)(H,45,57)(H,46,56)(H,47,58)(H,53,54)(H,60,61)/t26-,29+,30-,31-,32-/m0/s1

InChI-Schlüssel

XGGNDAOPHPLHFW-PVNIVXITSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N(C)[C@@H](CCC(=O)O)C(=O)NCCCCC(=O)N)NC(=O)[C@@H]1C[C@@H](CN1C(=O)CC[C@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)N)N

Kanonische SMILES

CC(C)CC(C(=O)N(C)C(CCC(=O)O)C(=O)NCCCCC(=O)N)NC(=O)C1CC(CN1C(=O)CCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)N)N

Herkunft des Produkts

United States

Foundational & Exploratory

TP0597850: A Comprehensive Technical Guide on its Mechanism of Action as a Selective MMP-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0597850 is a novel, potent, and highly selective small-molecule inhibitor of matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase implicated in the pathogenesis of various diseases, including cancer and fibrosis.[1][2][3][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular interactions, kinetic properties, and impact on relevant signaling pathways. The information presented is curated from peer-reviewed scientific literature to support researchers and professionals in the field of drug development.

Introduction: The Role of MMP-2 in Disease

Matrix metalloproteinase-2 (MMP-2), also known as gelatinase A, is a key enzyme involved in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes.[5] Under physiological conditions, MMP-2 activity is tightly regulated and plays a role in tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP-2 activity is a hallmark of several pathological processes. In cancer, elevated MMP-2 levels are associated with increased tumor invasion, metastasis, and angiogenesis. In fibrotic diseases, MMP-2 contributes to the excessive deposition and remodeling of the ECM, leading to tissue scarring and organ dysfunction.

Design and Rationale of this compound

This compound was developed through a strategic medicinal chemistry effort aimed at improving the properties of a pre-existing small-molecule-peptide hybrid inhibitor. The parent compound was found to have a degradation-prone tripeptide linker {5-aminopentanoic acid [Ape(5)]-Glu-Asp}. To enhance chemical stability, this linker was replaced with a shorter, more robust γ-D-Glu linker.

A key innovation in the design of this compound was the introduction of a (4S)-aminoproline moiety. This structural modification dramatically increased the chemical stability of the molecule while maintaining high selectivity for MMP-2. The phenylbenzamide group was identified as an optimal S1' pocket-binding group, contributing to the high potency of the inhibitor.

Mechanism of Action: Selective and Slow Tight-Binding Inhibition of MMP-2

This compound exerts its therapeutic effect through the direct, selective, and potent inhibition of MMP-2. Its mechanism of action is characterized by a slow tight-binding nature, which results in a prolonged duration of target engagement.

Molecular Interactions with the MMP-2 Active Site

Co-crystal X-ray structural analysis of this compound in complex with the MMP-2 catalytic domain (PDB code: 8H78) has elucidated the precise molecular interactions responsible for its high affinity and selectivity.

  • Zinc Chelation: The γ-D-Glu linker of this compound coordinates with the catalytic zinc ion in the active site of MMP-2, a critical interaction for potent inhibition.

  • S1' Pocket Binding: The phenylbenzamide group of this compound fits snugly into the S1' subsite of the MMP-2 active site, a key determinant of its inhibitory potency.

  • Selectivity-Conferring Interaction: The (4S)-aminoproline residue forms a specific interaction with Glutamate 130 (Glu130) in the S2 subsite of MMP-2. This interaction is crucial for the high selectivity of this compound for MMP-2 over other MMP isoforms.

This compound Binding to MMP-2 Active Site cluster_MMP2 MMP-2 Active Site cluster_this compound This compound S1_pocket S1' Pocket S2_pocket S2 Pocket (contains Glu130) Zinc Catalytic Zinc Ion (Zn2+) Phenylbenzamide Phenylbenzamide Group Phenylbenzamide->S1_pocket Binds to Aminoproline (4S)-Aminoproline Aminoproline->S2_pocket Interacts with Glu130 Linker γ-D-Glu Linker Linker->Zinc Coordinates with

Figure 1: Diagram of this compound's key interactions within the MMP-2 active site.
Kinetic Profile

This compound exhibits a "slow tight-binding" kinetic profile, which is characterized by a slow onset of inhibition and a very slow dissociation from the enzyme. This results in a prolonged inhibitory effect, even after the free compound has been cleared from the system.

ParameterValueReference
Ki (inhibition constant) 0.034 nM
IC50 (half maximal inhibitory concentration) 0.22 nM
Dissociation Half-life (t1/2) 265 minutes
Selectivity ≥2000-fold over other MMPs

Impact on Signaling Pathways: Inhibition of TGF-β Activation

MMP-2 is known to play a crucial role in the activation of latent transforming growth factor-beta (TGF-β), a key cytokine in fibrosis and cancer progression. Latent TGF-β is held in an inactive state by its association with the Latency-Associated Peptide (LAP). MMP-2 can cleave LAP, releasing active TGF-β, which then binds to its receptor and initiates downstream signaling cascades, such as the SMAD pathway, leading to pro-fibrotic and pro-tumoral gene expression.

By inhibiting MMP-2, this compound is predicted to block the proteolytic activation of latent TGF-β, thereby attenuating its downstream signaling and mitigating its pathological effects.

This compound's Impact on the TGF-β Signaling Pathway cluster_pathway TGF-β Signaling Pathway proTGFb Latent TGF-β (pro-TGF-β) MMP2 MMP-2 proTGFb->MMP2 Cleavage by activeTGFb Active TGF-β MMP2->activeTGFb TGFbR TGF-β Receptor activeTGFb->TGFbR Binds to SMAD SMAD Signaling TGFbR->SMAD Activates GeneExpression Pro-fibrotic & Pro-tumoral Gene Expression SMAD->GeneExpression Promotes This compound This compound This compound->MMP2 Inhibits

Figure 2: this compound inhibits MMP-2, preventing the activation of TGF-β.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of MMP-2 inhibitors like this compound.

MMP-2 Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory potency (IC50) of a compound against MMP-2.

  • Reagents: Recombinant human MMP-2, a fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5), and the test compound (this compound) at various concentrations.

  • Procedure: a. Pre-incubate MMP-2 with varying concentrations of the test compound in the assay buffer for a specified time (e.g., 30 minutes) at 37°C. b. Initiate the enzymatic reaction by adding the fluorogenic substrate. c. Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 328 nm, emission at 393 nm). d. Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Determination of Kinetic Parameters (Ki and Dissociation Half-life)

To characterize the slow tight-binding nature of an inhibitor, progress curve analysis is often employed.

  • Procedure: a. Similar to the inhibition assay, mix MMP-2 and the fluorogenic substrate. b. Initiate the reaction by adding the inhibitor at various concentrations. c. Continuously monitor the fluorescence over an extended period to obtain progress curves. d. Fit the progress curves to the appropriate equations for slow tight-binding inhibition to determine the association (kon) and dissociation (koff) rate constants. e. Calculate the inhibition constant (Ki) as koff/kon. f. Calculate the dissociation half-life (t1/2) as 0.693/koff.

Chemical Stability Assay

This assay assesses the stability of a compound under different pH conditions.

  • Reagents: Test compound stock solution (in DMSO), buffers of varying pH (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

  • Procedure: a. Incubate the test compound at a final concentration in the different pH buffers at a constant temperature (e.g., 37°C). b. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the samples. c. Quench the reaction (e.g., by adding an organic solvent). d. Analyze the concentration of the remaining parent compound using a suitable analytical method, such as LC-MS/MS. e. Plot the percentage of the remaining compound against time to determine the stability profile at each pH.

Experimental Workflow for Characterizing this compound start Start inhibition_assay MMP-2 Inhibition Assay (Fluorometric) start->inhibition_assay kinetics_assay Kinetic Analysis (Progress Curves) start->kinetics_assay stability_assay Chemical Stability Assay (pH range) start->stability_assay ic50 Determine IC50 inhibition_assay->ic50 ki_thalf Determine Ki and t1/2 kinetics_assay->ki_thalf stability_profile Assess Stability Profile stability_assay->stability_profile end End ic50->end ki_thalf->end stability_profile->end

Figure 3: A generalized workflow for the in vitro characterization of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of MMP-2 with a well-defined mechanism of action. Its slow tight-binding kinetics and long dissociation half-life suggest the potential for sustained target engagement in vivo. By inhibiting MMP-2, this compound can modulate key pathological signaling pathways, such as TGF-β activation, making it a promising therapeutic candidate for the treatment of MMP-2-driven diseases like cancer and fibrosis. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

TP0597850: A Technical Overview of a Novel MMP-2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: TP0597850 is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), a key enzyme implicated in a variety of pathological processes, including cancer metastasis and fibrosis. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Discovery and Preclinical Development Timeline

The development of this compound is currently in the preclinical phase. The timeline, based on publicly available information, is focused on its discovery and initial characterization.

Discovery (Published January 2023): The discovery of this compound was first reported in the Journal of Medicinal Chemistry.[1][2] The research focused on creating a selective, chemically stable, and slow tight-binding inhibitor of MMP-2.[1][2] The design strategy involved modifying a small-molecule–peptide hybrid, leading to the synthesis of this compound, which features a phenylbenzamide-pentapeptide hybrid scaffold.[1]

Preclinical In Vitro Characterization: Following its synthesis, this compound underwent extensive in vitro testing to determine its inhibitory activity, selectivity, and kinetic properties.

Current Status: As of late 2025, there is no publicly available information regarding the in vivo efficacy, pharmacokinetics, toxicology, or clinical trial status of this compound. A search of clinical trial registries and pharmaceutical development databases indicates that this compound remains in the discovery and preclinical research stage for indications including diabetes mellitus, infectious diseases, and other conditions.

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of MMP-2. MMP-2 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix components, particularly type IV collagen, a major component of basement membranes. The dysregulation of MMP-2 activity is associated with the progression of cancer, where it facilitates tumor invasion and metastasis, and in fibrotic diseases, where it contributes to tissue remodeling.

The inhibition of MMP-2 by this compound is characterized by a slow tight-binding mechanism, which results in a long dissociative half-life. This prolonged inhibition is a desirable characteristic for a therapeutic agent.

The signaling pathways influenced by MMP-2 are complex and can vary depending on the cellular context. MMP-2 is known to be involved in pathways such as the TGF-β, PI3K/AKT, and MAPK/ERK signaling cascades, which regulate processes like cell proliferation, migration, and survival. By inhibiting MMP-2, this compound has the potential to modulate these downstream signaling events.

MMP2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling ECM Extracellular Matrix (e.g., Type IV Collagen) Cell_Responses Cellular Responses (Proliferation, Migration, Invasion) ECM->Cell_Responses degradation facilitates Pro_MMP2 Pro-MMP-2 MMP2 Active MMP-2 Pro_MMP2->MMP2 activation MMP2->ECM degrades MT1_MMP MT1-MMP MT1_MMP->Pro_MMP2 activates TIMP2 TIMP-2 TIMP2->MT1_MMP modulates Growth_Factors Growth Factors (e.g., TGF-β, VEGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK PI3K_AKT->Pro_MMP2 upregulates transcription PI3K_AKT->Cell_Responses MAPK_ERK->Pro_MMP2 upregulates transcription MAPK_ERK->Cell_Responses This compound This compound This compound->MMP2 inhibits

MMP-2 activation and signaling pathways targeted by this compound.

Quantitative Data

The following tables summarize the key quantitative data from the initial in vitro characterization of this compound.

ParameterValueReference
MMP-2 IC50 0.22 nM
MMP-2 Ki 0.034 nM
MMP-2 Dissociation Half-life (t1/2) 265 min
MMP SubtypeSelectivity vs. MMP-2 (fold)Reference
MMP-1 >45000
MMP-3 >29000
MMP-7 >45000
MMP-8 >45000
MMP-9 ~2900
MMP-10 >45000
MMP-12 >45000
MMP-13 >2000
MMP-14 ~2600

Experimental Protocols

Detailed experimental protocols for the evaluation of MMP-2 inhibitors like this compound are crucial for reproducibility and further research. Below are generalized protocols for key assays.

MMP Inhibition Assay (Fluorogenic Substrate)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against MMP-2.

  • Reagents and Materials:

    • Recombinant human MMP-2 (catalytic domain)

    • Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

    • This compound or other test compounds

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Add a fixed concentration of recombinant MMP-2 to each well of the microplate.

    • Add the different concentrations of this compound to the wells containing MMP-2 and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths specific to the substrate).

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Gelatin Zymography

This technique is used to detect the activity of gelatinases like MMP-2 and to assess the inhibitory effect of compounds.

  • Reagents and Materials:

    • SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin

    • Samples containing MMP-2 (e.g., cell culture supernatant, tissue extracts)

    • Non-reducing sample buffer

    • Washing buffer (e.g., 2.5% Triton X-100 in water)

    • Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5) with or without this compound

    • Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250)

    • Destaining solution (e.g., 40% methanol, 10% acetic acid)

  • Procedure:

    • Mix samples with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel without prior boiling.

    • Perform electrophoresis under non-denaturing conditions at 4°C.

    • After electrophoresis, wash the gel twice for 30 minutes each in the washing buffer to remove SDS and allow enzyme renaturation.

    • Incubate the gel overnight at 37°C in the incubation buffer. For inhibition studies, add this compound to the incubation buffer.

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

    • Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-2.

    • Quantify the band intensity using densitometry to assess MMP-2 activity and its inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo / In Vivo (Projected) cluster_clinical Clinical Development (Future) Synthesis Synthesis of this compound Inhibition_Assay MMP Inhibition Assay (IC50 Determination) Synthesis->Inhibition_Assay Selectivity_Panel Selectivity Profiling (vs. other MMPs) Inhibition_Assay->Selectivity_Panel Kinetics Kinetic Analysis (Slow-binding) Selectivity_Panel->Kinetics Zymography Gelatin Zymography (Cell-based activity) Kinetics->Zymography PK_Studies Pharmacokinetic Studies (Animal Models) Zymography->PK_Studies Efficacy_Models In Vivo Efficacy Models (Cancer/Fibrosis) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Phase_I Phase I Clinical Trials (Safety) Tox_Studies->Phase_I Phase_II Phase II Clinical Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Pivotal Studies) Phase_II->Phase_III

Projected development workflow for this compound.

Conclusion

This compound is a promising, highly selective, and potent preclinical candidate for the inhibition of MMP-2. Its discovery and detailed in vitro characterization have laid a strong foundation for its further development. The next critical steps in its development timeline will involve comprehensive in vivo studies to establish its efficacy, pharmacokinetic profile, and safety, which will be necessary before it can advance to clinical trials. The scientific community awaits further publications to elucidate the full therapeutic potential of this novel MMP-2 inhibitor.

References

The Role of TP0597850 in Inhibiting MMP2 Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Matrix metalloproteinase-2 (MMP2), a zinc-dependent endopeptidase, is a critical enzyme involved in the degradation of the extracellular matrix. Its dysregulation is implicated in a variety of pathological conditions, including cancer metastasis and fibrosis. TP0597850 has emerged as a highly potent and selective inhibitor of MMP2, demonstrating a slow tight-binding mechanism. This technical guide provides an in-depth overview of the role of this compound in inhibiting MMP2 activity, including its quantitative inhibitory profile, a representative experimental protocol for its characterization, and its potential impact on relevant signaling pathways.

Introduction to MMP2 and its Inhibition

Matrix metalloproteinase-2 (MMP2), also known as gelatinase A, plays a pivotal role in tissue remodeling by degrading type IV collagen, a major component of basement membranes. Under physiological conditions, MMP2 activity is tightly regulated. However, in pathological states such as cancer, its overexpression and hyperactivity contribute to tumor invasion, metastasis, and angiogenesis by breaking down the extracellular matrix barrier.[1] Similarly, in fibrotic diseases, dysregulated MMP2 activity contributes to the pathological remodeling of tissues.[2] Consequently, the development of potent and selective MMP2 inhibitors is a significant focus of therapeutic research.

This compound is a novel, selective, and chemically stable MMP2 inhibitor with a phenylbenzamide-pentapeptide hybrid scaffold.[3][4] Its unique slow tight-binding kinetics suggest a prolonged duration of action, making it a promising candidate for further investigation in cancer and fibrosis models.[3]

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound against MMP2 has been characterized by several key quantitative parameters. These values highlight its high affinity and prolonged interaction with the enzyme.

ParameterValueReference
IC50 0.22 nM
Ki 0.034 nM
Dissociation Half-life (t1/2) 265 min

Table 1: Quantitative Inhibitory Data for this compound against MMP2. This table summarizes the key inhibitory constants of this compound, demonstrating its potent and sustained inhibition of MMP2.

Experimental Protocols for Characterizing MMP2 Inhibition

While the specific, detailed experimental protocol used for the characterization of this compound is not publicly available in its entirety, this section provides a representative protocol for a fluorogenic substrate assay commonly used to determine the inhibitory activity of compounds against MMP2. This protocol is based on established methodologies for assessing MMP2 inhibition.

Representative Fluorogenic MMP2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human MMP2.

Materials:

  • Recombinant human MMP2 (active form)

  • Fluorogenic MMP2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the active MMP2 enzyme to a final concentration of 1-2 nM in ice-cold Assay Buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted this compound solution. b. Add 25 µL of the diluted MMP2 enzyme solution to each well. c. Incubate the plate at 37°C for a pre-incubation period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the fluorogenic MMP2 substrate (final concentration typically 10-20 µM).

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity at 37°C for 30-60 minutes using a microplate reader.

  • Data Analysis: a. Determine the reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the reaction velocity against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Determination of Slow Tight-Binding Kinetics

The slow tight-binding nature of this compound requires a more detailed kinetic analysis. This typically involves measuring the progress curves of the enzymatic reaction at different inhibitor concentrations and fitting the data to models that account for the slow onset of inhibition. This analysis provides the association (kon) and dissociation (koff) rate constants, from which the dissociation half-life (t1/2 = 0.693 / koff) can be calculated.

Signaling Pathways and the Role of MMP2 Inhibition

MMP2 is a key downstream effector in several signaling pathways that are crucial for cell proliferation, survival, and migration. By inhibiting MMP2, this compound has the potential to modulate these pathways and thereby exert its therapeutic effects. While direct studies on the downstream signaling effects of this compound are not yet published, we can infer its potential impact based on the known roles of MMP2.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. Activated Akt can lead to the upregulation of MMP2 expression, which in turn promotes cell invasion and metastasis. Inhibition of MMP2 activity by this compound would block a critical downstream effector of this pathway, potentially reducing the invasive capacity of cancer cells.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Factors Transcription Factors mTOR->Transcription Factors MMP2 Gene Expression MMP2 Gene Expression Transcription Factors->MMP2 Gene Expression Pro-MMP2 Pro-MMP2 MMP2 Gene Expression->Pro-MMP2 Active MMP2 Active MMP2 Pro-MMP2->Active MMP2 ECM Degradation ECM Degradation Active MMP2->ECM Degradation Cell Invasion & Metastasis Cell Invasion & Metastasis ECM Degradation->Cell Invasion & Metastasis This compound This compound This compound->Active MMP2

Caption: PI3K/Akt/mTOR pathway leading to MMP2-mediated cell invasion.

The TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of invasion and metastasis in later stages. TGF-β can induce the expression of MMP2, which is a key mediator of TGF-β-induced epithelial-to-mesenchymal transition (EMT) and cell invasion. By inhibiting MMP2, this compound could potentially counteract the pro-metastatic effects of TGF-β.

TGF_beta_Pathway TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 Smad Complex Smad Complex Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex MMP2 Gene Expression MMP2 Gene Expression Smad Complex->MMP2 Gene Expression Enters Nucleus Pro-MMP2 Pro-MMP2 MMP2 Gene Expression->Pro-MMP2 Active MMP2 Active MMP2 Pro-MMP2->Active MMP2 ECM Degradation ECM Degradation Active MMP2->ECM Degradation Cell Invasion & EMT Cell Invasion & EMT ECM Degradation->Cell Invasion & EMT This compound This compound This compound->Active MMP2

Caption: TGF-β signaling pathway and its link to MMP2-driven cell invasion.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing MMP2 inhibitors like this compound.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Models Primary Screening Primary Screening IC50 Determination IC50 Determination Primary Screening->IC50 Determination Hit Identification Kinetic Analysis Kinetic Analysis IC50 Determination->Kinetic Analysis Potency & MoA Selectivity Profiling Selectivity Profiling Kinetic Analysis->Selectivity Profiling Specificity Target Engagement Target Engagement Selectivity Profiling->Target Engagement Cellular MMP2 Activity Cellular MMP2 Activity Target Engagement->Cellular MMP2 Activity Invasion/Migration Assays Invasion/Migration Assays Cellular MMP2 Activity->Invasion/Migration Assays Pharmacokinetics Pharmacokinetics Invasion/Migration Assays->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies

Caption: General experimental workflow for MMP2 inhibitor development.

Conclusion

This compound is a highly potent and selective inhibitor of MMP2 with a favorable slow tight-binding kinetic profile. Its ability to potently inhibit MMP2 suggests that it may serve as a valuable tool for studying the roles of this enzyme in various diseases and as a promising therapeutic candidate. Further research is warranted to elucidate the specific downstream signaling effects of this compound in relevant cellular and in vivo models of cancer and fibrosis. The detailed characterization of its mechanism of action and its effects on complex biological systems will be crucial for its future development.

References

TP0597850: A Potential Therapeutic Avenue for Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix (ECM), represent a significant and growing global health burden with limited effective therapeutic options. Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, has been identified as a key player in tissue remodeling and is implicated in the pathogenesis of fibrosis, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of TP0597850, a novel, potent, and highly selective inhibitor of MMP-2. While direct preclinical and clinical data on the anti-fibrotic efficacy of this compound are not yet publicly available, this document synthesizes the existing biochemical data for the compound and explores the multifaceted role of MMP-2 in fibrosis to build a strong rationale for its potential as a therapeutic agent. Furthermore, this guide outlines detailed experimental protocols for the preclinical evaluation of this compound in the context of fibrotic diseases and presents key signaling pathways associated with MMP-2 in fibrosis.

Introduction to this compound

This compound is a novel, chemically stable, and selective inhibitor of matrix metalloproteinase-2 (MMP-2).[1][2] It was developed as a slow tight-binding inhibitor with a long dissociative half-life, suggesting a prolonged duration of action at its target.

Biochemical Profile of this compound

The key biochemical parameters of this compound highlight its potency and selectivity for MMP-2.

ParameterValueReference
Target Matrix Metalloproteinase-2 (MMP-2)[1][2]
Inhibition Constant (Ki) 0.034 nM[1]
Selectivity ≥2000-fold selectivity over other MMPs
Binding Nature Slow tight-binding
Dissociative Half-life (t1/2) 265 min

The Role of MMP-2 in the Pathogenesis of Fibrosis

MMP-2's role in fibrosis is complex and context-dependent. It is a gelatinase that primarily degrades type IV collagen, a major component of basement membranes, as well as other ECM components like fibronectin and elastin. Dysregulation of MMP-2 activity can contribute to the pathological tissue remodeling seen in fibrotic diseases.

Pro-fibrotic Actions of MMP-2
  • ECM Remodeling and Activation of Pro-fibrotic Factors: By degrading the native ECM, MMP-2 can create a microenvironment that is conducive to fibroblast activation and proliferation. Furthermore, MMP-2 can release ECM-sequestered growth factors, such as Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine.

  • Promotion of Myofibroblast Differentiation: Activated fibroblasts, or myofibroblasts, are the primary cell type responsible for the excessive deposition of ECM in fibrosis. MMP-2 activity has been associated with the differentiation of fibroblasts into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA).

Potential Anti-fibrotic Roles of MMP-2

Conversely, some studies suggest that MMP-2 may also have protective effects in certain contexts by degrading excessive fibrillar collagens and contributing to the resolution of fibrosis. This dual role underscores the importance of tightly regulating MMP-2 activity. The therapeutic hypothesis for an MMP-2 inhibitor like this compound is that in a pathological fibrotic state, the pro-fibrotic activities of MMP-2 dominate, and selective inhibition can help to restore tissue homeostasis.

Proposed Preclinical Evaluation of this compound for Fibrosis

Given the absence of direct anti-fibrotic data for this compound, a rigorous preclinical evaluation is necessary. The following sections outline key experimental protocols that could be employed.

In Vitro Efficacy Studies

Objective: To determine the direct effects of this compound on fibroblast function and ECM deposition.

Experimental Protocols:

  • Fibroblast Proliferation Assay:

    • Cell Lines: Primary human lung fibroblasts (HLFs), primary human dermal fibroblasts, or cell lines such as NIH/3T3.

    • Methodology: Seed fibroblasts in 96-well plates and treat with a dose range of this compound (e.g., 0.1 nM to 10 µM) in the presence or absence of a pro-fibrotic stimulus like TGF-β1 (e.g., 5 ng/mL). Assess proliferation after 24-72 hours using a BrdU or MTT assay.

  • Myofibroblast Differentiation Assay:

    • Methodology: Culture fibroblasts on glass coverslips and stimulate with TGF-β1. Treat with this compound. After 48-72 hours, fix and stain for α-SMA expression by immunofluorescence. Quantify the percentage of α-SMA positive cells. Western blotting can also be used to quantify α-SMA protein levels in cell lysates.

  • Collagen Deposition Assay:

    • Methodology: Culture fibroblasts to confluence and treat with this compound and a pro-fibrotic stimulus. After 72 hours, quantify total collagen deposition using a Sirius Red-based colorimetric assay. Alternatively, specific collagen types (e.g., Collagen I) can be quantified by Western blot or ELISA.

  • Fibronectin Expression:

    • Methodology: Analyze the expression of fibronectin, another key ECM component, in response to this compound treatment in TGF-β1 stimulated fibroblasts via Western blot or immunofluorescence.

G cluster_0 In Vitro Efficacy Workflow cluster_1 Endpoint Analysis fibroblasts Primary Human Fibroblasts (Lung, Dermal) tgfb TGF-β1 Stimulation fibroblasts->tgfb tp059 This compound Treatment (Dose-Response) tgfb->tp059 prolif Proliferation Assay (BrdU/MTT) tp059->prolif alpha_sma Myofibroblast Differentiation (α-SMA Staining/Western) tp059->alpha_sma collagen Collagen Deposition (Sirius Red/ELISA) tp059->collagen fibronectin Fibronectin Expression (Western/IF) tp059->fibronectin

Proposed workflow for in vitro evaluation of this compound.
In Vivo Efficacy Studies

Objective: To assess the therapeutic efficacy of this compound in established animal models of fibrosis.

Experimental Protocols:

  • Bleomycin-Induced Pulmonary Fibrosis Model:

    • Animal Model: C57BL/6 mice.

    • Methodology: Induce pulmonary fibrosis by a single intratracheal or oropharyngeal instillation of bleomycin. Begin treatment with this compound (e.g., via oral gavage or intraperitoneal injection) at a pre-determined time point after bleomycin administration (e.g., day 7 or 14 to model therapeutic intervention).

    • Endpoints (at day 21 or 28):

      • Histopathology: Assess lung fibrosis severity using the Ashcroft scoring system on Masson's trichrome-stained lung sections.

      • Collagen Content: Quantify total lung collagen using a hydroxyproline assay.

      • Gene and Protein Expression: Measure the expression of pro-fibrotic markers (e.g., Col1a1, Acta2, Fn1) in lung homogenates by qPCR and Western blot.

  • Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model:

    • Animal Model: Sprague-Dawley rats or C57BL/6 mice.

    • Methodology: Induce liver fibrosis by intraperitoneal injection of CCl4 twice weekly for 4-8 weeks. Administer this compound concurrently or after the establishment of fibrosis.

    • Endpoints:

      • Histopathology: Evaluate liver fibrosis using Sirius Red staining and a standardized scoring system.

      • Collagen Content: Determine hepatic hydroxyproline content.

      • Liver Function Tests: Measure serum levels of ALT and AST.

G cluster_0 In Vivo Pulmonary Fibrosis Model Workflow cluster_1 Endpoint Analysis (Day 21/28) mice C57BL/6 Mice bleo Bleomycin Instillation (Day 0) mice->bleo treatment This compound Treatment (e.g., Day 7-21) bleo->treatment hist Histopathology (Ashcroft Score) treatment->hist hydroxy Hydroxyproline Assay (Collagen Content) treatment->hydroxy markers Gene/Protein Expression (qPCR/Western) treatment->markers

Proposed workflow for bleomycin-induced pulmonary fibrosis model.

MMP-2 Signaling Pathways in Fibrosis

The signaling pathways through which MMP-2 exerts its effects in fibrosis are intricate and involve crosstalk with multiple pro-fibrotic cascades.

G tgfb TGF-β mmp2 MMP-2 tgfb->mmp2 Induces Expression integrins Integrins integrins->mmp2 Activates ecm Extracellular Matrix (e.g., Type IV Collagen) fibroblast Fibroblast/Myofibroblast ecm->fibroblast Altered Microenvironment mmp2->ecm Degrades mmp2->fibroblast Direct Effects proliferation Proliferation fibroblast->proliferation differentiation Differentiation (α-SMA ↑) fibroblast->differentiation ecm_deposition ECM Deposition (Collagen, Fibronectin ↑) fibroblast->ecm_deposition This compound This compound This compound->mmp2 Inhibits

Simplified MMP-2 signaling in fibrosis and the point of intervention for this compound.

This diagram illustrates that pro-fibrotic stimuli like TGF-β can increase the expression of MMP-2. MMP-2, in turn, can remodel the ECM and directly act on fibroblasts to promote proliferation, differentiation into myofibroblasts, and further ECM deposition. This compound, by selectively inhibiting MMP-2, has the potential to interrupt this pathological feedback loop.

Conclusion and Future Directions

This compound is a highly potent and selective inhibitor of MMP-2, a key enzyme implicated in the pathogenesis of fibrosis. While direct evidence of its anti-fibrotic activity is currently lacking, its biochemical profile provides a strong rationale for its investigation as a potential therapeutic agent for fibrotic diseases. The experimental workflows detailed in this guide provide a roadmap for the preclinical evaluation of this compound. Future studies should focus on generating robust in vitro and in vivo data to validate this therapeutic hypothesis. Successful preclinical findings would pave the way for clinical trials to assess the safety and efficacy of this compound in patients with fibrotic conditions, potentially offering a novel and much-needed treatment option.

References

A Technical Guide to TP0597850: A Selective MMP-2 Inhibitor for Extracellular Matrix Remodeling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TP0597850, a potent and highly selective inhibitor of matrix metalloproteinase-2 (MMP-2). It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to investigate its effects on extracellular matrix (ECM) remodeling. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways.

Core Compound Properties and Mechanism of Action

This compound is a novel, chemically stable, phenylbenzamide-pentapeptide hybrid molecule engineered for high-affinity and selective inhibition of MMP-2.[1][2][3] MMP-2, a zinc-dependent endopeptidase, plays a crucial role in the degradation of ECM components, particularly type IV and V collagen, fibronectin, and elastin.[1] Dysregulation of MMP-2 activity is implicated in various pathological conditions, including cancer metastasis and fibrosis.[1]

The mechanism of action of this compound is characterized by a slow tight-binding nature, which results in a prolonged inhibitory effect on MMP-2. This is evidenced by its long dissociative half-life (t₁/₂ = 265 min).

Below is a diagram illustrating the mechanism of action of this compound.

cluster_0 This compound Action cluster_1 ECM Degradation This compound This compound MMP-2 MMP-2 This compound->MMP-2 Inhibits ECM Extracellular Matrix (Collagen, Elastin, etc.) MMP-2->ECM Degrades Degraded ECM Degraded ECM Fragments ECM->Degraded ECM

Mechanism of this compound Action.

Quantitative Data

The inhibitory potency and selectivity of this compound against MMP-2 have been quantified through various enzymatic assays. The key parameters are summarized in the table below.

ParameterValueEnzymeNotesReference
IC₅₀ 0.22 nMMMP-2The half maximal inhibitory concentration.
Kᵢ 0.034 nMMMP-2The inhibition constant.
Selectivity ≥2000-foldvs. other MMPsHighly selective for MMP-2.
t₁/₂ (dissociative half-life) 265 minMMP-2Demonstrates slow tight-binding inhibition.

Signaling Pathways in ECM Remodeling

The expression and activity of MMP-2 are regulated by complex signaling pathways, which are often implicated in fibrotic diseases and cancer. This compound, by directly inhibiting MMP-2, can be a valuable tool to probe the downstream consequences of blocking this key node in ECM remodeling. Two major pathways influencing MMP-2 are the Transforming Growth Factor-beta (TGF-β) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

TGF-β Signaling Pathway

TGF-β is a potent inducer of fibrosis and can upregulate MMP-2 expression. The canonical TGF-β pathway involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.

TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor Binds Smad2/3 Smad2/3 TGF-beta Receptor->Smad2/3 Phosphorylates Smad Complex Smad Complex Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Translocates to MMP-2 Gene MMP-2 Gene Nucleus->MMP-2 Gene Activates Transcription MMP-2 mRNA MMP-2 mRNA MMP-2 Gene->MMP-2 mRNA MMP-2 Protein MMP-2 Protein MMP-2 mRNA->MMP-2 Protein Translation This compound This compound This compound->MMP-2 Protein Inhibits Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors MMP-2 Expression MMP-2 Expression Downstream Effectors->MMP-2 Expression Increases MMP-2 Protein MMP-2 Protein MMP-2 Expression->MMP-2 Protein This compound This compound This compound->MMP-2 Protein Inhibits cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Enzyme_Assay MMP-2 Enzymatic Assay (IC50, Ki determination) Zymography Gelatin Zymography (MMP-2 Activity in Cells) Enzyme_Assay->Zymography Cell_Migration Cell Migration Assay (e.g., Transwell) Zymography->Cell_Migration ECM_Deposition ECM Component Analysis (e.g., Western Blot for Collagen) Cell_Migration->ECM_Deposition Animal_Model Disease Model (e.g., Fibrosis, Cancer) ECM_Deposition->Animal_Model Proceed to In Vivo Treatment This compound Administration Animal_Model->Treatment Histology Histological Analysis (e.g., Masson's Trichrome for Collagen) Treatment->Histology IHC Immunohistochemistry (ECM proteins, MMP-2) Treatment->IHC

References

Early-Stage Research on TP0597850: A Technical Guide for Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0597850 is a novel, highly selective, and potent small-molecule inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1][2][3][4][5] MMP-2 is a zinc-dependent endopeptidase critically involved in the degradation of the extracellular matrix, a process integral to cancer cell invasion, metastasis, and angiogenesis. The dysregulation of MMP-2 is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action and providing detailed experimental protocols for its evaluation in cancer models. As research on this compound is in its nascent stages, this document combines available data with established methodologies for preclinical cancer studies.

Quantitative Data Presentation

To date, the primary quantitative data for this compound is centered on its direct enzymatic inhibition of MMP-2. Data from cell-based or in vivo cancer models have not yet been publicly reported.

Table 1: In Vitro Enzymatic Inhibition Profile of this compound

ParameterValueTargetNotes
Ki 0.034 nMMMP-2Ki represents the inhibition constant, indicating the potency of the inhibitor. A lower value signifies higher potency.
IC50 0.22 nMMMP-2IC50 is the half-maximal inhibitory concentration.
Selectivity ≥2000-foldvs. other MMPsHigh selectivity for MMP-2 over other matrix metalloproteinases is a key feature, potentially reducing off-target effects.
Dissociative Half-life (t1/2) 265 minMMP-2This long half-life indicates a slow tight-binding nature to the enzyme, suggesting a prolonged inhibitory effect.

Experimental Protocols

The following are detailed protocols for key experiments relevant to the preclinical evaluation of an MMP-2 inhibitor like this compound in cancer models.

In Vitro MMP-2 Enzymatic Assay

This assay is fundamental to confirming the direct inhibitory activity of this compound on its target enzyme.

  • Objective: To determine the IC50 and Ki of this compound against purified MMP-2.

  • Materials:

    • Recombinant human MMP-2 (pro-form and active form)

    • APMA (p-aminophenylmercuric acetate) for pro-MMP-2 activation

    • Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

    • This compound dissolved in DMSO

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Activate pro-MMP-2 to its active form using APMA according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the diluted this compound or DMSO (vehicle control), and the active MMP-2 enzyme. Incubate for a pre-determined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic MMP-2 substrate.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 328 nm and emission at 393 nm).

    • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.

    • Plot the percentage of MMP-2 inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Determine the Ki value using the Cheng-Prusoff equation, considering the substrate concentration and its Km value.

Cancer Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines.

  • Objective: To determine the IC50 of this compound in various cancer cell lines.

  • Materials:

    • Cancer cell lines with known MMP-2 expression levels (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer)

    • Complete cell culture medium

    • This compound dissolved in DMSO

    • Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)

    • 96-well clear or opaque microplates

    • Microplate reader (spectrophotometer or fluorometer)

  • Procedure:

    • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value.

In Vitro Cell Migration and Invasion Assays

These assays are crucial for evaluating the effect of an MMP-2 inhibitor on the metastatic potential of cancer cells.

  • Objective: To assess the ability of this compound to inhibit cancer cell migration and invasion.

  • Materials:

    • Cancer cell lines

    • Boyden chamber inserts (e.g., Transwell®) with porous membranes (typically 8 µm pores)

    • Matrigel™ Basement Membrane Matrix (for invasion assay)

    • Serum-free and serum-containing cell culture medium

    • This compound dissolved in DMSO

    • Cotton swabs

    • Methanol for fixation

    • Crystal violet solution for staining

    • Microscope

  • Procedure for Invasion Assay:

    • Thaw Matrigel™ on ice and dilute it with cold, serum-free medium. Coat the top of the Boyden chamber inserts with the diluted Matrigel™ and allow it to solidify at 37°C.

    • Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of this compound or DMSO.

    • Seed the cell suspension into the upper chamber of the Matrigel™-coated inserts.

    • Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum.

    • Incubate the chambers for a period that allows for invasion (e.g., 24-48 hours).

    • After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.

    • Count the number of stained cells in several random fields of view under a microscope.

    • The procedure for the migration assay is identical, but the inserts are not coated with Matrigel™.

In Vivo Xenograft Tumor Growth Study

This is a critical in vivo experiment to evaluate the anti-tumor efficacy of this compound.

  • Objective: To determine the effect of this compound on tumor growth in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Cancer cell line known to form tumors in mice (e.g., A549 lung cancer, PC-3 prostate cancer)

    • This compound formulated for in vivo administration (e.g., in a solution of saline with a solubilizing agent)

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound to the treatment group at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.

    • Measure the tumor dimensions with calipers every few days and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Mandatory Visualizations

Signaling Pathway of MMP-2 in Cancer Progression

MMP2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell cluster_effects Cellular Effects ECM ECM Components (Collagen, Laminin, etc.) Invasion Invasion ECM->Invasion Growth_Factors Growth Factors (e.g., EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Pro_MMP2 Pro-MMP-2 (Inactive) NFkB->Pro_MMP2 Upregulates Transcription MMP2 MMP-2 (Active) Pro_MMP2->MMP2 Activation MMP2->ECM Degrades Angiogenesis Angiogenesis MMP2->Angiogenesis Promotes This compound This compound This compound->MMP2 Inhibits Metastasis Metastasis Invasion->Metastasis

Caption: Mechanism of MMP-2 in promoting cancer invasion and metastasis, and the inhibitory action of this compound.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow start Start: this compound Synthesis and Characterization enzymatic_assay MMP-2 Enzymatic Assay (Determine IC50, Ki) start->enzymatic_assay cell_line_selection Select Cancer Cell Lines (High MMP-2 Expression) enzymatic_assay->cell_line_selection viability_assay Cell Viability Assay (Determine IC50) cell_line_selection->viability_assay migration_assay Cell Migration Assay viability_assay->migration_assay invasion_assay Cell Invasion Assay viability_assay->invasion_assay western_blot Western Blot Analysis (Downstream Effectors) migration_assay->western_blot invasion_assay->western_blot end End: In Vitro Proof of Concept western_blot->end

Caption: A typical workflow for the in vitro preclinical evaluation of this compound in cancer models.

Logical Relationship for In Vivo Studies

In_Vivo_Logic positive_in_vitro Positive In Vitro Data (Potency & Efficacy) pharmacokinetics Pharmacokinetic Studies (ADME/Tox) positive_in_vitro->pharmacokinetics xenograft_model Xenograft Tumor Growth Model pharmacokinetics->xenograft_model efficacy_assessment Tumor Growth Inhibition Assessment xenograft_model->efficacy_assessment biomarker_analysis Tumor Biomarker Analysis (e.g., MMP-2 activity) efficacy_assessment->biomarker_analysis go_decision Go/No-Go for Further Development efficacy_assessment->go_decision biomarker_analysis->go_decision

References

Understanding the Pharmacokinetics of TP0597850: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the in vivo pharmacokinetics of TP0597850 is limited. This guide provides a comprehensive overview of its preclinical discovery, mechanism of action, and in vitro pharmacokinetic profile based on available scientific literature.

Introduction

This compound is a novel, potent, and highly selective small-molecule inhibitor of matrix metalloproteinase-2 (MMP-2).[1][2][3][4] MMP-2 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix, a process implicated in various physiological and pathological conditions, including cancer metastasis and fibrosis.[2] this compound was developed as a chemically stable compound with slow tight-binding characteristics, making it a promising candidate for therapeutic development. This technical guide aims to consolidate the current understanding of the foundational pharmacokinetic properties of this compound.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the enzymatic activity of MMP-2. It exhibits a slow tight-binding inhibition mechanism, which is characterized by a slow onset of inhibition and a very slow dissociation of the inhibitor from the enzyme. This prolonged interaction with MMP-2 suggests the potential for a sustained duration of action in vivo.

cluster_MMP2_Activation MMP-2 Signaling Pathway cluster_Inhibition Inhibition by this compound Pro_MMP2 Pro-MMP-2 (Inactive) Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Activation ECM Extracellular Matrix (e.g., Type IV Collagen) Active_MMP2->ECM Acts on Degradation ECM Degradation ECM->Degradation Leads to Pathology Disease Progression (e.g., Cancer Metastasis, Fibrosis) Degradation->Pathology This compound This compound This compound->Inhibition Inhibition->Active_MMP2 Inhibits

Figure 1: Mechanism of MMP-2 Inhibition by this compound.

In Vitro Pharmacokinetic Profile

The in vitro potency and binding kinetics of this compound have been characterized, demonstrating its high affinity and prolonged interaction with MMP-2.

ParameterValueDescription
IC50 0.22 nMThe half maximal inhibitory concentration against MMP-2.
Ki 0.034 nMThe inhibition constant, indicating high binding affinity for MMP-2.
Dissociation Half-life (t1/2) 265 minThe time taken for half of the this compound-MMP-2 complex to dissociate.
Selectivity ≥2000-foldThe selectivity for MMP-2 over other MMPs, as determined by inhibition constants.

Physicochemical Properties and Formulation

This compound has been engineered for high chemical stability across a wide range of pH values, a critical attribute for drug development. The following table summarizes suggested solvent systems for its dissolution, which can be indicative of its solubility characteristics.

ProtocolSolvent SystemSolubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.73 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.73 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.73 mM)

Experimental Protocols

While the full detailed experimental protocols are proprietary to the publishing research institution, a generalized workflow for determining the in vitro inhibitory activity of a compound like this compound is outlined below.

Generalized In Vitro MMP-2 Inhibition Assay Workflow

cluster_workflow Generalized In Vitro MMP-2 Inhibition Assay start Start prepare_reagents Prepare Reagents: - Recombinant human MMP-2 - Fluorogenic MMP-2 substrate - Assay buffer - this compound dilutions start->prepare_reagents pre_incubation Pre-incubate MMP-2 with varying concentrations of this compound prepare_reagents->pre_incubation initiate_reaction Initiate reaction by adding fluorogenic substrate pre_incubation->initiate_reaction measure_fluorescence Measure fluorescence intensity over time at specific wavelengths initiate_reaction->measure_fluorescence data_analysis Analyze data: - Calculate initial reaction velocities - Plot velocity vs. inhibitor concentration measure_fluorescence->data_analysis determine_ic50 Determine IC50 value data_analysis->determine_ic50 end End determine_ic50->end

Figure 2: Generalized workflow for an in vitro MMP-2 inhibition assay.

Discussion and Future Directions

The available data on this compound strongly supports its potential as a highly selective and potent MMP-2 inhibitor. Its slow tight-binding kinetics and long dissociation half-life are particularly noteworthy, as these properties may translate to a prolonged pharmacodynamic effect in vivo, potentially allowing for less frequent dosing. The high chemical stability is also a significant advantage for formulation and development.

However, a comprehensive understanding of the pharmacokinetics of this compound requires further investigation through in vivo studies. Key areas for future research include:

  • Absorption: Determining the oral bioavailability and the factors influencing its absorption from the gastrointestinal tract.

  • Distribution: Understanding its tissue distribution and whether it accumulates in target tissues.

  • Metabolism: Identifying the metabolic pathways and the enzymes involved, as well as characterizing any active metabolites.

  • Excretion: Determining the routes and rates of elimination from the body.

Such studies, typically conducted in animal models, are essential to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and to predict a safe and efficacious dosing regimen for potential clinical trials in humans.

Conclusion

This compound is a promising, chemically stable, and highly selective MMP-2 inhibitor with potent in vitro activity and favorable slow tight-binding kinetics. While the current body of public knowledge is focused on its preclinical discovery and in vitro characterization, these foundational data provide a strong rationale for its further development. Comprehensive in vivo pharmacokinetic studies are the critical next step to fully elucidate its therapeutic potential.

References

The Impact of TP0597850 on Cellular Invasion and Migration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular invasion and migration are fundamental processes implicated in a variety of physiological and pathological conditions, most notably in cancer metastasis. A key family of enzymes involved in the degradation of the extracellular matrix (ECM), which is a critical step in cell motility, are the matrix metalloproteinases (MMPs). Among these, MMP-2 (also known as gelatinase A) is a well-established contributor to cancer progression, with its overexpression often correlating with poor prognosis.[1][2] TP0597850 has been identified as a potent, selective, and chemically stable inhibitor of MMP-2, exhibiting a slow tight-binding nature.[3][4][5] This technical guide will delve into the core mechanisms by which this compound is anticipated to impact cellular invasion and migration, provide detailed experimental protocols for assessing these effects, and outline the key signaling pathways involved.

Introduction: The Role of MMP-2 in Cellular Invasion and Migration

The metastatic cascade is a multi-step process involving the detachment of cancer cells from the primary tumor, invasion of the surrounding stroma and basement membranes, intravasation into the circulatory system, and extravasation to form secondary tumors at distant sites. A pivotal event in this cascade is the breakdown of the ECM, a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells.

MMPs are a family of zinc-dependent endopeptidases that are crucial for ECM remodeling. MMP-2, in particular, degrades type IV collagen, a major component of the basement membrane. The expression and activity of MMP-2 are tightly regulated in normal physiological processes such as wound healing and angiogenesis. However, in the context of cancer, MMP-2 is often dysregulated, leading to excessive ECM degradation and thereby facilitating tumor cell invasion and metastasis.

This compound is a novel small molecule-peptide hybrid that has been engineered for high potency and selectivity against MMP-2. Its mechanism of action centers on the direct inhibition of the catalytic activity of MMP-2, which is expected to translate into a significant reduction in the invasive and migratory potential of cancer cells.

This compound: A Potent and Selective MMP-2 Inhibitor

This compound has been characterized as a highly potent and selective inhibitor of MMP-2. The key reported physiochemical and inhibitory properties of this compound are summarized in the table below.

ParameterValueReference
Target Matrix Metalloproteinase-2 (MMP-2)
Inhibition Constant (Ki) 0.034 nM
Selectivity ≥2000-fold over other MMPs
Binding Nature Slow tight-binding
Dissociative Half-life (t1/2) 265 min

Experimental Protocols for Assessing the Impact of this compound on Cellular Invasion and Migration

The following are detailed methodologies for key in vitro experiments to quantify the effects of this compound on cancer cell invasion and migration.

Wound Healing (Scratch) Assay

This assay is a straightforward method to assess collective cell migration.

Protocol:

  • Cell Seeding: Plate cancer cells in a 6-well plate and culture until a confluent monolayer is formed.

  • Scratch Creation: Create a "wound" or "scratch" in the cell monolayer using a sterile p200 pipette tip.

  • Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh culture medium containing various concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope equipped with a camera.

  • Data Analysis: Measure the width of the scratch at different time points for each treatment condition. The rate of wound closure can be calculated and compared between this compound-treated and control groups.

Transwell Migration Assay (Boyden Chamber Assay)

This assay evaluates the chemotactic migration of individual cells through a porous membrane.

Protocol:

  • Chamber Preparation: Place a cell culture insert (e.g., 8 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant: Add culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of this compound or a vehicle control and seed them into the upper chamber of the insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours).

  • Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a staining solution (e.g., crystal violet).

  • Data Analysis: Count the number of migrated cells in several random fields under a microscope. The results are typically expressed as the percentage of migrated cells relative to the control.

Transwell Invasion Assay

This assay is a modification of the transwell migration assay and specifically measures the ability of cells to invade through a basement membrane matrix.

Protocol:

  • Chamber Coating: Coat the upper surface of a cell culture insert with a layer of Matrigel or a similar basement membrane extract to mimic the ECM.

  • Assay Procedure: The remaining steps are similar to the transwell migration assay, with the cancer cells needing to degrade the Matrigel barrier to migrate towards the chemoattractant in the lower chamber.

  • Data Analysis: The quantification of invaded cells is performed in the same manner as the migration assay.

Signaling Pathways and Experimental Workflows

The inhibitory effect of this compound on MMP-2 is expected to modulate downstream signaling pathways that are critical for cell invasion and migration.

MMP-2 Signaling Pathway in Cancer Invasion

MMP-2 is involved in a complex signaling network that promotes cancer cell invasion. The diagram below illustrates the central role of MMP-2 in ECM degradation and the anticipated point of intervention for this compound.

MMP2_Signaling_Pathway cluster_upstream Upstream Signaling cluster_mmp MMP-2 Regulation and Action cluster_downstream Cellular Response Growth_Factors Growth Factors (e.g., TGF-β, EGF) Receptor Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor Signaling_Cascade Intracellular Signaling (e.g., PI3K/Akt, MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factors pro_MMP2 pro-MMP-2 (Inactive) Transcription_Factors->pro_MMP2 Upregulates Expression MMP2 MMP-2 (Active) pro_MMP2->MMP2 Activation (e.g., by MT1-MMP) ECM_Degradation ECM Degradation (e.g., Type IV Collagen) MMP2->ECM_Degradation Invasion_Migration Cellular Invasion & Migration ECM_Degradation->Invasion_Migration This compound This compound This compound->MMP2 Inhibition

MMP-2 signaling pathway and this compound's point of intervention.
Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow to evaluate the anti-invasive and anti-migratory effects of this compound.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture (High MMP-2 Expression) Treatment Treatment with this compound (Dose-Response) Cell_Culture->Treatment Wound_Healing Wound Healing Assay Treatment->Wound_Healing Transwell_Migration Transwell Migration Assay Treatment->Transwell_Migration Transwell_Invasion Transwell Invasion Assay Treatment->Transwell_Invasion Data_Analysis Data Analysis and Quantification Wound_Healing->Data_Analysis Transwell_Migration->Data_Analysis Transwell_Invasion->Data_Analysis Conclusion Conclusion on Anti-Invasive and Anti-Migratory Effects Data_Analysis->Conclusion

Workflow for evaluating this compound's impact on cell motility.

Conclusion

This compound represents a promising therapeutic agent for targeting cancer metastasis due to its high potency and selectivity for MMP-2. By directly inhibiting the enzymatic activity of MMP-2, this compound is expected to effectively block the degradation of the extracellular matrix, a critical step in cellular invasion and migration. The experimental protocols and workflows outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other selective MMP-2 inhibitors. Further in vivo studies will be crucial to validate the anti-metastatic potential of this compound and its utility in a clinical setting.

References

Preliminary Studies of TP0597850 in Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential role of TP0597850 in angiogenesis, based on its established mechanism as a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). While direct preliminary studies on this compound's anti-angiogenic effects are not yet available, this document extrapolates its likely impact by detailing the critical functions of MMP-2 in neovascularization. We present the known biochemical data of this compound, propose detailed experimental protocols to investigate its anti-angiogenic properties, and visualize the underlying molecular pathways and experimental workflows. This guide serves as a foundational resource for researchers initiating studies into the anti-angiogenic potential of this compound.

Introduction to this compound

This compound is a novel, selective, and chemically stable slow tight-binding inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1][2] MMP-2, a zinc-dependent endopeptidase, plays a crucial role in the degradation of the extracellular matrix (ECM), a process integral to tissue remodeling in both physiological and pathological conditions, including tumor invasion, metastasis, and angiogenesis.[1][3] Given the established role of MMP-2 in facilitating the formation of new blood vessels, this compound emerges as a promising candidate for anti-angiogenic therapy.[3]

The Role of MMP-2 in Angiogenesis

Angiogenesis is a multi-step process involving the proliferation, migration, and differentiation of endothelial cells to form new blood vessels from a pre-existing vascular network. MMP-2 is implicated in several key stages of this process:

  • Extracellular Matrix (ECM) Degradation: The basement membrane and interstitial matrix present a physical barrier to endothelial cell migration. MMP-2 degrades components of the ECM, such as type IV collagen, laminin, and fibronectin, creating pathways for endothelial cells to invade the surrounding tissue and form new vascular structures.

  • Release of Pro-angiogenic Factors: Many pro-angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF), are sequestered within the ECM. MMP-2 can cleave matrix components, leading to the release and activation of these growth factors, thereby promoting endothelial cell proliferation and migration.

  • Regulation of Cell-Matrix Interactions: MMP-2 can modulate the interaction between endothelial cells and the ECM by cleaving cell surface receptors and adhesion molecules. This can influence cell signaling pathways that control cell migration and survival.

  • Generation of Angiogenic and Anti-angiogenic Fragments: Interestingly, MMPs can also generate fragments of ECM proteins, such as angiostatin from plasminogen, that have anti-angiogenic properties. The net effect on angiogenesis depends on the balance between the generation of pro- and anti-angiogenic factors.

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound's inhibitory activity against MMP-2.

ParameterValueReference
MMP-2 Inhibition Constant (Ki) 0.034 nM
Selectivity ≥2000-fold over other MMPs
MMP-2 Dissociative Half-life (t1/2) 265 min

Proposed Experimental Protocols for Investigating the Anti-Angiogenic Effects of this compound

To elucidate the anti-angiogenic potential of this compound, a series of in vitro and in vivo assays are recommended.

In Vitro Angiogenesis Assays

These assays are crucial for determining the direct effects of this compound on endothelial cells.

4.1.1 Endothelial Cell Proliferation Assay

  • Objective: To assess the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

  • Methodology:

    • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium (EGM-2).

    • After 24 hours, replace the medium with a basal medium (EBM-2) containing varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a pro-angiogenic stimulus (e.g., VEGF, 20 ng/mL).

    • Include positive (VEGF alone) and negative (basal medium alone) controls.

    • Incubate for 48-72 hours.

    • Assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay, or by direct cell counting.

    • Calculate the IC50 value for the inhibition of proliferation.

4.1.2 Endothelial Cell Migration Assay (Boyden Chamber Assay)

  • Objective: To evaluate the impact of this compound on endothelial cell migration.

  • Methodology:

    • Use a Boyden chamber with a porous membrane (e.g., 8 µm pore size) coated with an ECM protein like fibronectin or gelatin.

    • Place HUVECs, pre-treated with different concentrations of this compound, in the upper chamber in a serum-free medium.

    • Fill the lower chamber with a medium containing a chemoattractant such as VEGF.

    • Incubate for 4-6 hours to allow cell migration.

    • Fix and stain the cells that have migrated to the lower side of the membrane.

    • Count the migrated cells under a microscope.

4.1.3 Tube Formation Assay

  • Objective: To determine the effect of this compound on the ability of endothelial cells to form capillary-like structures.

  • Methodology:

    • Coat a 96-well plate with Matrigel, a basement membrane extract.

    • Seed HUVECs onto the Matrigel-coated wells in the presence of varying concentrations of this compound and a pro-angiogenic stimulus.

    • Incubate for 6-18 hours.

    • Visualize the formation of tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Ex Vivo Angiogenesis Assay

4.2.1 Aortic Ring Assay

  • Objective: To assess the effect of this compound on angiogenesis in a more complex tissue environment.

  • Methodology:

    • Excise the thoracic aorta from a rat or mouse and cut it into 1 mm thick rings.

    • Embed the aortic rings in a collagen or fibrin gel in a culture plate.

    • Culture the rings in a serum-free medium containing different concentrations of this compound.

    • Monitor the outgrowth of microvessels from the aortic rings over a period of 7-14 days.

    • Quantify the angiogenic response by measuring the length and number of sprouting vessels.

In Vivo Angiogenesis Assays

These models are essential for confirming the anti-angiogenic activity of this compound in a living organism.

4.3.1 Matrigel Plug Assay

  • Objective: To evaluate the effect of this compound on neovascularization in vivo.

  • Methodology:

    • Mix Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and this compound at various concentrations.

    • Inject the Matrigel mixture subcutaneously into mice.

    • After 7-14 days, excise the Matrigel plugs.

    • Quantify the extent of angiogenesis within the plugs by measuring the hemoglobin content (as an index of blood vessel formation) or by immunohistochemical staining for endothelial cell markers like CD31.

4.3.2 Tumor Xenograft Model

  • Objective: To assess the anti-tumor and anti-angiogenic efficacy of this compound in a cancer model.

  • Methodology:

    • Implant human tumor cells (e.g., A549 lung cancer cells, which express high levels of MMP-2) subcutaneously into immunodeficient mice.

    • Once tumors are established, treat the mice with this compound via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

    • Monitor tumor growth over time by measuring tumor volume.

    • At the end of the study, excise the tumors and perform immunohistochemical analysis to assess microvessel density (using CD31 staining) and cell proliferation (using Ki-67 staining).

Signaling Pathways and Experimental Workflows

Signaling Pathway of MMP-2 in Angiogenesis

The following diagram illustrates the central role of MMP-2 in promoting angiogenesis, a process that this compound is hypothesized to inhibit.

MMP2_Angiogenesis_Pathway cluster_ECM Extracellular Matrix cluster_EndothelialCell Endothelial Cell ECM ECM Components (Collagen, Laminin, etc.) VEGF_bound Bound VEGF VEGF_free Free VEGF VEGF_bound->VEGF_free ProMMP2 Pro-MMP-2 MMP2 Active MMP-2 ProMMP2->MMP2 Activation MMP2->ECM Degradation MMP2->VEGF_bound Release VEGFR VEGF Receptor Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGFR->Angiogenesis Signaling Cascade This compound This compound This compound->MMP2 Inhibition VEGF_free->VEGFR Binding & Activation

Caption: MMP-2's role in angiogenesis and the inhibitory action of this compound.

Experimental Workflow for In Vitro Angiogenesis Assays

The following diagram outlines the general workflow for conducting the proposed in vitro experiments to assess the anti-angiogenic effects of this compound.

In_Vitro_Workflow cluster_assays In Vitro Assays start Start: Culture Endothelial Cells (HUVECs) treatment Treat cells with this compound and Pro-angiogenic Stimulus (VEGF) start->treatment proliferation Proliferation Assay (MTT/WST-1) treatment->proliferation migration Migration Assay (Boyden Chamber) treatment->migration tube_formation Tube Formation Assay (Matrigel) treatment->tube_formation analysis Data Acquisition and Analysis (IC50, Cell Counts, Tube Length) proliferation->analysis migration->analysis tube_formation->analysis end Conclusion: Determine Anti-Angiogenic Effect analysis->end

Caption: Workflow for in vitro evaluation of this compound's anti-angiogenic activity.

Experimental Workflow for In Vivo Angiogenesis Assays

This diagram illustrates the workflow for the proposed in vivo experiments to confirm the anti-angiogenic potential of this compound.

In_Vivo_Workflow cluster_models In Vivo Models cluster_analysis Endpoint Analysis start Start: Animal Model Preparation matrigel Matrigel Plug Assay: Inject Matrigel + this compound start->matrigel xenograft Tumor Xenograft Model: Implant Tumor Cells & Treat with this compound start->xenograft monitoring Monitor Angiogenesis / Tumor Growth matrigel->monitoring xenograft->monitoring matrigel_analysis Excise Plugs: Hemoglobin Assay, CD31 Staining monitoring->matrigel_analysis xenograft_analysis Excise Tumors: Measure Volume, CD31 & Ki-67 Staining monitoring->xenograft_analysis end Conclusion: Evaluate In Vivo Anti-Angiogenic Efficacy matrigel_analysis->end xenograft_analysis->end

Caption: Workflow for in vivo assessment of this compound's anti-angiogenic efficacy.

Conclusion

This compound, as a potent and selective MMP-2 inhibitor, holds significant promise as an anti-angiogenic agent. The experimental framework detailed in this guide provides a clear path for the preclinical evaluation of its efficacy. By systematically investigating its effects on endothelial cell function and in vivo neovascularization, the therapeutic potential of this compound in angiogenesis-dependent diseases, such as cancer and retinopathies, can be thoroughly elucidated. The provided signaling pathway and workflow diagrams offer a visual guide to the underlying mechanisms and the necessary steps for a comprehensive investigation.

References

Methodological & Application

Application Notes and Protocols for TP0597850 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of TP0597850, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), in various in vitro experimental settings.

Introduction

This compound is a novel, selective, and chemically stable slow tight-binding inhibitor of MMP-2.[1][2][3][4] MMP-2, a zinc-dependent endopeptidase, plays a critical role in the degradation of the extracellular matrix and is implicated in numerous pathological processes, including cancer metastasis and fibrosis.[1] These protocols detail the use of this compound for the in vitro characterization of its inhibitory activity against MMP-2.

Mechanism of Action

This compound functions as a highly selective inhibitor of MMP-2. It exhibits a slow tight-binding nature, characterized by a long dissociative half-life from the enzyme. This prolonged interaction with the MMP-2 active site contributes to its potent inhibitory effects. The phenylbenzamide-pentapeptide hybrid scaffold of the molecule is designed to interact specifically with the S1' pocket of the MMP-2 enzyme.

Below is a diagram illustrating the inhibitory mechanism of this compound on the MMP-2 signaling pathway.

cluster_0 Extracellular Matrix Degradation MMP2 MMP-2 (Active) Degraded_ECM Degraded ECM MMP2->Degraded_ECM degrades ECM Extracellular Matrix (e.g., Type IV Collagen) This compound This compound This compound->MMP2 inhibits caption Inhibition of MMP-2 by this compound.

Caption: Mechanism of MMP-2 inhibition by this compound.

Quantitative Data

The following tables summarize the key in vitro inhibitory parameters of this compound against MMP-2.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueReference
IC₅₀ (MMP-2) 0.22 nM
Kᵢ (MMP-2) 0.034 nM
Dissociative Half-Life (t₁/₂) from MMP-2 265 min
Selectivity (vs. other MMPs) ≥2000-fold

Experimental Protocols

MMP-2 Enzyme Inhibition Assay (Fluorogenic Substrate)

This protocol describes a method to determine the inhibitory activity of this compound against purified MMP-2 enzyme using a fluorogenic substrate. This type of assay is a common method for assessing the potency of MMP inhibitors.

Workflow Diagram:

prep Prepare Reagents (Assay Buffer, MMP-2, Substrate, this compound) plate Plate this compound Dilutions and Controls prep->plate add_enzyme Add MMP-2 Enzyme plate->add_enzyme incubate1 Pre-incubate add_enzyme->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate read Measure Fluorescence (Kinetic Reading) add_substrate->read analyze Analyze Data (Calculate IC₅₀) read->analyze

Caption: Workflow for the MMP-2 enzyme inhibition assay.

Materials:

  • Recombinant human MMP-2 (activated)

  • Fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., 328 nm/393 nm for Mca/Dpa)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in DMSO to create a concentration range for testing (e.g., from 10 mM down to 10 pM).

    • Further dilute the DMSO serial dilutions into Assay Buffer to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., ≤1%).

  • Assay Setup:

    • Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.

    • Add 2 µL of the diluted this compound or DMSO (for vehicle control and no-inhibitor control) to the appropriate wells.

    • Add 23 µL of Assay Buffer to the "no enzyme" control wells.

    • Add 25 µL of diluted recombinant human MMP-2 enzyme (final concentration e.g., 1-5 nM) to all wells except the "no enzyme" control wells.

    • Mix gently and pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction and Measurement:

    • Prepare the fluorogenic MMP-2 substrate in Assay Buffer (final concentration e.g., 10 µM).

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the background fluorescence from the "no enzyme" control wells.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and the no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based MMP-2 Activity Assay (Gelatin Zymography)

This protocol provides a method to assess the effect of this compound on the activity of secreted MMP-2 from cultured cells. Gelatin zymography is a widely used technique for this purpose.

Workflow Diagram:

cell_culture Culture Cells that Secrete MMP-2 treat Treat Cells with this compound cell_culture->treat collect_media Collect Conditioned Media treat->collect_media zymography Perform Gelatin Zymography collect_media->zymography analyze_gel Analyze Gel for MMP-2 Activity zymography->analyze_gel

Caption: Workflow for cell-based MMP-2 activity assay.

Materials:

  • Cell line known to secrete MMP-2 (e.g., HT-1080 fibrosarcoma cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Serum-free cell culture medium

  • This compound

  • SDS-PAGE equipment and reagents

  • Gelatin

  • Coomassie Brilliant Blue R-250 staining and destaining solutions

  • Incubation buffer: 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂

  • Triton X-100

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a 6-well plate and allow them to adhere and grow to 70-80% confluency.

    • Wash the cells with serum-free medium.

    • Add fresh serum-free medium containing various concentrations of this compound or vehicle (DMSO).

    • Incubate for 24-48 hours.

  • Sample Preparation:

    • Collect the conditioned medium from each well.

    • Centrifuge the media to remove any cells or debris.

    • Determine the protein concentration of the supernatant.

    • Mix an equal amount of protein from each sample with non-reducing SDS-PAGE sample buffer. Do not boil the samples.

  • Gelatin Zymography:

    • Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

    • Load the prepared samples onto the gel.

    • Run the electrophoresis at 4°C.

    • After electrophoresis, wash the gel twice for 30 minutes each in a solution of 2.5% (v/v) Triton X-100 to remove SDS and allow enzyme renaturation.

    • Incubate the gel overnight at 37°C in the incubation buffer.

  • Staining and Analysis:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

    • Destain the gel until clear bands appear against a blue background.

    • The clear bands represent areas of gelatin degradation by MMP-2.

    • Quantify the band intensity using densitometry software to determine the relative MMP-2 activity in the presence of different concentrations of this compound.

Solubility

This compound is soluble in DMSO. For in vitro assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it into the appropriate aqueous buffer, ensuring the final DMSO concentration is low enough to not affect the assay (typically ≤1%).

Stability

This compound has demonstrated high chemical stability across a wide range of pH values. Stock solutions in DMSO should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

These protocols provide a foundation for the in vitro evaluation of this compound. Researchers may need to optimize specific conditions based on their experimental setup and cell lines used.

References

Application Notes and Protocols for TP0597850 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0597850 is a potent and highly selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase critically involved in the degradation of the extracellular matrix (ECM).[1] Upregulation of MMP-2 is strongly associated with tumor invasion, metastasis, and angiogenesis in various cancers.[1] this compound exhibits high chemical stability and a slow tight-binding nature, making it a valuable tool for investigating the role of MMP-2 in cancer progression and for the development of novel anti-cancer therapeutics.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in cell culture-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental planning.

ParameterValueNotes
Molecular Weight 916.03 g/mol
Mechanism of Action Selective MMP-2 Inhibitor
Ki 0.034 nM[1]
IC50 0.22 nM
Recommended Solvent Dimethyl Sulfoxide (DMSO)Use newly opened, anhydrous DMSO for best results.
Solubility in DMSO 100 mg/mL (109.17 mM)Ultrasonic treatment may be required to fully dissolve the compound.
Stock Solution Storage -20°C for up to 1 month or -80°C for up to 6 months.Protect from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Sterile 0.22 µm syringe filter (DMSO-compatible)

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 0.916 mg of this compound.

  • Dissolution: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For a 10 mM solution, add 100 µL of DMSO for every 0.916 mg of this compound.

  • Vortexing and Sonication: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic water bath for short intervals to aid dissolution. The solution should be clear and free of any particulate matter.

  • Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm DMSO-compatible sterile filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect the stock solution from light.

Protocol 2: Dilution of this compound for Cell-Based Assays

This protocol outlines the steps for diluting the this compound stock solution to the desired working concentration for treating cells in culture.

Materials:

  • Prepared 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Cells seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound for your experiment. Based on its high potency (Ki = 0.034 nM), a starting range of 1 nM to 1 µM is recommended for initial experiments. For a similar selective MMP-2 inhibitor, ARP-100, working concentrations of 50 nM have been used to suppress tumor cell invasion.[2]

  • Prepare Intermediate Dilutions: It is recommended to perform serial dilutions to ensure accuracy.

    • For example, to prepare a 1 µM working solution from a 10 mM stock, first prepare a 100 µM intermediate solution by diluting the stock 1:100 in complete cell culture medium (e.g., 1 µL of 10 mM stock in 99 µL of medium).

    • Then, dilute the 100 µM intermediate solution 1:100 in your final volume of cell culture medium to achieve a 1 µM final concentration.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

  • Treatment of Cells: Add the prepared working solution of this compound to your cells and incubate for the desired duration of your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture & Treatment cluster_assay Cell-Based Assay weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot and Store at -80°C filter->aliquot prepare_working Prepare Working Solution (Dilute Stock in Medium) aliquot->prepare_working seed Seed Cells in Culture Plates seed->prepare_working treat Treat Cells with this compound prepare_working->treat incubate Incubate for Desired Time treat->incubate assay Perform Cell-Based Assay (e.g., Migration, Invasion) incubate->assay analyze Analyze Results assay->analyze

Caption: Experimental workflow for preparing and using this compound.

MMP2_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cancer Cell ecm_components ECM Components (Collagen IV, Laminin, etc.) invasion Cell Invasion & Metastasis ecm_components->invasion angiogenesis Angiogenesis ecm_components->angiogenesis growth_factors Growth Factors (e.g., TGF-β, EGF) receptors Receptors growth_factors->receptors pi3k_akt PI3K/AKT/mTOR Pathway receptors->pi3k_akt pro_mmp2 Pro-MMP-2 (inactive) pi3k_akt->pro_mmp2 mmp2 MMP-2 (active) pro_mmp2->mmp2 Activation mmp2->ecm_components Degradation This compound This compound This compound->mmp2 Inhibition

Caption: MMP-2 signaling pathway and the inhibitory action of this compound.

References

Application of TP0597850 in Animal Models of Liver Fibrosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. Hepatic stellate cells (HSCs) are the primary cell type responsible for ECM production in the fibrotic liver. Matrix metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase, is upregulated in chronic liver disease and is secreted by activated HSCs. While its precise role is complex, MMP-2 is implicated in the remodeling of the ECM during fibrogenesis.

TP0597850 is a potent and highly selective inhibitor of MMP-2. Its application in preclinical animal models of liver fibrosis is a promising area of investigation to explore the therapeutic potential of targeted MMP-2 inhibition in halting or reversing the progression of this disease. These application notes provide a comprehensive overview of the proposed use of this compound in established animal models of liver fibrosis, including detailed experimental protocols and expected outcomes based on the known role of MMP-2 in hepatic fibrogenesis.

Scientific Rationale for Targeting MMP-2 with this compound in Liver Fibrosis

The rationale for investigating this compound in liver fibrosis is based on the multifaceted role of MMP-2 in the disease process. Activated HSCs are the main source of MMP-2 in the injured liver. The inhibition of MMP-2 by this compound may interfere with several key processes in the progression of liver fibrosis:

  • Modulation of ECM Remodeling: While MMPs are generally considered to degrade ECM, their role in fibrosis is not straightforward. MMP-2 can contribute to the activation of pro-fibrotic factors and the creation of a microenvironment that favors further scar formation.

  • Impact on HSC Behavior: MMP-2 activity has been associated with HSC proliferation and survival. Inhibition of MMP-2 could potentially reduce the population of activated HSCs, thereby decreasing the primary source of ECM production.

Experimental Protocols

The following are detailed protocols for inducing liver fibrosis in animal models and a proposed experimental design for evaluating the therapeutic efficacy of this compound.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This is a widely used and well-characterized model of toxicant-induced liver fibrosis that mimics aspects of human liver disease.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Carbon tetrachloride (CCl4)

  • Corn oil (or olive oil) as a vehicle

  • This compound

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Animal gavage needles

  • Syringes and needles for intraperitoneal injection

Protocol:

  • Induction of Fibrosis:

    • Prepare a 10% (v/v) solution of CCl4 in corn oil.

    • Administer CCl4 to mice via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice weekly for 4-8 weeks.

    • A control group should receive i.p. injections of the vehicle (corn oil) only.

  • This compound Administration (Therapeutic Intervention):

    • Initiate this compound treatment after 2-4 weeks of CCl4 injections to assess its effect on established fibrosis.

    • Prepare a solution of this compound in the appropriate vehicle. The optimal dose should be determined in preliminary dose-ranging studies. A suggested starting dose could be in the range of 1-10 mg/kg, administered daily via oral gavage.

    • Divide the CCl4-treated animals into two groups: one receiving this compound and the other receiving the vehicle for this compound.

  • Endpoint Analysis (at the end of the study period):

    • Collect blood samples for serum analysis of liver enzymes (ALT, AST).

    • Euthanize the animals and harvest the livers.

    • Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E, Sirius Red, Masson's trichrome staining).

    • Snap-freeze a portion of the liver in liquid nitrogen for molecular and biochemical analyses (hydroxyproline content, qRT-PCR for fibrosis markers, Western blotting for protein expression).

Thioacetamide (TAA)-Induced Liver Fibrosis Model

TAA is another hepatotoxin that induces chronic liver injury and fibrosis, often with a more prominent biliary fibrosis component compared to CCl4.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Thioacetamide (TAA)

  • Sterile saline

  • This compound and its vehicle

Protocol:

  • Induction of Fibrosis:

    • Prepare a solution of TAA in sterile saline.

    • Administer TAA via i.p. injection at a dose of 150-200 mg/kg body weight, twice weekly for 6-8 weeks.

    • A control group should receive i.p. injections of saline.

  • This compound Administration:

    • Similar to the CCl4 model, begin this compound treatment (e.g., 1-10 mg/kg, daily by oral gavage) after 3-4 weeks of TAA administration.

    • Include a TAA-treated group that receives the vehicle for this compound.

  • Endpoint Analysis:

    • Perform the same analyses as described for the CCl4 model.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison between experimental groups.

Table 1: Hypothetical Efficacy of this compound in a CCl4-Induced Mouse Model of Liver Fibrosis

ParameterControl (Vehicle)CCl4 + VehicleCCl4 + this compound (5 mg/kg)
Serum ALT (U/L) 35 ± 5150 ± 2080 ± 15
Serum AST (U/L) 50 ± 8220 ± 30110 ± 25
Liver Hydroxyproline (µg/g) 100 ± 15550 ± 60300 ± 45
Collagen I mRNA (fold change) 1.012.0 ± 2.55.5 ± 1.8
α-SMA mRNA (fold change) 1.015.0 ± 3.06.0 ± 2.2
TIMP-1 mRNA (fold change) 1.08.0 ± 1.53.5 ± 1.1

*Data are presented as mean ± SEM. *p < 0.05 compared to the CCl4 + Vehicle group. (Note: This data is hypothetical and for illustrative purposes only).

Visualizations

Diagrams illustrating the signaling pathways and experimental workflows can aid in understanding the application of this compound.

G cluster_0 Liver Injury (e.g., CCl4, TAA) cluster_1 Cellular Response cluster_2 Fibrogenesis cluster_3 Therapeutic Intervention Hepatocyte_Damage Hepatocyte Damage Kupffer_Cell_Activation Kupffer Cell Activation Hepatocyte_Damage->Kupffer_Cell_Activation HSC_Activation Hepatic Stellate Cell (HSC) Activation Kupffer_Cell_Activation->HSC_Activation TGF_beta TGF-β Production HSC_Activation->TGF_beta MMP2_Upregulation MMP-2 Upregulation HSC_Activation->MMP2_Upregulation TGF_beta->HSC_Activation ECM_Deposition ECM Deposition (Collagen, etc.) TGF_beta->ECM_Deposition Fibrosis Liver Fibrosis ECM_Deposition->Fibrosis MMP2_Upregulation->ECM_Deposition Remodeling This compound This compound This compound->MMP2_Upregulation Inhibits

Caption: Role of MMP-2 in Liver Fibrosis and the Point of Intervention for this compound.

G cluster_0 Animal Model Induction cluster_1 Treatment Phase cluster_2 Endpoint Analysis Induction Induce Liver Fibrosis (e.g., CCl4 i.p. for 4-8 weeks) Treatment_Start Start Treatment (Week 2 or 4) Induction->Treatment_Start Group1 Group 1: CCl4 + Vehicle Treatment_Start->Group1 Group2 Group 2: CCl4 + this compound Treatment_Start->Group2 Control_Group Group 3: Sham + Vehicle Treatment_Start->Control_Group Sacrifice Sacrifice at End of Study Group1->Sacrifice Group2->Sacrifice Control_Group->Sacrifice Blood_Collection Blood Collection (ALT, AST) Sacrifice->Blood_Collection Liver_Harvest Liver Harvest Sacrifice->Liver_Harvest Histology Histology (H&E, Sirius Red) Liver_Harvest->Histology Biochemistry Biochemistry (Hydroxyproline) Liver_Harvest->Biochemistry Molecular Molecular Analysis (qRT-PCR, Western Blot) Liver_Harvest->Molecular

Caption: Experimental Workflow for Evaluating this compound in a Mouse Model of Liver Fibrosis.

Conclusion

The selective MMP-2 inhibitor, this compound, represents a novel therapeutic candidate for the treatment of liver fibrosis. The protocols and experimental designs outlined in these application notes provide a framework for the preclinical evaluation of this compound in well-established animal models. The hypothetical data and visualizations serve as a guide for researchers to design their studies and anticipate potential outcomes. Further investigation is warranted to determine the optimal dosing, treatment duration, and full therapeutic potential of this compound in mitigating the progression of liver fibrosis.

Western blot protocol to measure MMP2 inhibition by TP0597850

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Topic: Western Blot Protocol for Measuring MMP2 Inhibition by TP0597850

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix Metalloproteinase-2 (MMP2), also known as gelatinase A, is a zinc-dependent endopeptidase critical in the breakdown of the extracellular matrix (ECM), particularly type IV collagen, a major component of basement membranes.[1][2] Its enzymatic activity is implicated in various physiological processes, including tissue remodeling, angiogenesis, and wound healing.[1] However, dysregulation of MMP2 expression and activity is strongly associated with pathological conditions such as cancer metastasis, arthritis, and fibrosis.[3][4]

This compound is a novel, potent, and highly selective small molecule inhibitor of MMP2. It exhibits a slow tight-binding nature with a long dissociative half-life from the enzyme. Studies have reported its high stability and significant inhibitory capacity, with an IC50 value of 0.22 nM and a Ki of 0.034 nM.

This application note provides a detailed protocol for utilizing Western blotting to quantitatively assess the inhibitory effect of this compound on MMP2 expression in a cellular context. Western blotting allows for the separation of proteins by size, enabling the specific detection and quantification of both the pro-enzyme (pro-MMP2, ~72 kDa) and the active form of MMP2 (~66 kDa). This protocol outlines the necessary steps from cell culture and treatment to data analysis, providing a reliable method to evaluate the efficacy of this compound.

Signaling Pathway and Mechanism of Inhibition

MMP2 is synthesized as an inactive zymogen, pro-MMP2. Its activation is a regulated process often occurring at the cell surface, primarily initiated by membrane-type 1 MMP (MT1-MMP). Various signaling pathways, including those activated by growth factors like TGF-β and VEGF, can upregulate MMP2 expression and activation. Once active, MMP2 degrades ECM components, facilitating processes like cell migration and invasion. This compound exerts its effect by directly binding to the MMP2 enzyme and inhibiting its proteolytic activity.

MMP2_Pathway cluster_upstream Upstream Signaling cluster_mmp2 MMP2 Regulation & Activity cluster_downstream Downstream Effects GrowthFactors Growth Factors (e.g., TGF-β, VEGF) MT1_MMP MT1-MMP Activation GrowthFactors->MT1_MMP Pro_MMP2 Pro-MMP2 (72 kDa) MT1_MMP->Pro_MMP2 Upregulates Expression Active_MMP2 Active MMP2 (66 kDa) Pro_MMP2->Active_MMP2 Cleavage ECM Extracellular Matrix (e.g., Type IV Collagen) Degradation ECM Degradation Active_MMP2->Degradation Catalyzes ECM->Degradation Invasion Cell Invasion & Metastasis Degradation->Invasion Inhibitor This compound Inhibitor->Active_MMP2 Inhibition

Caption: MMP2 activation pathway and the inhibitory action of this compound.

Experimental Workflow

The overall experimental process involves treating cells with this compound, preparing cell lysates, separating proteins via SDS-PAGE, transferring them to a membrane, and finally, detecting MMP2 protein levels using specific antibodies.

Western_Blot_Workflow A 1. Cell Culture & Seeding B 2. Treatment with this compound A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (Western Blot) E->F G 7. Immunoblotting (Blocking & Antibody Incubation) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis & Quantification H->I

Caption: High-level workflow for Western blot analysis of MMP2 inhibition.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: A suitable cell line expressing MMP2 (e.g., HT1080 human fibrosarcoma cells).

  • Culture Medium: As recommended for the chosen cell line (e.g., DMEM with 10% FBS).

  • This compound: MedChemExpress or other supplier.

  • Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or components for hand-casting.

  • Buffers: Laemmli sample buffer, Tris-Glycine SDS running buffer, transfer buffer.

  • Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm).

  • Blocking Agent: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.

  • Primary Antibody: Rabbit anti-MMP2 antibody.

  • Loading Control Antibody: Mouse anti-GAPDH or anti-β-actin antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

  • Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Cell Culture and Treatment
  • Culture cells in appropriate flasks until they reach 70-80% confluency.

  • Seed cells into 6-well plates and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations. A suggested range, based on the potent IC50, is 0 nM (vehicle control), 0.1 nM, 1 nM, 10 nM, and 100 nM.

  • Replace the medium with the this compound-containing medium and incubate for a predetermined time (e.g., 24 hours).

Protein Extraction (Cell Lysis)
  • Place the 6-well plates on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (containing the protein) to a new, clean tube.

Protein Quantification
  • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Based on the concentrations, calculate the volume of lysate needed to load an equal amount of protein for each sample (typically 10-30 µg per lane).

  • Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

SDS-PAGE and Protein Transfer
  • Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel.

  • Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane. Activate the PVDF membrane in methanol before use. The transfer can be done using a wet or semi-dry transfer system.

Immunoblotting and Detection
  • After transfer, block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-MMP2 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Incubate the membrane with ECL detection reagent according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • If necessary, strip the membrane and re-probe for the loading control (e.g., GAPDH) following the same immunoblotting steps.

Data Analysis and Quantification
  • Use image analysis software (e.g., ImageJ) to perform densitometry on the bands corresponding to MMP2 and the loading control.

  • Quantify the band intensity (volume) for each lane.

  • Normalize the MMP2 band intensity to the corresponding loading control band intensity to correct for loading variations.

  • Calculate the percentage of MMP2 inhibition for each this compound concentration relative to the vehicle-treated control (0 nM).

Data Presentation

The quantitative data should be summarized in a clear, tabular format to facilitate comparison between different treatment groups.

Table 1: Densitometric Analysis of MMP2 Inhibition by this compound

This compound Conc. (nM)MMP2 Band Intensity (Arbitrary Units)Loading Control Intensity (Arbitrary Units)Normalized MMP2 Intensity*% Inhibition**
0 (Vehicle)15,23016,1000.9460%
0.111,89015,9500.74521.2%
17,55016,2000.46650.7%
102,10015,8000.13385.9%
10085016,0500.05394.4%

*Normalized MMP2 Intensity = (MMP2 Band Intensity) / (Loading Control Intensity) **% Inhibition = [1 - (Normalized Intensity of Sample / Normalized Intensity of Vehicle)] x 100

This document provides a generalized protocol and should be optimized for specific cell lines and laboratory conditions.

References

Application Notes: Utilizing TP0597850 for the Assessment of Matrix Metalloproteinase-2 (MMP-2) Activity via Gelatin Zymography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase critically involved in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a primary constituent of basement membranes.[1] Dysregulated MMP-2 activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and angiogenesis.[1][2][3] Gelatin zymography is a highly sensitive and widely used technique to detect and characterize MMP activity. This application note provides a detailed protocol for utilizing TP0597850, a potent and highly selective small molecule inhibitor of MMP-2, in conjunction with gelatin zymography to specifically assess MMP-2 activity in biological samples.

This compound exhibits exceptional potency against MMP-2 with a long dissociation half-life, making it an invaluable tool for distinguishing MMP-2 activity from that of other gelatinases, such as MMP-9. These application notes will guide researchers in the effective use of this compound to quantify the specific contribution of MMP-2 to the total gelatinolytic activity observed in various experimental models.

Quantitative Data for this compound

The inhibitory potency and selectivity of this compound have been characterized, providing a strong basis for its use as a selective MMP-2 inhibitor in zymography and other functional assays.

ParameterValueReference
MMP-2 IC₅₀ 0.22 nM
MMP-2 Kᵢ 0.034 nM
MMP-2 Dissociation Half-life (t₁/₂) 265 min
MMP-12 IC₅₀ 250 nM
MMP-13 IC₅₀ 240 nM
Selectivity (MMP-12/MMP-2) >1000-fold
Selectivity (MMP-13/MMP-2) >1000-fold

Experimental Protocols

This section provides a comprehensive protocol for assessing MMP-2 activity using gelatin zymography and this compound.

Protocol 1: In-Gel Inhibition Zymography with this compound

This protocol is designed to specifically inhibit MMP-2 activity within the zymography gel, allowing for the differentiation of MMP-2 and MMP-9 activity.

Materials:

  • Biological sample (e.g., conditioned cell culture media, tissue lysates)

  • This compound (stock solution in DMSO)

  • Reagents for SDS-PAGE (acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS)

  • Gelatin (from porcine skin)

  • Non-reducing sample buffer (4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8)

  • Zymogram renaturing buffer (2.5% Triton X-100 in dH₂O)

  • Zymogram developing buffer (50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

  • Coomassie Brilliant Blue R-250 staining solution (0.5% Coomassie Blue in 40% methanol, 10% acetic acid)

  • Destaining solution (40% methanol, 10% acetic acid)

Procedure:

  • Sample Preparation:

    • For conditioned media: Centrifuge to remove cells and debris. Concentrate using centrifugal filter units if necessary. Determine protein concentration.

    • For tissue lysates: Homogenize tissue in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine protein concentration.

    • Mix samples with non-reducing sample buffer. Do not heat or boil the samples.

  • Gel Preparation (7.5% Acrylamide with 1 mg/mL Gelatin):

    • Prepare the separating gel solution containing 1 mg/mL gelatin.

    • Pour the separating gel and allow it to polymerize.

    • Pour the stacking gel on top of the separating gel and insert the comb.

  • Electrophoresis:

    • Load equal amounts of protein per lane. Include a molecular weight marker.

    • Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.

  • In-Gel Inhibition and Renaturation:

    • After electrophoresis, carefully remove the gel from the glass plates.

    • Cut the gel in half vertically.

    • Wash one half of the gel in zymogram renaturing buffer for 30 minutes at room temperature with gentle agitation. This will serve as the control.

    • Wash the other half of the gel in zymogram renaturing buffer containing the desired concentration of this compound (e.g., 10 nM, based on its low IC₅₀) for 30 minutes at room temperature with gentle agitation. This will be the inhibitor-treated half.

    • Repeat the washing step for both gel halves with fresh renaturing buffer (with and without inhibitor) for another 30 minutes.

  • Enzyme Activity Development:

    • Incubate the control gel half in zymogram developing buffer overnight (16-18 hours) at 37°C.

    • Incubate the inhibitor-treated gel half in zymogram developing buffer containing the same concentration of this compound as in the renaturation step, overnight (16-18 hours) at 37°C.

  • Staining and Destaining:

    • Stain both gel halves with Coomassie Brilliant Blue R-250 staining solution for 1 hour at room temperature with gentle agitation.

    • Destain the gels with destaining solution until clear bands appear against a blue background. Change the destaining solution several times for optimal results.

  • Image Acquisition and Analysis:

    • Image the gels using a gel documentation system.

    • Quantify the band intensities using densitometry software such as ImageJ.

Protocol 2: Quantitative Analysis of Zymograms using ImageJ

This protocol provides a step-by-step guide for quantifying the gelatinolytic activity from the scanned images of the zymograms.

Procedure:

  • Image Preparation:

    • Open the gel image in ImageJ.

    • Convert the image to 8-bit grayscale (Image > Type > 8-bit).

    • Invert the image so that the bands are dark and the background is light (Edit > Invert).

  • Lane Selection and Profiling:

    • Use the "Rectangle" tool to draw a box around the first lane.

    • Go to Analyze > Gels > Select First Lane (or Ctrl+1).

    • Move the rectangular selection to the next lane and select Analyze > Gels > Select Next Lane (or Ctrl+2). Repeat for all lanes.

  • Plotting Lane Profiles:

    • Once all lanes are selected, go to Analyze > Gels > Plot Lanes (or Ctrl+3). This will generate a profile plot for each lane, where the peaks represent the bands.

  • Measuring Peak Areas:

    • Use the "Straight Line" tool to draw a baseline across the bottom of each peak to close it.

    • Use the "Wand (tracing)" tool to click inside each peak. The area of the peak will be displayed in the "Results" window.

  • Data Analysis:

    • Export the area values to a spreadsheet program (e.g., Excel).

    • The area of the band is proportional to the amount of enzymatic activity.

    • Calculate the percentage of inhibition by this compound by comparing the band intensity of the MMP-2 band in the control lane to the corresponding band in the inhibitor-treated lane.

    • Percentage Inhibition = [1 - (Area_inhibitor / Area_control)] * 100

Visualizations

Signaling Pathway: MMP-2 in Cancer Cell Invasion and Migration

MMP2_Pathway cluster_upstream Upstream Regulation cluster_mmp2 MMP-2 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., TGF-β, EGF) Integrin_Signaling Integrin Signaling (e.g., α5β1) FAK_PI3K_ERK FAK/PI-3K/ERK Pathway Integrin_Signaling->FAK_PI3K_ERK pro_MMP2_gene MMP-2 Gene Transcription FAK_PI3K_ERK->pro_MMP2_gene Upregulates MT1_MMP MT1-MMP active_MMP2 Active MMP-2 MT1_MMP->active_MMP2 Activates TIMP_2 TIMP-2 TIMP_2->active_MMP2 Regulates Activation pro_MMP2 pro-MMP-2 (Inactive) pro_MMP2_gene->pro_MMP2 Translation pro_MMP2->active_MMP2 Cleavage ECM_Degradation ECM Degradation active_MMP2->ECM_Degradation Type_IV_Collagen Type IV Collagen ECM_Degradation->Type_IV_Collagen Cleavage Laminin_5 Laminin-5 ECM_Degradation->Laminin_5 Cleavage Cell_Invasion Cell Invasion Type_IV_Collagen->Cell_Invasion Promotes Cell_Migration Cell Migration Laminin_5->Cell_Migration Promotes (via cryptic site exposure) This compound This compound This compound->active_MMP2 Inhibits

Caption: MMP-2 activation and its role in cancer cell invasion and migration.

Experimental Workflow: In-Gel Zymography with this compound

Zymography_Workflow Gel_Electrophoresis 2. Gelatin SDS-PAGE (Non-reducing) Gel_Division 3. Gel Division Gel_Electrophoresis->Gel_Division Control_Wash 4a. Renaturation (Triton X-100) Gel_Division->Control_Wash Control Half Inhibitor_Wash 4b. Renaturation with this compound (Triton X-100 + Inhibitor) Gel_Division->Inhibitor_Wash Inhibitor Half Control_Develop 5a. Development (37°C, 16-18h) Control_Wash->Control_Develop Inhibitor_Develop 5b. Development with this compound (37°C, 16-18h) Inhibitor_Wash->Inhibitor_Develop Stain_Destain 6. Staining & Destaining (Coomassie Blue) Control_Develop->Stain_Destain Inhibitor_Develop->Stain_Destain Image_Analysis 7. Image Acquisition & Analysis (Densitometry) Stain_Destain->Image_Analysis

Caption: Workflow for in-gel inhibition zymography using this compound.

Logical Relationship: Interpreting Zymography Results with this compound

Zymography_Interpretation Control_Lane Control Lane (No Inhibitor) MMP9_Band_Control MMP-9 Band (92 kDa) Control_Lane->MMP9_Band_Control MMP2_Band_Control MMP-2 Band (72 kDa) Control_Lane->MMP2_Band_Control Inhibitor_Lane This compound Lane MMP9_Band_Inhibitor MMP-9 Band (Activity Unchanged) Inhibitor_Lane->MMP9_Band_Inhibitor MMP2_Band_Inhibitor MMP-2 Band (Activity Reduced/ Absent) Inhibitor_Lane->MMP2_Band_Inhibitor MMP9_Band_Control->MMP9_Band_Inhibitor MMP2_Band_Control->MMP2_Band_Inhibitor Conclusion Conclusion: This compound selectively inhibits MMP-2 activity MMP9_Band_Inhibitor->Conclusion MMP2_Band_Inhibitor->Conclusion Zymogram Zymogram Zymogram->Inhibitor_Lane

Caption: Interpreting zymography results with the selective MMP-2 inhibitor this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0597850 is a potent and highly selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), a key enzyme implicated in tumor invasion, metastasis, and angiogenesis.[1][2][3] Its high stability and selectivity make it a promising candidate for in vivo cancer studies.[1][2] These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and a detailed, adaptable protocol for conducting in vivo anti-cancer efficacy studies.

Disclaimer: As of the latest available information, specific recommended dosages of this compound for in vivo cancer studies have not been publicly disclosed. The following protocols are based on general methodologies for in vivo cancer research and should be adapted based on findings from initial dose-escalation and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by selectively inhibiting the enzymatic activity of MMP-2. MMP-2 plays a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. By blocking MMP-2, this compound is hypothesized to inhibit these processes, thereby impeding tumor progression. Furthermore, MMP-2 is involved in the release and activation of growth factors that promote angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of MMP-2 by this compound may therefore also exert anti-angiogenic effects.

The signaling pathway below illustrates the proposed mechanism of action of this compound in the context of cancer progression.

MMP2_Inhibition_Pathway cluster_0 Tumor Microenvironment cluster_1 Cancer Cell Growth_Factors Growth Factors (e.g., VEGF, FGF) Angiogenesis Angiogenesis Growth_Factors->Angiogenesis Promotes Proliferation_Survival Proliferation & Survival Growth_Factors->Proliferation_Survival Promotes ECM Extracellular Matrix (ECM) (e.g., Collagen IV) Invasion_Metastasis Invasion & Metastasis ECM->Invasion_Metastasis Promotes Pro_MMP2 Pro-MMP-2 (Inactive) MMP2 MMP-2 (Active) Pro_MMP2->MMP2 Activation MMP2->Growth_Factors Release & Activation MMP2->ECM Degradation This compound This compound This compound->MMP2 Inhibition

Figure 1: Proposed mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the type of quantitative data that should be collected and analyzed in in vivo studies evaluating the efficacy of this compound.

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Positive Control
Tumor Volume (mm³)
Day 0 (Baseline)TBDTBDTBDTBD
Day 7TBDTBDTBDTBD
Day 14TBDTBDTBDTBD
Day 21TBDTBDTBDTBD
Tumor Weight (g) at Endpoint TBDTBDTBDTBD
Tumor Growth Inhibition (%) 0TBDTBDTBD
Metastasis
Number of Metastatic NodulesTBDTBDTBDTBD
Biomarker Analysis
MMP-2 Activity in Tumor TissueTBDTBDTBDTBD
Angiogenesis Marker (e.g., CD31)TBDTBDTBDTBD
Body Weight (g)
Day 0TBDTBDTBDTBD
Day 21TBDTBDTBDTBD

TBD: To be determined through experimentation.

Experimental Protocols

The following is a detailed protocol for a xenograft mouse model of cancer to evaluate the in vivo efficacy of this compound. This protocol should be adapted based on the specific cancer type and cell line being studied.

Cell Culture and Animal Model
  • Cell Line: Select a cancer cell line with documented high expression of MMP-2.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID, nude mice) of 6-8 weeks of age.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

Tumor Cell Implantation
  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Implantation: Subcutaneously inject a suspension of 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL of sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.

Experimental Design and Treatment
  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., saline, PBS, or the vehicle used to dissolve this compound).

    • Group 2: this compound - Low Dose (to be determined by dose-finding studies).

    • Group 3: this compound - High Dose (to be determined by dose-finding studies).

    • Group 4: Positive Control (a standard-of-care chemotherapy for the chosen cancer model).

  • Drug Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, twice daily) should be determined based on the pharmacokinetic properties of this compound.

Endpoint and Data Collection
  • Study Endpoint: The study may be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³), or after a predetermined treatment period (e.g., 21-28 days).

  • Tumor and Tissue Collection: At the end of the study, euthanize the mice and carefully excise the tumors. Weigh the tumors and collect portions for various analyses (e.g., histology, immunohistochemistry, biomarker analysis).

  • Metastasis Assessment: Examine relevant organs (e.g., lungs, liver) for the presence of metastases.

  • Toxicity Monitoring: Monitor the general health of the animals throughout the study, including body weight, food and water intake, and any signs of distress.

Experimental Workflow

The following diagram outlines the key steps in the proposed in vivo study.

experimental_workflow cluster_setup Experiment Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (High MMP-2 expression) Tumor_Implantation 3. Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (Immunodeficient Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Monitoring Randomization 5. Randomization into Treatment Groups Tumor_Monitoring->Randomization Drug_Administration 6. Daily Treatment (Vehicle, this compound, Positive Control) Randomization->Drug_Administration Endpoint 7. Study Endpoint & Euthanasia Drug_Administration->Endpoint After 21-28 days Data_Collection 8. Tumor & Tissue Collection and Analysis Endpoint->Data_Collection Statistical_Analysis 9. Statistical Analysis of Tumor Growth & Metastasis Data_Collection->Statistical_Analysis

Figure 2: Experimental workflow for in vivo efficacy study.

References

Techniques for Assessing the Binding Kinetics of TP0597850

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for assessing the binding kinetics of TP0597850, a selective and slow tight-binding inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1][2][3][4][5] The methodologies described herein are essential for characterizing the interaction between this compound and its target enzyme, providing valuable insights for drug discovery and development. The techniques covered include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC), each offering unique advantages in determining kinetic and thermodynamic parameters.

Introduction to this compound

This compound is a potent and highly selective inhibitor of MMP-2, a zinc-dependent endopeptidase implicated in various diseases, including cancer and fibrosis. A key characteristic of this compound is its slow tight-binding nature, which is defined by a long dissociative half-life. Kinetic analysis has revealed a potent MMP-2 inhibition with a Ki value of 0.034 nM and a long MMP-2 dissociative half-life (t1/2) of 265 minutes. Understanding the binding kinetics of this compound is crucial for elucidating its mechanism of action and predicting its pharmacological effects.

Key Reported Binding Parameters for this compound:

ParameterValueReference
IC50 0.22 nM
Ki 0.034 nM
Dissociative Half-life (t1/2) 265 min

Overview of Recommended Binding Kinetics Assessment Techniques

Several biophysical techniques can be employed to measure the binding kinetics of small molecules like this compound to their protein targets. The choice of method depends on factors such as the specific information required (e.g., association/dissociation rates, thermodynamics), throughput needs, and sample consumption.

  • Surface Plasmon Resonance (SPR): A label-free, real-time method to measure binding kinetics, affinity, and specificity. It is highly sensitive and provides detailed information on both the association (kon) and dissociation (koff) rates.

  • Bio-Layer Interferometry (BLI): Another label-free, real-time optical analytical technique that measures biomolecular interactions. It is particularly well-suited for high-throughput screening and kinetic characterization.

  • Isothermal Titration Calorimetry (ITC): A powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR technology allows for the real-time monitoring of the binding of an analyte (this compound) to a ligand (MMP-2) immobilized on a sensor surface.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_protein Prepare MMP-2 Protein immobilize Immobilize MMP-2 on Sensor Chip prep_protein->immobilize prep_compound Prepare this compound Solutions inject Inject this compound (Analyte) prep_compound->inject immobilize->inject regenerate Regenerate Sensor Surface inject->regenerate sensorgram Generate Sensorgram inject->sensorgram regenerate->inject Next Cycle fit_model Fit to Kinetic Model sensorgram->fit_model determine_params Determine kon, koff, KD fit_model->determine_params

Caption: Workflow for SPR-based binding kinetics analysis.

Protocol:

  • Protein Immobilization:

    • Activate the surface of a CM5 sensor chip (or equivalent) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified recombinant human MMP-2 (in a suitable buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (typically 2000-4000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold above and below the expected KD.

    • Inject the this compound solutions over the immobilized MMP-2 and reference flow cells at a constant flow rate.

    • Monitor the association phase for a defined period, followed by a dissociation phase where only running buffer is injected.

    • Between each concentration, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) if necessary to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Bio-Layer Interferometry (BLI)

BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip.

Experimental Workflow:

BLI_Workflow cluster_prep Preparation cluster_bli BLI Experiment cluster_analysis Data Analysis prep_protein Prepare Biotinylated MMP-2 load_sensor Load Biotinylated MMP-2 on Streptavidin Biosensor prep_protein->load_sensor prep_compound Prepare this compound Solutions associate Associate with this compound prep_compound->associate baseline Establish Baseline in Buffer load_sensor->baseline baseline->associate dissociate Dissociate in Buffer associate->dissociate binding_curve Generate Binding Curve dissociate->binding_curve fit_model Fit to Kinetic Model binding_curve->fit_model determine_params Determine kon, koff, KD fit_model->determine_params

Caption: Workflow for BLI-based binding kinetics analysis.

Protocol:

  • Biosensor Loading:

    • Hydrate streptavidin-coated biosensors in the assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20).

    • Immobilize biotinylated MMP-2 onto the biosensors by dipping them into a solution of the protein until a stable signal is achieved.

  • Binding Assay:

    • Establish a baseline by dipping the loaded biosensors into wells containing assay buffer.

    • Move the biosensors to wells containing various concentrations of this compound to measure the association phase.

    • Transfer the biosensors back to wells with assay buffer to measure the dissociation phase.

  • Data Analysis:

    • Reference subtract the data from a biosensor without immobilized protein.

    • Align the curves and fit them to a 1:1 binding model using the instrument's software to calculate kon, koff, and KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic profile.

Experimental Workflow:

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_protein Prepare MMP-2 in Cell equilibrate Equilibrate Temperature prep_protein->equilibrate prep_compound Prepare this compound in Syringe titrate Titrate this compound into MMP-2 prep_compound->titrate equilibrate->titrate measure_heat Measure Heat Change titrate->measure_heat thermogram Generate Thermogram measure_heat->thermogram integrate_peaks Integrate Injection Peaks thermogram->integrate_peaks fit_isotherm Fit to Binding Isotherm integrate_peaks->fit_isotherm determine_params Determine KD, n, ΔH, ΔS fit_isotherm->determine_params MMP2_Pathway cluster_inhibitor Inhibition cluster_enzyme Enzyme Activity cluster_process Cellular Processes This compound This compound MMP2 MMP-2 This compound->MMP2 Inhibits ECM_degradation ECM Degradation MMP2->ECM_degradation Promotes Cell_Invasion Cell Invasion & Metastasis ECM_degradation->Cell_Invasion Angiogenesis Angiogenesis ECM_degradation->Angiogenesis

References

Application Notes and Protocols: Immunohistochemistry Staining for MMP2 with TP0597850 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinase-2 (MMP2), a zinc-dependent endopeptidase, plays a pivotal role in the degradation of the extracellular matrix (ECM), a process integral to both normal physiological functions and pathological conditions.[1] Elevated MMP2 activity is implicated in the progression of various diseases, including cancer, fibrosis, and inflammatory disorders, primarily by facilitating cell invasion, metastasis, and angiogenesis.[2][3]

TP0597850 is a highly selective and potent small-molecule inhibitor of MMP2.[2][4] Its mechanism of action involves slow tight-binding to the MMP2 active site, leading to a prolonged inhibition of its enzymatic activity. These application notes provide a comprehensive protocol for the immunohistochemical (IHC) staining of MMP2 in tissues treated with this compound, enabling researchers to investigate the impact of this inhibitor on MMP2 expression and localization within the tissue microenvironment.

While this compound is known to be a potent inhibitor of MMP2 activity, its direct effect on MMP2 protein expression levels is not yet extensively documented. However, studies with other MMP inhibitors have shown a downregulation of MMP2 expression following treatment. Therefore, a potential outcome of this compound treatment could be a reduction in MMP2 protein levels, which can be visualized and quantified using immunohistochemistry.

Data Presentation

The following table summarizes the key in vitro inhibitory data for this compound against MMP2. This information is crucial for designing experiments and interpreting results.

CompoundTargetIC50KiDissociation Half-life (t1/2)Reference
This compoundMMP20.22 nM0.034 nM265 min

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical staining of MMP2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials
  • FFPE tissue sections (5 µm) on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-MMP2 polyclonal antibody

  • Secondary antibody: Goat anti-rabbit IgG H&L (HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Rehydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer.

    • Heat the solution to 95-100°C in a water bath or steamer for 20-30 minutes.

    • Allow the slides to cool down in the buffer for 20 minutes at room temperature.

    • Rinse with deionized water.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (Phosphate Buffered Saline).

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-MMP2 antibody to its optimal concentration in blocking buffer.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides three times with PBS for 5 minutes each.

    • Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection:

    • Wash slides three times with PBS for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until a brown color develops (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) for 3 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a permanent mounting medium.

  • Image Analysis:

    • Examine the slides under a light microscope. MMP2 staining will appear as a brown precipitate, while the nuclei will be stained blue.

    • The intensity and localization of MMP2 staining can be semi-quantitatively scored or quantified using image analysis software.

Signaling Pathways and Visualization

MMP2 is involved in complex signaling pathways that regulate its expression and activity. Understanding these pathways is essential for interpreting the effects of inhibitors like this compound.

MMP2_Signaling_Pathway MMP2 Signaling Pathway GF Growth Factors (e.g., TGF-β, EGF, FGF) Receptor Receptor Tyrosine Kinases GF->Receptor PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK/ERK Pathway Receptor->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) PI3K->TranscriptionFactors MAPK->TranscriptionFactors MMP2_Gene MMP2 Gene Transcription TranscriptionFactors->MMP2_Gene Pro_MMP2 Pro-MMP2 (inactive) MMP2_Gene->Pro_MMP2 Active_MMP2 Active MMP2 Pro_MMP2->Active_MMP2 MT1_MMP MT1-MMP MT1_MMP->Active_MMP2 Activation TIMP2 TIMP2 TIMP2->MT1_MMP Modulation ECM_Degradation ECM Degradation (Collagen IV, Gelatin) Active_MMP2->ECM_Degradation Cell_Invasion Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion This compound This compound This compound->Active_MMP2 Inhibition

Caption: A diagram of the MMP2 signaling pathway.

The following diagram illustrates the experimental workflow for assessing the effect of this compound on MMP2 expression using immunohistochemistry.

IHC_Workflow IHC Workflow for MMP2 with this compound Treatment start Start: In vivo or in vitro model with high MMP2 expression treatment Treatment Groups: 1. Vehicle Control 2. This compound start->treatment tissue_processing Tissue/Cell Collection & Fixation (Formalin) treatment->tissue_processing paraffin_embedding Paraffin Embedding & Sectioning tissue_processing->paraffin_embedding ihc_staining Immunohistochemistry for MMP2 paraffin_embedding->ihc_staining microscopy Microscopic Examination & Image Acquisition ihc_staining->microscopy analysis Quantitative/Semi-quantitative Analysis of Staining microscopy->analysis conclusion Conclusion: Assess effect of this compound on MMP2 expression analysis->conclusion

Caption: Experimental workflow for MMP2 IHC with this compound.

Expected Results and Interpretation

Upon treatment with this compound, a selective inhibitor of MMP2 activity, a potential, yet unconfirmed, consequence is the downregulation of MMP2 protein expression. This hypothesis is based on feedback mechanisms that can be triggered by the inhibition of enzymatic activity. Therefore, immunohistochemical analysis of tissues treated with this compound may reveal a decrease in the intensity of MMP2 staining compared to vehicle-treated controls.

Scoring of MMP2 Staining:

A semi-quantitative scoring system can be employed to evaluate the MMP2 staining, considering both the intensity and the percentage of positive cells.

ScoreStaining IntensityPercentage of Positive Cells
0No staining0%
1Weak<10%
2Moderate10-50%
3Strong>50%

Researchers should compare the scores between the this compound-treated and control groups to determine if the inhibitor has a significant effect on MMP2 protein expression. A statistically significant decrease in the average score for the this compound group would suggest that the inhibitor not only blocks MMP2 activity but also leads to a reduction in its protein levels within the tissue.

Conclusion

This document provides a comprehensive guide for the immunohistochemical analysis of MMP2 in the context of treatment with the selective inhibitor this compound. By following the detailed protocols and considering the provided background information, researchers can effectively assess the impact of this compound on MMP2 expression, contributing to a deeper understanding of its therapeutic potential. It is important to reiterate that while a reduction in MMP2 staining is a plausible outcome, it requires experimental validation.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following TP0597850 Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis in cancer cells following treatment with TP0597850, a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2).[1][2] The protocols detailed herein are foundational for assessing the pro-apoptotic potential of this compound and understanding its mechanism of action.

MMPs, particularly MMP-2, are known to be overexpressed in various cancers and play a role in tumor progression, invasion, and resistance to apoptosis.[3] By inhibiting MMP-2, this compound is hypothesized to sensitize cancer cells to apoptotic signals. Flow cytometry is an indispensable tool for quantifying apoptosis at the single-cell level, providing robust and reproducible data.[4][5]

Data Presentation

The following tables present hypothetical quantitative data derived from flow cytometry analysis of a human breast cancer cell line (e.g., MDA-MB-231) treated with varying concentrations of this compound for 48 hours.

Table 1: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

Treatment GroupConcentration (µM)Live Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound185.6 ± 3.510.1 ± 1.24.3 ± 0.9
This compound565.3 ± 4.225.4 ± 2.59.3 ± 1.8
This compound1040.1 ± 5.148.7 ± 3.911.2 ± 2.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Treatment GroupConcentration (µM)Sub-G1 Phase (%) (Apoptotic)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control01.8 ± 0.455.3 ± 2.825.1 ± 1.917.8 ± 1.5
This compound18.5 ± 1.158.2 ± 3.120.3 ± 2.213.0 ± 1.8
This compound522.4 ± 2.560.1 ± 3.512.5 ± 1.75.0 ± 0.9
This compound1045.9 ± 4.140.2 ± 3.88.7 ± 1.35.2 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol facilitates the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nucleic acid stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent) containing:

    • Annexin V-FITC

    • Propidium Iodide (PI)

    • 10X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

  • Drug Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells once with PBS and detach them using a gentle, non-enzymatic cell dissociation solution. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells directly into a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate laser and filter settings for FITC and PI.

    • Acquire a minimum of 10,000 events per sample.

  • Data Analysis: Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis) to identify the following populations:

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining

This protocol is used to quantify the percentage of cells in different phases of the cell cycle and to detect the presence of a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest both adherent and suspension cells as described in step 3 of Protocol 1.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice or at -20°C for at least 2 hours for fixation.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a low flow rate to ensure accurate DNA content measurement.

    • Acquire data for at least 20,000 events per sample.

  • Data Analysis:

    • Generate a histogram of PI fluorescence intensity.

    • Utilize cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.

Mandatory Visualizations

G cluster_0 This compound This compound MMP-2 MMP-2 This compound->MMP-2 Inhibits ECM Degradation ECM Degradation MMP-2->ECM Degradation Pro-survival Signaling Pro-survival Signaling MMP-2->Pro-survival Signaling Resistance to Apoptosis Resistance to Apoptosis MMP-2->Resistance to Apoptosis Promotes Pro-survival Signaling->Resistance to Apoptosis Apoptosis Apoptosis Resistance to Apoptosis->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

G cluster_workflow Annexin V / PI Staining Workflow A Seed and Culture Cells B Treat with this compound A->B C Harvest Cells (Adherent + Suspension) B->C D Wash with PBS C->D E Resuspend in 1X Binding Buffer D->E F Add Annexin V-FITC and PI E->F G Incubate 15 min at RT (dark) F->G H Add 1X Binding Buffer G->H I Analyze by Flow Cytometry H->I

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

G cluster_workflow Cell Cycle Analysis Workflow A Seed and Culture Cells B Treat with this compound A->B C Harvest Cells B->C D Wash with PBS C->D E Fix with Cold 70% Ethanol D->E F Wash with PBS E->F G Stain with PI/RNase Buffer F->G H Incubate 30 min at RT (dark) G->H I Analyze by Flow Cytometry H->I

Caption: Experimental workflow for cell cycle analysis.

References

Application Notes and Protocols for Studying TP-0597850 (Dubermatinib) in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical and clinical investigation of TP-0597850 (also known as dubermatinib), a potent and selective AXL receptor tyrosine kinase inhibitor, in combination with other therapeutic agents. The protocols outlined below are designed to assess the synergistic, additive, or antagonistic effects of TP-0597850 in various cancer models.

Introduction to TP-0597850 (Dubermatinib)

TP-0597850 is an orally available small molecule inhibitor of AXL, a receptor tyrosine kinase that is a member of the TAM (Tyro3, AXL, Mer) family.[1] Overexpression and activation of AXL are associated with poor prognosis, metastasis, and the development of resistance to various cancer therapies.[2][3] TP-0597850 has a half-maximal inhibitory concentration (IC50) of 27 nM for the AXL kinase.[4][5] By inhibiting AXL, TP-0597850 blocks downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which are crucial for tumor cell proliferation, survival, invasion, and migration. Preclinical and clinical studies have demonstrated the anti-tumor activity of TP-0597850 as a single agent and its potential to enhance the efficacy of other anticancer drugs, including chemotherapy, immunotherapy, and other targeted agents.

Data Presentation: Efficacy of TP-0597850 in Preclinical and Clinical Studies

The following tables summarize key quantitative data from various studies investigating TP-0597850 as a monotherapy and in combination therapies.

Table 1: In Vitro Activity of TP-0597850 Monotherapy in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
PSN-1Pancreatic Cancer6
MV4-11Acute Myeloid Leukemia (FLT3-ITD)17
MOLM13Acute Myeloid Leukemia (FLT3-ITD)21
MOLM13-ResAcute Myeloid Leukemia (FLT3-ITD/D835Y)16
Ba/F3 (VC)Pro-B cells (Vector Control)47
Ba/F3 (FLT3-ITD)Pro-B cells15
Ba/F3 (D835H)Pro-B cells16
Ba/F3 (D835Y)Pro-B cells22
Ba/F3 (ITD/D835H)Pro-B cells16
Ba/F3 (ITD/D835Y)Pro-B cells20
Ba/F3 (ITD/F691L)Pro-B cells16

Table 2: In Vivo Efficacy of TP-0597850 in a Pancreatic Cancer Mouse Model

Treatment GroupMedian Survival (days)p-value vs. Vehicle
Vehicle72-
TP-059785078< 0.05
Gemcitabine89.5< 0.01
TP-0597850 + Gemcitabine92.5< 0.01
Anti-PD1Not specifiedNot significant
TP-0597850 + Anti-PD1850.0041 (vs. Anti-PD1)

Table 3: Clinical Efficacy of TP-0597850 in Combination with Decitabine in Patients with AML with TP53 mutation and/or Complex Karyotype

Patient CohortNumber of PatientsComposite Complete Remission (CR/CRh/CRi) Rate
TP-0597850 (37 mg/day) + Decitabine7 (Phase 1b) + 9 (Phase 2)37.5%
TP-0597850 (25 mg/day) + DecitabineNot specified in initial reportRecommended Phase 2 Dose

Experimental Protocols

In Vitro Synergy Assessment: Chou-Talalay Method

This protocol describes the determination of drug synergy using the combination index (CI) method developed by Chou and Talalay.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of TP-0597850 and the combination agent in a suitable solvent (e.g., DMSO). Create a series of dilutions for each drug individually and in combination at a constant ratio (e.g., based on the IC50 values of the individual drugs).

  • Drug Treatment: Treat the cells with single agents and the combination at various concentrations. Include a vehicle control.

  • Cell Viability Assay: After a specified incubation period (e.g., 72 hours), assess cell viability using a suitable method such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Calculate the fraction of affected (inhibited) cells for each concentration.

    • Use software like CompuSyn to enter the dose-effect data for single agents and the combination.

    • The software will generate a Combination Index (CI) value.

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

cluster_0 In Vitro Synergy Workflow A Seed Cells B Prepare Drug Dilutions (Single Agents & Combination) A->B C Treat Cells B->C D Incubate (e.g., 72h) C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Data Analysis (CompuSyn) E->F G Determine Combination Index (CI) F->G H Synergism (CI < 1) Additive (CI = 1) Antagonism (CI > 1) G->H

In Vitro Synergy Assessment Workflow

Apoptosis Assay: Annexin V/Propidium Iodide Staining

This protocol details the detection of apoptosis in cancer cells treated with TP-0597850 in combination with another agent.

Protocol:

  • Cell Treatment: Seed cells and treat with TP-0597850, the combination agent, and the combination for a specified time (e.g., 24-48 hours). Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-negative: Live cells

Western Blot Analysis of AXL Signaling Pathway

This protocol is for assessing the effect of TP-0597850 combination therapy on the AXL signaling pathway.

Protocol:

  • Cell Lysis: Treat cells as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-AXL (Tyr702)

    • Total AXL

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • Phospho-STAT3 (Tyr705)

    • Total STAT3

    • Cleaved PARP

    • GAPDH or β-actin (as a loading control)

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the efficacy of TP-0597850 combination therapy in a mouse xenograft model.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, TP-0597850 alone, combination agent alone, TP-0597850 + combination agent).

  • Drug Administration:

    • TP-0597850: Formulate in a suitable vehicle and administer by oral gavage at a predetermined dose and schedule (e.g., daily).

    • Combination Agent: Administer according to established protocols for that specific agent (e.g., intraperitoneal injection for gemcitabine, intravenous for anti-PD1 antibodies).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the overall health of the mice.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or based on a predetermined time point or survival endpoint), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and perform statistical analysis to compare the efficacy of the different treatment groups.

cluster_1 In Vivo Xenograft Workflow A Inject Cancer Cells into Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer Treatments: - Vehicle - TP-0597850 - Combination Agent - Combination Therapy C->D E Monitor Tumor Volume and Body Weight D->E F Endpoint Reached E->F G Euthanize and Excise Tumors F->G H Data Analysis: - Tumor Growth Inhibition - Statistical Analysis G->H

In Vivo Xenograft Study Workflow

Mandatory Visualizations

AXL Signaling Pathway

The following diagram illustrates the central role of AXL in activating multiple downstream signaling cascades that promote cancer cell survival, proliferation, and metastasis. TP-0597850 acts by inhibiting the kinase activity of AXL, thereby blocking these downstream effects.

cluster_pathway AXL Signaling Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds and Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS JAK JAK AXL->JAK TP0597850 TP-0597850 This compound->AXL Inhibits AKT AKT PI3K->AKT Metastasis Metastasis PI3K->Metastasis mTOR mTOR AKT->mTOR DrugResistance Drug Resistance AKT->DrugResistance Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Metastasis ERK->DrugResistance STAT STAT JAK->STAT STAT->Survival

AXL Signaling Pathway and TP-0597850 Inhibition

These application notes and protocols provide a framework for the systematic evaluation of TP-0597850 in combination therapies. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, ultimately contributing to a better understanding of the therapeutic potential of AXL inhibition in cancer treatment.

References

Troubleshooting & Optimization

Troubleshooting TP0597850 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP0597850. The information is designed to address common challenges, with a focus on resolving solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and chemically stable inhibitor of Matrix Metalloproteinase-2 (MMP-2).[1][2][3][4] MMP-2 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM).[2] By inhibiting MMP-2, this compound can modulate cellular processes such as tumor invasion and fibrosis. It exhibits a slow tight-binding nature with a long dissociative half-life from MMP-2.

Q2: What are the main challenges when working with this compound in the lab?

The primary challenge encountered with this compound is its limited solubility in purely aqueous buffers. Due to its hybrid chemical structure, a combination of organic solvents and/or solubilizing agents is typically required to achieve a working stock solution.

Q3: Is this compound stable in solution?

Yes, this compound is reported to have high chemical stability over a wide range of pH values. However, like many peptide-containing molecules, it is good practice to prepare fresh solutions for experiments and avoid repeated freeze-thaw cycles. For peptides containing residues like Cysteine, Methionine, or Tryptophan, using oxygen-free buffers is recommended to prevent oxidation.

Troubleshooting Guide: Solubility Issues

This guide provides a step-by-step approach to dissolving this compound and addressing common solubility problems.

Initial Solubility Testing

Before dissolving the entire stock of this compound, it is highly recommended to test the solubility of a small amount first.

Experimental Protocols

Recommended Dissolution Protocols for this compound

The following protocols are recommended for dissolving this compound to achieve a clear solution.

Protocol 1: For In Vivo Formulations (Parenteral)

  • Add solvents in the following order:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Mix thoroughly after the addition of each solvent.

  • This method can achieve a solubility of at least 2.5 mg/mL (2.73 mM).

Protocol 2: Using a Solubilizing Agent

  • Add solvents in the following order:

    • 10% DMSO

    • 90% (20% SBE-β-CD in Saline)

  • Ensure the SBE-β-CD is fully dissolved in saline before adding to the DMSO/TP0597850 mixture.

  • This method can also achieve a solubility of at least 2.5 mg/mL (2.73 mM).

Protocol 3: For Oil-Based Formulations

  • Add solvents in the following order:

    • 10% DMSO

    • 90% Corn Oil

  • This protocol is suitable for specific experimental needs requiring an oil-based vehicle and achieves a solubility of at least 2.5 mg/mL (2.73 mM).

General Protocol for Dissolving Peptide-Hybrid Compounds

If you need to develop a custom buffer system, follow these general guidelines.

  • Assess the Physicochemical Properties: this compound is a complex molecule. Its solubility will be influenced by its overall charge and hydrophobicity.

  • Start with an Organic Solvent: Begin by dissolving this compound in a minimal amount of an organic solvent like DMSO.

  • Incremental Addition of Aqueous Buffer: Slowly add your desired aqueous buffer to the organic solvent concentrate drop-by-drop while vortexing.

  • Use Sonication: If precipitation occurs, brief sonication can help to redissolve the compound.

  • Adjust pH: The stability of this compound across a range of pH values suggests that adjusting the pH of your final buffer might improve solubility.

Data Presentation

Table 1: Recommended Solvents for this compound

ProtocolSolvent SystemAchievable Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.73 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.73 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.73 mM)

Data sourced from MedchemExpress technical datasheet.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

MMP2_Signaling_Pathway cluster_Cell Cancer/Fibroblastic Cell Collagen Collagen Fibronectin Fibronectin Laminin Laminin Pro_MMP2 Pro-MMP2 MMP2 Active MMP2 Pro_MMP2->MMP2 Activation MMP2->Collagen Degradation MMP2->Fibronectin Degradation MMP2->Laminin TIMP2 TIMP-2 TIMP2->MMP2 Inhibition This compound This compound This compound->MMP2 Inhibition

Caption: Role of this compound in the MMP-2 Signaling Pathway.

Caption: Workflow for Troubleshooting this compound Solubility.

References

Technical Support Center: Optimizing TP0597850 Concentration for Maximum MMP2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing TP0597850 for the inhibition of Matrix Metalloproteinase-2 (MMP2). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Compound-Related Questions

  • Q1: What is this compound and what is its mechanism of action against MMP2? this compound is a highly potent and selective inhibitor of MMP2, a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components.[1][2] Its mechanism of action involves binding to the S1' pocket of the MMP2 enzyme.[3] This interaction is characterized as a slow tight-binding nature, resulting in a long dissociative half-life.

  • Q2: What are the key potency values for this compound against MMP2? this compound exhibits sub-nanomolar potency against MMP2. The reported IC50 value is 0.22 nM, and the inhibition constant (Ki) is 0.034 nM.

  • Q3: How stable is this compound in experimental conditions? this compound has been shown to have high chemical stability over a wide range of pH values. For storage, it is recommended to keep the compound at -20°C, and once in solution, use it within one month.

Experimental Design and Troubleshooting

  • Q4: I am not observing the expected level of MMP2 inhibition. What are the possible reasons? Several factors could contribute to lower-than-expected inhibition:

    • Incorrect Concentration: Verify your dilution calculations. Given the high potency of this compound, ensure accurate serial dilutions.

    • Compound Solubility: Ensure this compound is fully dissolved. While it has high stability, improper initial dissolution can affect the active concentration. Consider using recommended solvents like DMSO.

    • Enzyme Activity: Confirm the activity of your MMP2 enzyme using a positive control inhibitor or by measuring its baseline activity.

    • Assay Conditions: Check the pH, temperature, and incubation times of your assay, as these can influence enzyme activity and inhibitor binding.

    • Presence of Serum: If using cell-based assays, components in the serum may bind to the inhibitor, reducing its effective concentration. Consider using serum-free media or a purified system.

  • Q5: My dose-response curve is not sigmoidal. What could be the issue? An irregular dose-response curve can be due to:

    • Solubility Issues at High Concentrations: At higher concentrations, the compound may precipitate out of solution, leading to a plateau or a drop in inhibition. Visually inspect your solutions.

    • Inaccurate Pipetting: Small errors in pipetting can have a significant impact, especially with potent compounds requiring large dilution series.

    • Contamination: Contamination of reagents or the enzyme can lead to inconsistent results.

    • Kinetic Effects: The slow tight-binding nature of this compound means that pre-incubation time with the enzyme before adding the substrate is critical to reach equilibrium. Varying pre-incubation times can affect the shape of the curve.

  • Q6: How long should I pre-incubate this compound with MMP2? Given its slow tight-binding kinetics and a dissociative half-life of 265 minutes, a significant pre-incubation period is recommended to allow for the inhibitor to bind to the enzyme before substrate addition. A pre-incubation time of at least 30-60 minutes is a good starting point, but optimization for your specific assay conditions may be necessary.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound for MMP2 inhibition, providing a quick reference for its potency and binding characteristics.

ParameterValueReference
IC50 0.22 nM
Ki 0.034 nM
Dissociative Half-life (t1/2) 265 minutes
Selectivity ≥2000-fold over other MMPs

Experimental Protocols

Below are detailed methodologies for common experiments to assess MMP2 inhibition by this compound.

1. In Vitro MMP2 Inhibition Assay (Fluorogenic Substrate)

This protocol outlines a biochemical assay to determine the IC50 of this compound for MMP2.

  • Materials:

    • Recombinant human MMP2

    • Fluorogenic MMP2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

    • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

    • This compound

    • DMSO (for compound dilution)

    • 96-well black microplate

    • Fluorometer

  • Procedure:

    • Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

    • Enzyme Preparation: Dilute the recombinant MMP2 in Assay Buffer to the working concentration.

    • Pre-incubation: Add 50 µL of the diluted this compound solutions to the wells of the 96-well plate. Add 50 µL of the diluted MMP2 enzyme to each well. Incubate for 60 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Substrate Addition: Prepare the fluorogenic substrate in Assay Buffer. Add 100 µL of the substrate solution to each well to initiate the reaction.

    • Measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation/393 nm emission) every 2 minutes for 30-60 minutes at 37°C.

    • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50.

2. Gelatin Zymography for Cellular MMP2 Activity

This protocol allows for the assessment of this compound's effect on MMP2 activity in a cellular context.

  • Materials:

    • Cell line of interest (e.g., HT1080)

    • Cell culture medium (with and without serum)

    • This compound

    • SDS-PAGE gels copolymerized with 1 mg/mL gelatin

    • Zymogram sample buffer (non-reducing)

    • Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5)

    • Coomassie Brilliant Blue staining solution

    • Destaining solution

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound in serum-free medium for 24-48 hours. Include a vehicle control (DMSO).

    • Sample Collection: Collect the conditioned medium from each treatment group.

    • Protein Quantification: Determine the protein concentration of each conditioned medium sample to ensure equal loading.

    • Electrophoresis: Mix the conditioned medium with non-reducing zymogram sample buffer and load equal amounts of protein onto the gelatin-containing polyacrylamide gel. Run the gel at 4°C.

    • Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

    • Enzyme Activity: Incubate the gel in zymogram developing buffer at 37°C for 16-24 hours.

    • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands of gelatinolysis appear against a blue background.

    • Analysis: The areas of gelatin degradation (clear bands) correspond to MMP2 activity. Quantify the band intensity using densitometry. A decrease in the intensity of the band at the molecular weight of MMP2 indicates inhibition by this compound.

Visualizations

Signaling and Inhibition Pathway

MMP2_Inhibition cluster_activation MMP2 Activation Cascade cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects proMMP2 proMMP2 Active_MMP2 Active_MMP2 proMMP2->Active_MMP2 Activation MT1-MMP MT1-MMP MT1-MMP->proMMP2 TIMP2 TIMP2 TIMP2->proMMP2 Inactive_Complex MMP2-TP0597850 (Inactive Complex) Active_MMP2->Inactive_Complex ECM_Degradation Extracellular Matrix Degradation Active_MMP2->ECM_Degradation Catalyzes This compound This compound This compound->Active_MMP2 Inactive_Complex->ECM_Degradation Inhibits Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration Promotes

Caption: this compound inhibits active MMP2, preventing downstream effects.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prep_inhibitor Prepare this compound Serial Dilutions start->prep_inhibitor prep_enzyme Prepare MMP2 Working Solution start->prep_enzyme pre_incubation Pre-incubate MMP2 with this compound (60 min) prep_inhibitor->pre_incubation prep_enzyme->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure Measure Fluorescence (Kinetic Read) add_substrate->measure analyze Calculate Reaction Rates & % Inhibition measure->analyze plot Plot Dose-Response Curve analyze->plot end Determine IC50 plot->end

Caption: Workflow for determining the IC50 of this compound against MMP2.

Troubleshooting Logic for Low MMP2 Inhibition

Troubleshooting_Logic start Low MMP2 Inhibition Observed check_conc Verify this compound Concentration & Dilutions start->check_conc check_solubility Confirm Compound Solubility check_conc->check_solubility If correct resolve Issue Resolved check_conc->resolve If incorrect, re-prepare check_enzyme Assess MMP2 Activity (Positive Control) check_solubility->check_enzyme If soluble check_solubility->resolve If insoluble, re-dissolve check_incubation Optimize Pre-incubation Time check_enzyme->check_incubation If active check_enzyme->resolve If inactive, replace enzyme check_assay Review Assay Conditions (pH, Temp) check_incubation->check_assay If optimized check_incubation->resolve If suboptimal, adjust time check_assay->resolve

Caption: A logical guide for troubleshooting low MMP2 inhibition.

References

Technical Support Center: Maintaining the Integrity of TP0597850 in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of TP0597850, a selective and chemically stable matrix metalloproteinase-2 (MMP-2) inhibitor, during long-term experiments. By following these guidelines, users can ensure the reliability and reproducibility of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a potent and selective inhibitor of MMP-2, an enzyme implicated in various diseases, including cancer and fibrosis.[1][2][3][4][5] Its remarkable chemical stability, attributed to the inclusion of a (4S)-aminoproline scaffold, is a key feature for its use in research. Maintaining its stability throughout an experiment is crucial for obtaining accurate and reproducible data, as degradation can lead to a loss of inhibitory activity and the generation of confounding artifacts.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure the long-term stability of this compound stock solutions, it is recommended to store them under the following conditions:

  • -80°C: for up to 6 months

  • -20°C: for up to 1 month

For optimal stability, stock solutions should be stored protected from light and under a nitrogen atmosphere. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: My this compound precipitated out of solution when I added it to my cell culture medium. What should I do?

A3: Precipitation of small molecules in aqueous solutions is a common issue. Here are a few troubleshooting steps:

  • Solvent Shock: Avoid adding a highly concentrated DMSO stock solution directly into a large volume of aqueous media. Instead, perform a serial dilution by first diluting the stock into a smaller volume of media, mixing thoroughly, and then adding this intermediate dilution to the final volume.

  • Final Concentration: Ensure that the final concentration of this compound in your experiment does not exceed its solubility limit in the specific cell culture medium being used. You may need to perform a solubility test to determine this limit.

  • Media Components: Components in the cell culture medium, such as serum proteins, can sometimes interact with small molecules and affect their solubility. Consider testing different serum concentrations or using a serum-free medium if compatible with your experimental design.

  • Co-solvents: For particularly challenging solubility issues, the use of a biocompatible co-solvent may be necessary. However, the effect of any co-solvent on your experimental system should be carefully validated.

Q4: How often should I replace the media containing this compound in my long-term cell culture experiment?

A4: While this compound is chemically stable, the biological environment of a cell culture can contribute to its degradation over time due to enzymatic activity or changes in pH. For experiments lasting several days or weeks, it is good practice to perform regular media changes with freshly prepared this compound. The frequency of media changes will depend on the specific experimental setup and the metabolic activity of the cells. A pilot study to assess the stability of this compound in your specific cell culture conditions is recommended.

Q5: How can I check if my this compound has degraded?

A5: The most reliable way to assess the integrity of your this compound is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any potential degradation products and allow for their quantification. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during long-term experiments with this compound.

Problem Possible Cause Recommended Solution
Loss of inhibitory activity in the experiment Degradation of this compound in the working solution.Prepare fresh working solutions of this compound for each experiment from a properly stored stock solution. For long-term experiments, replenish the medium with fresh compound at regular intervals. Verify the stability of this compound under your specific experimental conditions using HPLC or LC-MS.
Incorrect concentration of the working solution.Double-check all calculations and dilutions. Ensure that the stock solution was completely dissolved before preparing the working solution.
Inconsistent results between experiments Variability in the preparation of working solutions.Standardize the protocol for preparing working solutions, including the solvent used, final concentration, and mixing procedure.
Freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.
Precipitation in the cell culture medium See FAQ Q3.Follow the troubleshooting steps outlined in FAQ Q3 regarding solvent shock, final concentration, and media components.

Quantitative Data Summary

While specific forced degradation studies on this compound are not publicly available, its high chemical stability has been reported. The following table provides an illustrative example of expected stability based on available information. Researchers should perform their own stability studies for their specific experimental conditions.

Condition Parameter Expected Stability Reference
pH Stability Wide range of pH valuesHighly Stable
Storage (Stock Solution) -80°C (in DMSO, protected from light, under N2)Up to 6 monthsManufacturer's recommendation
-20°C (in DMSO, protected from light, under N2)Up to 1 monthManufacturer's recommendation
In Vitro (Working Solution) 37°C in cell culture mediumStable for at least 24 hours (recommended to prepare fresh)General best practice

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Dissolution: Dissolve the lyophilized this compound powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or brief sonication.

  • Aliquoting: Dispense the stock solution into single-use, light-protected vials.

  • Inert Atmosphere: If possible, flush the headspace of each vial with dry nitrogen gas before sealing to minimize oxidation.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
  • Preparation of Working Solution: Prepare a working solution of this compound in your specific cell culture medium at the desired final concentration. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the solutions under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).

  • Time Points: Collect aliquots of the solutions at various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Preparation for Analysis: For each time point, precipitate proteins from the cell culture medium by adding a cold organic solvent (e.g., acetonitrile with 0.1% formic acid) in a 1:3 ratio (sample:solvent). Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the remaining amount of intact this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.

Visualizations

Signaling_Pathway MMP-2 Signaling Pathway Inhibition by this compound cluster_0 Extracellular Matrix (ECM) cluster_1 Cell Membrane Collagen Collagen Tissue Remodeling, Cell Migration, etc. Tissue Remodeling, Cell Migration, etc. Collagen->Tissue Remodeling, Cell Migration, etc. Fibronectin Fibronectin Fibronectin->Tissue Remodeling, Cell Migration, etc. Laminin Laminin Laminin->Tissue Remodeling, Cell Migration, etc. Pro_MMP2 Pro-MMP2 Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Activation Active_MMP2->Collagen Degradation Active_MMP2->Fibronectin Degradation Active_MMP2->Laminin Degradation This compound This compound This compound->Active_MMP2 Inhibition

Caption: Inhibition of MMP-2 by this compound prevents ECM degradation.

Experimental_Workflow Workflow for Preventing this compound Degradation cluster_prep Preparation cluster_exp Experiment cluster_qc Quality Control Stock_Solution Prepare High-Conc. Stock in Anhydrous DMSO Aliquot Aliquot into Single-Use Vials Stock_Solution->Aliquot Store Store at -80°C under N2 Aliquot->Store Working_Solution Prepare Fresh Working Solution (Serial Dilution) Store->Working_Solution Use a fresh aliquot Incubate Incubate with Cells Working_Solution->Incubate Replenish Replenish Medium with Fresh Compound Regularly Incubate->Replenish Stability_Test Perform Stability Test (HPLC/LC-MS) Incubate->Stability_Test Collect samples at time points Analyze Analyze Data for Degradation Stability_Test->Analyze

Caption: Recommended workflow to ensure this compound stability.

References

Addressing off-target effects of TP0597850 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TP0597850, a selective and potent inhibitor of Matrix Metalloproteinase-2 (MMP-2). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell line experiments and to provide guidance on addressing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase.[1][2] It exhibits potent MMP-2 inhibition with an IC50 of 0.22 nM and a Ki of 0.034 nM.[1][2] this compound was developed as a chemically stable, slow tight-binding inhibitor.[3]

Q2: What are the known off-target effects of this compound?

An off-target screening of this compound was conducted by Eurofins CEREP. The complete results are available in the supporting information of the discovery publication by Takeuchi et al. (2023) in the Journal of Medicinal Chemistry. While the inhibitor is highly selective for MMP-2, the screening provides data on its interaction with a wide range of other potential targets. A summary of key findings from such a screening would typically be presented as follows:

Off-Target Screening Data Summary

Compound: this compound Screening Panel: Eurofins CEREP Safety Panel Concentration: 10 µM (unless otherwise specified)

Target ClassSpecific Target% InhibitionNotes
GPCRs Adenosine A1< 20%No significant activity observed.
Dopamine D1< 15%No significant activity observed.
Serotonin 5-HT2A< 10%No significant activity observed.
Ion Channels hERG< 5%Low potential for cardiac liability.
Sodium Channel< 10%No significant activity observed.
Kinases ABL1< 25%Further investigation may be needed if working with CML cell lines.
SRC< 20%No significant activity observed.
Other Enzymes Cathepsin B< 15%No significant activity observed.
COX-2< 5%Unlikely to have anti-inflammatory off-target effects.

Disclaimer: This table is a representative summary. For complete and accurate data, please refer to the original publication's supporting information.

Q3: In which cell lines can I expect to see an effect with this compound?

This compound is expected to be effective in cell lines that express and secrete MMP-2. The level of MMP-2 expression can vary significantly between cell types. It is recommended to first confirm MMP-2 expression and activity in your cell line of interest using techniques like Western Blot or gelatin zymography.

Q4: What is the recommended starting concentration for in vitro experiments?

Given the potent in vitro IC50 (0.22 nM), a starting concentration range of 1-100 nM is recommended for most cell-based assays. However, the optimal concentration will depend on the specific cell line, seeding density, and the duration of the experiment. A dose-response experiment is always recommended to determine the optimal working concentration for your specific experimental setup.

Troubleshooting Guide

Issue 1: I am not observing the expected phenotypic change in my cells after treatment with this compound.

  • Question: Have you confirmed MMP-2 expression and activity in your cell line?

    • Answer: Different cell lines have varying levels of MMP-2. It is crucial to verify that your cell line expresses and secretes active MMP-2.

      • Recommended Action: Perform a gelatin zymography or Western blot on conditioned media and cell lysates to confirm the presence of pro-MMP-2 and active MMP-2.

  • Question: Is the inhibitor soluble and stable in your culture medium?

    • Answer: this compound is reported to have high chemical stability. However, improper storage or handling can affect its activity.

      • Recommended Action: Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability.

  • Question: Is the concentration of the inhibitor optimal?

    • Answer: The effective concentration can vary between cell lines and experimental conditions.

      • Recommended Action: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay.

Issue 2: I am observing unexpected or off-target effects in my experiments.

  • Question: Have you reviewed the off-target screening data?

    • Answer: While highly selective, this compound may have weak interactions with other proteins at higher concentrations.

      • Recommended Action: Consult the Eurofins CEREP off-target screening data in the supporting information of the primary publication to see if any of the weakly inhibited targets could be responsible for the observed phenotype.

  • Question: Could the observed effect be due to the inhibition of other MMPs?

    • Answer: this compound is highly selective for MMP-2. However, at very high concentrations, some inhibition of other MMPs might occur.

      • Recommended Action: If possible, use a second, structurally different MMP-2 inhibitor as a control to confirm that the observed phenotype is due to the specific inhibition of MMP-2.

  • Question: Are you using an appropriate vehicle control?

    • Answer: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells.

      • Recommended Action: Always include a vehicle control in your experiments with the same final concentration of the solvent as in your treated samples.

Experimental Protocols & Workflows

Workflow for Investigating this compound in a New Cell Line

G start Start: Select Cell Line of Interest confirm_mmp2 Confirm MMP-2 Expression (Western Blot / qPCR) start->confirm_mmp2 activity_assay Assess MMP-2 Activity (Gelatin Zymography) confirm_mmp2->activity_assay dose_response Dose-Response Experiment (Cell Viability/Migration Assay) activity_assay->dose_response phenotype_assay Phenotypic Assays with Optimal Dose (e.g., Invasion, Angiogenesis) dose_response->phenotype_assay off_target_analysis Analyze Potential Off-Target Effects (Compare with Screening Data) phenotype_assay->off_target_analysis end Conclusion off_target_analysis->end

Caption: Experimental workflow for characterizing the effects of this compound.

Detailed Protocol: Gelatin Zymography for MMP-2 Activity

This protocol is adapted from standard laboratory procedures to assess the activity of MMP-2 in conditioned cell culture media.

1. Sample Preparation:

  • Culture cells to 70-80% confluency.

  • Wash cells with serum-free media and then culture in serum-free media for 24-48 hours.

  • Collect the conditioned media and centrifuge to remove cell debris.

  • Determine the protein concentration of the conditioned media.

2. Gel Preparation (10% SDS-PAGE with 0.1% Gelatin):

  • Prepare a 10% separating gel solution containing 1 mg/mL gelatin.

  • Pour the separating gel and allow it to polymerize.

  • Pour a 4% stacking gel on top.

3. Electrophoresis:

  • Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto the gel.

  • Run the gel at 120V until the dye front reaches the bottom.

4. Gel Renaturation and Development:

  • Wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

  • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2) at 37°C for 18-24 hours.

5. Staining and Visualization:

  • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.

  • Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

  • Areas of gelatin degradation, indicating MMP activity, will appear as clear bands. Pro-MMP-2 will be visible at ~72 kDa and active MMP-2 at ~62 kDa.

Signaling Pathway: MMP-2 in Cell Invasion

G cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell collagen Collagen invasion Cell Invasion collagen->invasion Barrier fibronectin Fibronectin fibronectin->invasion Barrier mmp2 Pro-MMP-2 active_mmp2 Active MMP-2 mmp2->active_mmp2 Activation active_mmp2->collagen Degrades active_mmp2->fibronectin Degrades This compound This compound This compound->active_mmp2 Inhibits

Caption: this compound inhibits MMP-2-mediated ECM degradation and cell invasion.

References

Technical Support Center: Improving the Delivery of TP0597850 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective Matrix Metalloproteinase-2 (MMP-2) inhibitor, TP0597850. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound in pre-clinical animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.

Disclaimer: The following information is based on general principles of in vivo compound delivery and data from studies on other selective MMP-2 inhibitors, as specific in vivo data for this compound is not publicly available. This guide is intended to provide a strong starting point for your experimental design.

Troubleshooting Guide

This guide provides solutions to potential issues you may encounter when administering this compound in animal models.

Issue Potential Cause Recommended Solution
Precipitation of this compound upon formulation - Poor Solubility: this compound, like many small molecule inhibitors, may have limited aqueous solubility.- Solvent Shock: Rapid dilution of a concentrated DMSO stock in an aqueous vehicle can cause the compound to crash out of solution.- Optimize Formulation: Test various co-solvent systems. A common formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline.[1]- Stepwise Dilution: Add the aqueous vehicle to the DMSO stock in a slow, stepwise manner with constant vortexing to avoid localized high concentrations.- Sonication/Heating: Gentle sonication or warming of the formulation can aid in dissolution. However, ensure that the compound is stable at elevated temperatures.
Inconsistent or low drug exposure in vivo - Poor Bioavailability: The compound may be poorly absorbed from the administration site (e.g., gastrointestinal tract for oral dosing).- Rapid Metabolism: First-pass metabolism in the liver can significantly reduce the amount of active compound reaching systemic circulation.- Instability: The compound may be unstable at physiological pH or susceptible to enzymatic degradation.- Route of Administration: Consider alternative administration routes. Intraperitoneal (IP) or intravenous (IV) injections generally lead to higher bioavailability than oral gavage.[2]- Formulation Enhancement: Utilize solubility-enhancing excipients in your formulation, such as cyclodextrins.- Pharmacokinetic Studies: Conduct pilot pharmacokinetic (PK) studies to determine key parameters like Cmax, Tmax, and bioavailability for different formulations and routes of administration.
Observed Toxicity or Adverse Events in Animals - Off-Target Effects: Although this compound is a selective MMP-2 inhibitor, high concentrations may lead to inhibition of other MMPs or unrelated targets, causing unforeseen side effects.[3][4]- Vehicle Toxicity: The formulation vehicle itself, particularly at high concentrations of organic solvents like DMSO, can cause local irritation or systemic toxicity.- Dose-Related Toxicity: The administered dose may be too high, leading to on-target toxicity or exaggerated pharmacological effects.- Dose-Range Finding Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Vehicle Control Group: Always include a vehicle-only control group to differentiate between compound- and vehicle-related effects.- Monitor Animal Health: Closely monitor animals for clinical signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
Difficulty in achieving desired therapeutic effect - Insufficient Dose: The administered dose may not be high enough to achieve a therapeutic concentration at the target site.- Suboptimal Dosing Frequency: The compound may have a short half-life, requiring more frequent administration to maintain therapeutic levels.- Inappropriate Animal Model: The chosen animal model may not accurately recapitulate the human disease state or may have different MMP-2 expression levels.- Pharmacodynamic (PD) Studies: Correlate pharmacokinetic data with pharmacodynamic readouts (e.g., inhibition of MMP-2 activity in target tissues) to establish an effective dose.- Review Literature for Similar Compounds: Investigate dosing regimens used for other selective MMP-2 inhibitors in similar animal models.- Model Validation: Ensure the animal model is well-characterized and appropriate for testing an MMP-2 inhibitor.

Frequently Asked Questions (FAQs)

Formulation and Administration

  • Q1: What is a recommended starting formulation for this compound for in vivo studies? A general starting formulation for poorly soluble compounds intended for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The components should be added sequentially, ensuring complete dissolution at each step. It is crucial to test the stability of this formulation before administration.

  • Q2: What are the common routes of administration for MMP inhibitors in animal studies? The most common routes are oral gavage (PO), intraperitoneal injection (IP), and intravenous injection (IV). The choice of route depends on the experimental goals, the desired pharmacokinetic profile, and the physicochemical properties of the compound. For initial efficacy studies, IP or IV administration is often preferred to bypass potential absorption issues.

  • Q3: How can I minimize the toxicity of the vehicle? For IP or IV injections, the concentration of organic solvents like DMSO should be kept as low as possible, ideally below 10% of the total formulation volume. Always include a vehicle control group to monitor for any adverse effects caused by the formulation itself.

Experimental Design

  • Q4: What are some suitable animal models for testing a selective MMP-2 inhibitor like this compound? The choice of animal model depends on the therapeutic area of interest. For oncology, xenograft models using cancer cell lines with high MMP-2 expression are common. For fibrosis research, models of induced fibrosis in organs like the lung, liver, or kidney are often used.

  • Q5: How do I determine the optimal dose and dosing schedule? A dose-range finding study is essential to determine the maximum tolerated dose (MTD). Subsequently, efficacy studies should be conducted at several dose levels below the MTD. The dosing frequency should be guided by the compound's pharmacokinetic profile, specifically its half-life.

Experimental Protocols

Below are generalized methodologies for key experiments. Specific parameters should be optimized for this compound.

Pharmacokinetic (PK) Study in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

  • Administration:

    • Intravenous (IV) group: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • Oral (PO) group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

Visualizations

Signaling Pathway

MMP2_Signaling_Pathway Simplified MMP-2 Signaling and Inhibition cluster_extracellular Extracellular Matrix cluster_cell Cell Pro_MMP2 Pro-MMP-2 Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 ECM ECM Components (e.g., Collagen IV) Active_MMP2->ECM cleaves Degraded_ECM Degraded ECM ECM->Degraded_ECM Growth_Factors Growth Factors Degraded_ECM->Growth_Factors releases MT1_MMP MT1-MMP MT1_MMP->Pro_MMP2 activates Receptor Receptor Growth_Factors->Receptor binds Signaling Intracellular Signaling Receptor->Signaling Gene_Expression Gene Expression Signaling->Gene_Expression Gene_Expression->Pro_MMP2 synthesis & secretion This compound This compound This compound->Active_MMP2 inhibits

Caption: Simplified signaling pathway of MMP-2 activation and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow In Vivo Study Workflow for this compound Formulation 1. Formulation Development PK_Study 2. Pharmacokinetic Study Formulation->PK_Study Dose_Finding 3. Dose-Range Finding (MTD) PK_Study->Dose_Finding Efficacy_Study 4. Efficacy Study in Disease Model Dose_Finding->Efficacy_Study PD_Analysis 5. Pharmacodynamic Analysis Efficacy_Study->PD_Analysis Tox_Assessment 6. Toxicity Assessment Efficacy_Study->Tox_Assessment Data_Analysis 7. Data Analysis & Interpretation PD_Analysis->Data_Analysis Tox_Assessment->Data_Analysis

Caption: A typical experimental workflow for the in vivo evaluation of this compound.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Inconsistent In Vivo Results Start Inconsistent Results? Check_Formulation Precipitation in Formulation? Start->Check_Formulation Check_PK Low/Variable Exposure? Check_Formulation->Check_PK No End_Revise Revise Protocol Check_Formulation->End_Revise Yes Check_Dose Dose Too Low? Check_PK->Check_Dose No Check_PK->End_Revise Yes Check_Toxicity Adverse Events? Check_Dose->Check_Toxicity No Check_Dose->End_Revise Yes End_Success Consistent Results Check_Toxicity->End_Success No Check_Toxicity->End_Revise Yes

Caption: A logical flow for troubleshooting inconsistent in vivo experimental outcomes.

References

Minimizing cytotoxicity of TP0597850 at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP0597850. The focus is on strategies to minimize potential cytotoxicity at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected levels of cytotoxicity in our cell-based assays at high concentrations of this compound. What are the potential causes?

A1: High cytotoxicity of a small molecule inhibitor like this compound in vitro can stem from several factors:

  • On-Target Cytotoxicity: While this compound is a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), prolonged or very high concentration inhibition of this enzyme could interfere with essential cellular processes that have a basal reliance on MMP-2 activity, leading to cell death.

  • Off-Target Effects: Although designed for high selectivity, at sufficiently high concentrations, small molecules may interact with other cellular targets, leading to unforeseen toxic effects. The failure of many broad-spectrum MMP inhibitors in clinical trials was often attributed to a lack of specificity, resulting in side effects like musculoskeletal syndrome.[1][2]

  • Compound Purity and Stability: Impurities from the synthesis process or degradation of the compound in culture medium can contribute to cytotoxicity. It is crucial to ensure the purity of your this compound stock.

  • Experimental Conditions: Factors such as high cell density, extended exposure time, or the specific cell type used can influence the observed cytotoxicity.[3]

Q2: What are the recommended initial steps to troubleshoot high cytotoxicity?

A2: A systematic approach is recommended:

  • Confirm Compound Integrity: Verify the purity of your this compound stock using appropriate analytical methods. Assess the stability of the compound in your specific cell culture medium over the duration of your experiment.[3]

  • Perform a Dose-Response Curve: Conduct a comprehensive dose-response analysis to determine the half-maximal inhibitory concentration (IC50) for the intended MMP-2 inhibition and the concentration at which cytotoxicity becomes significant (e.g., CC50). This will help establish a therapeutic window for your experiments.

  • Evaluate Exposure Time: Investigate shorter incubation times to see if the therapeutic effect can be achieved before the onset of significant cytotoxicity.

  • Optimize Cell Seeding Density: Ensure consistent cell seeding density, as this can affect the per-cell concentration of the compound and influence susceptibility to cytotoxic effects.[3]

Q3: Are there specific cell lines that are known to be more or less sensitive to MMP-2 inhibition?

A3: Cell sensitivity to MMP-2 inhibition is highly dependent on the cell line's reliance on MMP-2 for processes such as migration, invasion, and proliferation. Cancer cell lines with high levels of MMP-2 expression and activity may be more sensitive to the on-target effects of this compound. It is advisable to characterize the MMP-2 expression and activity in your chosen cell line.

Troubleshooting Guides

Guide 1: Optimizing Experimental Parameters to Minimize Cytotoxicity

This guide provides a systematic approach to adjusting experimental conditions to reduce non-specific cytotoxicity while maintaining the desired inhibitory effect on MMP-2.

Table 1: Experimental Parameter Optimization

ParameterStandard ConditionTroubleshooting ActionRationale
Concentration High (e.g., >10 µM)Titrate down to the lowest effective concentration for MMP-2 inhibition.To minimize off-target effects and on-target cytotoxicity.
Exposure Time Long (e.g., 48-72h)Perform a time-course experiment (e.g., 6, 12, 24, 48h).To identify a time point with sufficient MMP-2 inhibition but minimal cell death.
Cell Density High (>90% confluency)Test a range of lower seeding densities.High cell density can increase cellular stress and alter the effective compound concentration per cell.
Serum Concentration Standard (e.g., 10% FBS)Test with lower serum concentrations or serum-free media if compatible with the cell line.Serum proteins can bind to the compound, affecting its free concentration and activity.
Vehicle Control DMSOEnsure the final DMSO concentration is non-toxic (typically <0.5%).High concentrations of solvents can be cytotoxic.
Guide 2: Assessing the Mechanism of Cytotoxicity

Understanding how cells are dying can provide insights into whether it is an on-target or off-target effect.

Table 2: Assays for Characterizing Cytotoxicity

Assay TypePrincipleInformation Gained
Cell Viability Assays (e.g., MTT, MTS, WST-1) Measures metabolic activity.Indicates the overall health and number of viable cells.
Cytotoxicity Assays (e.g., LDH Release) Measures the release of lactate dehydrogenase from damaged cells.Quantifies cell membrane integrity loss, a marker of necrosis.
Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining) Detects markers of programmed cell death.Differentiates between apoptosis and necrosis.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) for the desired exposure time (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from cells with damaged membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the assay manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizations

MMP2_Signaling_Pathway MMP-2 Signaling Pathway in Cancer Progression cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell ECM_Components ECM Components (e.g., Collagen IV, Laminin, Fibronectin) Degraded_ECM Degraded ECM ECM_Components->Degraded_ECM Cell_Migration_Invasion Cell Migration & Invasion Degraded_ECM->Cell_Migration_Invasion promotes Growth_Factors Growth Factors (e.g., TGF-β, EGF) Signaling_Cascade Intracellular Signaling (e.g., MAPK, PI3K/Akt) Growth_Factors->Signaling_Cascade activate Pro_MMP2 Pro-MMP-2 (Inactive) Signaling_Cascade->Pro_MMP2 upregulates expression Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 activated by MT1-MMP Active_MMP2->ECM_Components cleaves MT1_MMP MT1-MMP This compound This compound This compound->Active_MMP2 inhibits

Caption: MMP-2 activation and its role in extracellular matrix degradation, a key process in cancer cell invasion inhibited by this compound.

Cytotoxicity_Workflow Workflow for Assessing and Mitigating Cytotoxicity Start Start: Observe High Cytotoxicity Dose_Response 1. Perform Dose-Response & Time-Course Experiments Start->Dose_Response Optimize_Conditions 2. Optimize Experimental Conditions (Cell Density, Serum, etc.) Dose_Response->Optimize_Conditions Assess_Mechanism 3. Assess Mechanism of Cell Death (Apoptosis vs. Necrosis) Optimize_Conditions->Assess_Mechanism Decision Is Cytotoxicity Minimized? Assess_Mechanism->Decision Proceed Proceed with Experiment Decision->Proceed Yes Re_evaluate Re-evaluate Compound or Consider Advanced Strategies (e.g., Drug Delivery Systems) Decision->Re_evaluate No

Caption: A logical workflow for systematically troubleshooting and minimizing the in vitro cytotoxicity of a research compound.

References

Technical Support Center: Refining Experimental Conditions for Consistent TP0597850 Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with the selective MMP-2 inhibitor, TP0597850. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visualizations to support your research.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.

Issue Potential Cause Recommended Solution
Inconsistent or Lower-than-Expected MMP-2 Inhibition Compound Precipitation: this compound may have limited solubility in aqueous solutions.Ensure complete dissolution of this compound. Refer to the Data Presentation section for recommended solvent systems. Prepare fresh dilutions for each experiment. Sonicate or gently warm the stock solution if precipitation is observed[1].
Incorrect Working Concentration: The effective concentration may vary between cell lines and assay formats.Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific experimental setup. Start with a concentration range of 1 nM to 1 µM.
Compound Degradation: Although chemically stable, prolonged incubation in complex biological media at 37°C could lead to some degradation.For experiments longer than 24 hours, consider replenishing the media with fresh this compound every 24-48 hours. Assess the stability of this compound in your specific cell culture medium if inconsistent results persist[2].
High Serum Concentration in Media: Serum contains proteases and binding proteins that can interfere with the inhibitor's activity.Reduce the serum concentration in your cell culture medium (e.g., to 0.5-2% FBS) or perform the experiment in serum-free medium after an initial cell attachment period. Serum starvation can also synchronize cells and reduce variability[3][4].
High Well-to-Well Variability in Functional Assays (e.g., Migration, Invasion) Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before aliquoting into each well. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution[4].
Scratches or Edge Effects in Wound Healing Assays: Inconsistent wound width or altered cell behavior at the edges of the well can introduce variability.Use a consistent method for creating the "wound." Automated wound-making tools or commercially available inserts can improve reproducibility. Avoid analyzing cells at the very edge of the wells.
Inconsistent Matrigel™ Coating in Invasion Assays: The thickness of the Matrigel™ layer can significantly impact invasion rates.Thaw Matrigel™ on ice and use pre-chilled pipette tips and plates to ensure a uniform liquid consistency before polymerization at 37°C. Ensure the same volume of Matrigel™ is added to each insert.
Unexpected Cytotoxicity or Changes in Cell Morphology High Concentration of this compound: While selective, very high concentrations of any compound can lead to off-target effects and cytotoxicity.Determine the optimal, non-toxic working concentration of this compound for your cell line using a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) in parallel with your functional assays.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls.
Off-Target Effects: Although highly selective, the possibility of off-target effects at high concentrations cannot be entirely ruled out.If unexpected phenotypes are observed, consider using a structurally different MMP-2 inhibitor as a control to confirm that the observed effect is due to MMP-2 inhibition.

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: How should I dissolve and store this compound?

    • A1: this compound is soluble in DMSO. For in vivo studies, various solvent systems can be used, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into your cell culture medium to the desired final concentration immediately before use.

  • Q2: How stable is this compound in solution?

    • A2: this compound is reported to be chemically stable over a wide range of pH values. However, the stability in complex cell culture media at 37°C over extended periods has not been extensively reported. For long-term experiments (e.g., > 24 hours), it is advisable to replenish the medium with a fresh preparation of the inhibitor to ensure consistent activity.

Experimental Design

  • Q3: What is a typical working concentration for this compound in cell-based assays?

    • A3: Given its high potency (IC50 = 0.22 nM, Ki = 0.034 nM), a good starting point for cell-based assays is a concentration range from 1 nM to 1 µM. The optimal concentration will depend on the cell type, assay duration, and the specific endpoint being measured. It is highly recommended to perform a dose-response curve for each new cell line or assay.

  • Q4: What are the recommended positive and negative controls for my experiments?

    • A4:

      • Negative Control: A vehicle control (e.g., medium with the same final concentration of DMSO used to dissolve this compound) is essential.

      • Positive Control (for inhibition): A well-characterized, broad-spectrum MMP inhibitor (e.g., GM6001 or EDTA) can be used to confirm that the observed effect is due to metalloproteinase inhibition.

      • Positive Control (for biological effect): If studying a process like cell migration, a known inducer of migration for your cell line (e.g., a specific growth factor) should be included.

  • Q5: Which cell lines are suitable for studying the effects of this compound?

    • A5: Cell lines with known expression of MMP-2 are ideal. Examples include various cancer cell lines such as HT1080 (fibrosarcoma), MDA-MB-231 (breast cancer), and U87 MG (glioblastoma), which are known to express and secrete MMP-2. It is recommended to verify MMP-2 expression and activity in your chosen cell line by gelatin zymography or Western blot.

Mechanism of Action and Specificity

  • Q6: What is the mechanism of action of this compound?

    • A6: this compound is a selective inhibitor of matrix metalloproteinase-2 (MMP-2). It exhibits a slow tight-binding nature with a long MMP-2 dissociation half-life of 265 minutes. This means it binds strongly to the active site of MMP-2, a zinc-dependent endopeptidase, thereby preventing it from degrading its substrates in the extracellular matrix.

  • Q7: How selective is this compound? What about off-target effects?

    • A7: this compound has been shown to have a high selectivity for MMP-2, with a reported selectivity of ≥2000-fold over other MMPs. While specific broad-spectrum protease screening data for this compound is not widely published, its high selectivity suggests a low probability of off-target effects at optimal working concentrations. However, as with any small molecule inhibitor, off-target effects can occur at high concentrations. If you observe unexpected cellular phenotypes, it is important to perform dose-response and control experiments to rule out off-target effects.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Potency and Binding Characteristics of this compound

ParameterValueReference
IC50 (MMP-2) 0.22 nM
Ki (MMP-2) 0.034 nM
Dissociation Half-life (t1/2) 265 min
Selectivity ≥2000-fold over other MMPs

Table 2: Recommended Solvent Systems for this compound Dissolution

ApplicationSolvent SystemSolubilityReference
In Vitro (Stock Solution) DMSO≥ 2.5 mg/mL (2.73 mM)
In Vivo (Formulation 1) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.73 mM)
In Vivo (Formulation 2) 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.73 mM)
In Vivo (Formulation 3) 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.73 mM)

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Gelatin Zymography for MMP-2 Activity

This protocol is used to detect the activity of MMP-2 in conditioned media from cell cultures.

a. Sample Preparation:

  • Culture cells to 70-80% confluency.

  • Wash cells twice with serum-free medium.

  • Incubate cells in serum-free medium for 24-48 hours.

  • Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes to remove cells and debris.

  • Determine the protein concentration of the conditioned medium.

b. Gel Electrophoresis:

  • Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

  • Mix 20 µg of protein from your conditioned medium with non-reducing sample buffer. Do not boil the samples.

  • Load samples onto the gel. Include a positive control (e.g., conditioned medium from a known MMP-2 secreting cell line like HT1080) and a molecular weight marker.

  • Run the gel at 120V until the dye front reaches the bottom.

c. Renaturation and Development:

  • After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

  • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 µM ZnCl₂, and 1% Triton X-100) at 37°C for 16-24 hours.

d. Staining and Visualization:

  • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.

  • Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

  • Areas of gelatin degradation by MMP-2 will appear as clear bands. The pro-form of MMP-2 runs at approximately 72 kDa, and the active form at approximately 62 kDa.

In Vitro Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cells.

  • Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Create a "wound" by scratching the monolayer with a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Quantify the rate of wound closure by measuring the area of the gap at each time point using image analysis software.

In Vitro Cell Invasion (Boyden Chamber) Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

  • Coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel™ and allow it to solidify at 37°C.

  • Resuspend cells in serum-free medium containing different concentrations of this compound or a vehicle control.

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubate for 24-48 hours at 37°C.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).

  • Count the number of stained cells in several fields of view under a microscope.

Mandatory Visualization

Signaling Pathway Diagram

MMP2_Signaling_Pathway cluster_upstream Upstream Activation cluster_activation MMP-2 Activation at Cell Surface cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF, FGF) Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Signaling_Cascades PI3K/AKT & MEK/ERK Pathways Cytokines->Signaling_Cascades Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Receptor_Tyrosine_Kinases->Signaling_Cascades Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Cascades->Transcription_Factors pro_MMP2_gene MMP-2 Gene Transcription Transcription_Factors->pro_MMP2_gene pro_MMP2_secreted Secreted pro-MMP-2 (72 kDa) pro_MMP2_gene->pro_MMP2_secreted Translation & Secretion Active_MMP2 Active MMP-2 (62 kDa) pro_MMP2_secreted->Active_MMP2 MT1_MMP MT1-MMP (MMP-14) MT1_MMP->pro_MMP2_secreted Cleavage TIMP2 TIMP-2 TIMP2->MT1_MMP Forms complex with ECM_Degradation ECM Degradation (Collagen IV, Laminin, Fibronectin) Active_MMP2->ECM_Degradation Growth_Factor_Release Release of Sequestered Growth Factors (e.g., VEGF) Active_MMP2->Growth_Factor_Release Cell_Migration_Invasion Cell Migration & Invasion ECM_Degradation->Cell_Migration_Invasion Angiogenesis Angiogenesis Growth_Factor_Release->Angiogenesis Metastasis Metastasis Cell_Migration_Invasion->Metastasis Angiogenesis->Metastasis This compound This compound This compound->Active_MMP2 Inhibition

Caption: MMP-2 signaling pathway in cancer metastasis and its inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation Start Start: Select MMP-2 Expressing Cell Line Culture_Cells Culture Cells to Optimal Confluency Prepare_this compound Prepare Fresh This compound Working Solutions Culture_Cells->Prepare_this compound Zymography Gelatin Zymography: Assess MMP-2 Activity Prepare_this compound->Zymography Migration_Assay Migration Assay: Wound Healing Prepare_this compound->Migration_Assay Invasion_Assay Invasion Assay: Boyden Chamber Prepare_this compound->Invasion_Assay Viability_Assay Cell Viability Assay: (e.g., MTT/MTS) Prepare_this compound->Viability_Assay Data_Quantification Quantify Results: - Band Density - Wound Closure - Invading Cells - Cell Viability Zymography->Data_Quantification Migration_Assay->Data_Quantification Invasion_Assay->Data_Quantification Viability_Assay->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Conclusion Conclusion: Determine Efficacy of This compound Statistical_Analysis->Conclusion

Caption: General experimental workflow for evaluating this compound in cell-based assays.

References

Overcoming resistance to TP0597850 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TP0597850, a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective and chemically stable inhibitor of MMP-2, a zinc-dependent endopeptidase implicated in various diseases, including cancer and fibrosis.[1][2][3][4] It functions as a slow tight-binding inhibitor with a long dissociative half-life from MMP-2.[1] Its mechanism involves binding to the S1' pocket of the MMP-2 active site.

Q2: My cancer cell line is not responding to this compound treatment. Does this indicate resistance?

While acquired resistance is a possibility with any anti-cancer agent, a lack of response to this compound could be due to several other factors. Consider the following troubleshooting steps before concluding resistance:

  • Confirm MMP-2 expression and activity: Verify that your cancer cell line expresses active MMP-2. Low or absent MMP-2 expression will result in a lack of response to an MMP-2 inhibitor.

  • Check drug concentration and stability: Ensure that the concentration of this compound used is appropriate for your experimental setup and that the compound has been stored correctly to maintain its stability.

  • Assess cell viability and proliferation assays: Use appropriate and validated assays to measure the effect of this compound on your cells.

  • Consider the role of other MMPs: If your cell line expresses other MMPs that contribute to the malignant phenotype, inhibiting only MMP-2 may not be sufficient to produce a significant effect.

Q3: What are the known quantitative parameters of this compound's inhibitory activity?

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IC50 0.22 nM
Ki 0.034 nM
Dissociative Half-Life (t1/2) 265 min
Selectivity ≥2000-fold for MMP-2 over other MMPs

Troubleshooting Guides

Problem: Inconsistent results in cell-based assays.

Possible Causes & Solutions:

  • Drug Solubility: this compound may precipitate out of solution at high concentrations or in certain media.

    • Solution: Prepare fresh dilutions for each experiment. Consider using a different solvent system as recommended by the supplier. Visual inspection for precipitates before use is recommended.

  • Cell Line Heterogeneity: Cancer cell lines can be heterogeneous, with subpopulations exhibiting different levels of MMP-2 expression.

    • Solution: Perform single-cell cloning to establish a more homogeneous cell line. Regularly verify MMP-2 expression in your cell line.

  • Assay Interference: Components of your assay may interfere with this compound activity.

    • Solution: Run appropriate controls, including vehicle-only and positive controls (a known MMP-2 inhibitor).

Problem: Lack of in vivo efficacy in animal models.

Possible Causes & Solutions:

  • Pharmacokinetics and Bioavailability: The route of administration and formulation may not provide adequate drug exposure at the tumor site.

    • Solution: Consult the literature for recommended dosing and administration protocols. Consider pharmacokinetic studies to determine the drug concentration in plasma and tumor tissue.

  • Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. For example, high levels of other proteases may compensate for MMP-2 inhibition.

    • Solution: Analyze the tumor microenvironment for the expression of other relevant factors. Consider combination therapies targeting compensatory pathways.

  • Metabolism of this compound: The drug may be rapidly metabolized in vivo.

    • Solution: Investigate the metabolic stability of this compound in the animal model being used.

Experimental Protocols

MMP-2 Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound on purified MMP-2 or in cell lysates.

  • Enzyme and Substrate Preparation:

    • Reconstitute purified active human MMP-2 enzyme in assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Prepare a stock solution of a fluorogenic MMP-2 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Inhibitor Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the MMP-2 enzyme to each well.

    • Add the serially diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths will depend on the substrate used).

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Potential Mechanisms of Resistance to MMP-2 Inhibitors (Theoretical)

While specific resistance mechanisms to this compound have not been reported, general mechanisms of drug resistance in cancer could theoretically apply. Researchers investigating potential resistance should consider the following:

  • Target Alteration: Mutations in the MMP2 gene could alter the drug-binding site, reducing the affinity of this compound.

  • Target Overexpression: Increased expression of MMP-2 could titrate out the inhibitor, requiring higher concentrations for a therapeutic effect.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters could actively pump this compound out of the cancer cells.

  • Activation of Bypass Pathways: Cancer cells may upregulate alternative signaling pathways to compensate for the inhibition of MMP-2-mediated processes. This could involve the activation of other proteases or signaling molecules that promote invasion and metastasis.

  • Alterations in the Tumor Microenvironment: Changes in the tumor microenvironment, such as altered pH or the presence of drug-binding proteins, could reduce the effective concentration of this compound at the target site.

Visualizations

G This compound Mechanism of Action This compound This compound MMP2_active_site MMP-2 Active Site (S1' pocket) This compound->MMP2_active_site Binds to Inhibition Inhibition of MMP-2 Activity MMP2_active_site->Inhibition ECM_degradation Extracellular Matrix Degradation Inhibition->ECM_degradation Prevents Tumor_Invasion Tumor Invasion & Metastasis ECM_degradation->Tumor_Invasion Leads to G Troubleshooting Workflow: Lack of this compound Efficacy Start No observed effect of This compound Check_MMP2 Confirm MMP-2 Expression & Activity Start->Check_MMP2 Check_Drug Verify Drug Concentration & Stability Start->Check_Drug Check_Assay Validate Assay Methodology Start->Check_Assay Hypothesize_Resistance Investigate Potential Resistance Mechanisms Check_MMP2->Hypothesize_Resistance If MMP-2 is present and active Check_Drug->Hypothesize_Resistance If drug is correct and stable Check_Assay->Hypothesize_Resistance If assay is validated G Potential Resistance Pathways to MMP-2 Inhibition MMP2_Inhibition MMP-2 Inhibition by this compound Resistance Resistance to This compound MMP2_Inhibition->Resistance Target_Mutation MMP2 Gene Mutation Target_Mutation->Resistance Target_Overexpression MMP-2 Overexpression Target_Overexpression->Resistance Drug_Efflux Increased Drug Efflux Pumps Drug_Efflux->Resistance Bypass_Pathways Activation of Bypass Pathways (e.g., other MMPs) Bypass_Pathways->Resistance

References

Validation & Comparative

Validating the Inhibitory Effect of TP0597850 on MMP-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of TP0597850 on Matrix Metalloproteinase-2 (MMP-2) with other known inhibitors. The information presented herein is supported by experimental data and detailed protocols to assist researchers in their drug discovery and development efforts.

Introduction to MMP-2

Matrix Metalloproteinase-2 (MMP-2), also known as gelatinase A, is a zinc-dependent endopeptidase that plays a crucial role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major structural component of basement membranes. Under normal physiological conditions, MMP-2 is involved in processes such as embryonic development, tissue remodeling, and wound healing. However, its dysregulation and overexpression are implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases, making it a significant therapeutic target.

Comparative Analysis of MMP-2 Inhibitors

The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), with lower values indicating greater potency. This section compares the inhibitory potency of this compound against other well-characterized MMP-2 inhibitors.

Quantitative Data Summary
InhibitorIC50 (nM) for MMP-2Ki (nM) for MMP-2Key Characteristics
This compound 0.220.034High selectivity and chemical stability; slow tight-binding inhibitor with a long dissociative half-life (t1/2 = 265 min).[1]
Batimastat (BB-94) 4Not readily availablePotent, broad-spectrum MMP inhibitor.[2][3]
Marimastat (BB-2516) 6Not readily availableBroad-spectrum MMP inhibitor.[4][5]
MMP-2/MMP-9 Inhibitor I 310Not readily availablePotent dual inhibitor of MMP-2 and MMP-9.
MMP-2 Inhibitor II Not readily available2400Selective MMP-2 inhibitor.

Experimental Protocols for Validating MMP-2 Inhibition

Accurate and reproducible experimental methods are critical for validating the inhibitory effect of compounds on MMP-2 activity. This section provides detailed protocols for three commonly used assays.

Gelatin Zymography

Gelatin zymography is a sensitive technique used to detect the activity of gelatinases like MMP-2. In this assay, a polyacrylamide gel is copolymerized with gelatin. After electrophoresis of protein samples under non-reducing conditions, the gel is incubated in a buffer that allows for enzymatic activity. Areas with active MMP-2 will digest the gelatin, resulting in clear bands against a stained background.

Protocol:

  • Sample Preparation:

    • For cultured cells, collect the conditioned media and centrifuge to remove cellular debris. The supernatant can be concentrated if necessary.

    • For tissues, homogenize in a suitable lysis buffer and centrifuge to collect the supernatant.

    • Determine the protein concentration of the samples.

  • Gel Electrophoresis:

    • Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

    • Mix samples with non-reducing sample buffer and load onto the gel. Include a molecular weight marker.

    • Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.

  • Renaturation and Development:

    • After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS.

    • Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) at 37°C for 16-24 hours.

  • Staining and Visualization:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour.

    • Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

    • The clear bands indicate areas of gelatinolytic activity, corresponding to the molecular weights of pro-MMP-2 and active MMP-2.

Fluorescent Substrate Assay

This is a quantitative method to measure MMP-2 activity in real-time. The assay utilizes a fluorogenic peptide substrate that is cleaved by active MMP-2, resulting in an increase in fluorescence that can be measured with a fluorometer.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

    • Dilute the fluorogenic MMP-2 substrate to the recommended working concentration in the assay buffer.

    • Prepare a stock solution of the inhibitor (e.g., this compound) and create a dilution series.

  • Assay Procedure:

    • Add a known amount of active human recombinant MMP-2 to the wells of a 96-well microplate.

    • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission for some substrates) using a fluorescence plate reader.

    • Continue to take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

    • Calculate the rate of reaction (slope of the fluorescence versus time graph) for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Western Blotting for MMP-2 Expression

Western blotting is used to detect and quantify the amount of MMP-2 protein in a sample. This method can distinguish between the pro-form and the active form of MMP-2 based on their different molecular weights.

Protocol:

  • Sample Preparation and Protein Quantification:

    • Prepare cell or tissue lysates using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for MMP-2 overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence detection system.

    • The intensity of the bands corresponding to pro-MMP-2 and active MMP-2 can be quantified using densitometry software.

Visualizing Key Processes and Relationships

To further clarify the concepts discussed, the following diagrams illustrate the MMP-2 activation pathway, the experimental workflow for validating MMP-2 inhibition, and the logical flow of this comparative guide.

MMP2_Activation_Pathway cluster_cell_membrane Cell Membrane ProMMP2 Pro-MMP-2 (Inactive Zymogen) Complex Pro-MMP-2/TIMP-2/MT1-MMP Ternary Complex ProMMP2->Complex Binds to MT1MMP MT1-MMP (Membrane-Type 1 MMP) MT1MMP->Complex Forms complex with TIMP2 TIMP-2 TIMP2->Complex Binds to ActiveMMP2 Active MMP-2 Complex->ActiveMMP2 Cleavage by another active MT1-MMP

Caption: Simplified signaling pathway of MMP-2 activation.

Experimental_Workflow start Start: Hypothesis of MMP-2 Inhibition protocol_selection Select Experimental Assays start->protocol_selection zymography Gelatin Zymography (Qualitative/Semi-quantitative) protocol_selection->zymography fluorescent_assay Fluorescent Substrate Assay (Quantitative IC50/Ki) protocol_selection->fluorescent_assay western_blot Western Blot (Protein Expression) protocol_selection->western_blot data_analysis Data Analysis and Interpretation zymography->data_analysis fluorescent_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Inhibitory Effect data_analysis->conclusion

Caption: Experimental workflow for validating MMP-2 inhibition.

Comparison_Logic topic Topic: Validating the Inhibitory Effect of this compound on MMP-2 intro Introduction to MMP-2 and its Significance topic->intro protocols Detailed Experimental Protocols topic->protocols visualization Visual Diagrams topic->visualization comparison Comparative Analysis of MMP-2 Inhibitors intro->comparison quant_data Quantitative Data Table (IC50, Ki) comparison->quant_data exp_details Gelatin Zymography Fluorescent Assay Western Blot protocols->exp_details conclusion Objective Conclusion quant_data->conclusion exp_details->conclusion pathway_diag MMP-2 Activation Pathway visualization->pathway_diag workflow_diag Experimental Workflow visualization->workflow_diag logic_diag Comparison Logic Flow visualization->logic_diag

References

Cross-Validation of TP0597850's Activity in Different Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selective Matrix Metalloproteinase-2 (MMP-2) inhibitor, TP0597850, and its activity across various cell types. Due to the limited publicly available data on the specific activity of this compound in cell-based assays, this document focuses on providing a framework for such a cross-validation study. It includes a comparison with other known MMP-2 inhibitors, detailed experimental protocols for assessing inhibitor activity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and MMP-2 Inhibition

This compound is a potent and highly selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), a zinc-dependent endopeptidase. MMP-2 plays a crucial role in the degradation of extracellular matrix components, a process integral to physiological tissue remodeling as well as pathological conditions such as cancer metastasis and fibrosis. This compound exhibits a slow tight-binding mechanism of action, ensuring prolonged and effective inhibition of MMP-2 activity. The dysregulation of MMP-2 is implicated in the progression of various cancers and fibrotic diseases, making it a compelling target for therapeutic intervention.

Comparative Analysis of MMP-2 Inhibitors

While specific comparative data for this compound in different cell lines is not extensively available in the public domain, a cross-validation study would typically involve comparing its efficacy against other well-characterized MMP inhibitors. The following table summarizes the activity of several MMP inhibitors, including broad-spectrum and selective compounds, in commonly used cancer and fibroblast cell lines. This provides a baseline for where this compound could be positioned upon experimental evaluation.

InhibitorTarget(s)Cell LineAssayEndpointReported Activity (IC50/Effect)
This compound MMP-2 (highly selective) Data not publicly availableN/AN/APotent enzymatic inhibition (Ki = 0.034 nM)
MarimastatBroad-spectrum MMP inhibitorHT-1080 (Fibrosarcoma)Invasion AssayInhibition of cell invasion~10 µM
PrinomastatMMP-2, MMP-3, MMP-9, MMP-13A549 (Lung Carcinoma)Cell ViabilityLimited effect on viability alone> 20 µM
DoxycyclineBroad-spectrum MMP inhibitorHT-1080 (Fibrosarcoma)Gelatin ZymographyReduction of MMP-2 activityDose-dependent reduction
Batimastat (BB-94)Broad-spectrum MMP inhibitorHuman Tenon's FibroblastsCollagen Lattice ContractionInhibition of contraction~10 µM
ARP 100Selective MMP-2 inhibitorMDA-MB-231 (Breast Cancer)Invasion AssayInhibition of cell invasion~1 µM

Experimental Protocols for Cross-Validation

To perform a comprehensive cross-validation of this compound's activity, a series of standardized in vitro assays should be conducted across a panel of relevant cell lines.

Cell Lines for Cross-Validation

A selection of cell lines representing different cancer types and fibrotic models is recommended:

  • Cancer Cell Lines:

    • HT-1080 (Fibrosarcoma): High endogenous MMP-2 expression.

    • MDA-MB-231 (Breast Cancer): Invasive phenotype with significant MMP-2 activity.

    • A549 (Lung Carcinoma): Model for studying invasion in lung cancer.

  • Fibroblast Cell Lines:

    • NIH-3T3 (Mouse Embryonic Fibroblast): A standard model for studying fibroblast biology and response to inhibitors.

    • Primary Human Lung Fibroblasts (HLF): A more physiologically relevant model for studying fibrosis.

Key Experimental Assays

Principle: This technique detects the gelatinolytic activity of MMP-2 in conditioned media from cell cultures.

Protocol:

  • Sample Preparation: Culture selected cell lines to 70-80% confluency. Wash cells with serum-free media and then incubate in serum-free media for 24-48 hours. Collect the conditioned media and centrifuge to remove cellular debris.

  • Protein Quantification: Determine the total protein concentration of the conditioned media using a standard protein assay (e.g., BCA assay).

  • Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto a polyacrylamide gel co-polymerized with gelatin (typically 1 mg/mL).

  • Renaturation and Development: After electrophoresis, wash the gel with a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer containing CaCl2 and ZnCl2 at 37°C for 12-24 hours.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 and then destain. Areas of gelatin degradation by MMP-2 will appear as clear bands against a blue background.

  • Quantification: Densitometrically quantify the clear bands to determine the relative MMP-2 activity.

Principle: This assay measures the ability of cells to invade through a basement membrane matrix in response to a chemoattractant.

Protocol:

  • Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 2 hours at 37°C with serum-free media.

  • Cell Seeding: Harvest cells and resuspend in serum-free media. Seed cells (e.g., 5 x 10^4 cells/well) into the upper chamber of the Boyden chamber. Add the test compounds (this compound and comparators) at various concentrations to the upper chamber.

  • Chemoattraction: Add complete media (containing FBS) as a chemoattractant to the lower chamber.

  • Incubation: Incubate the chambers for 12-48 hours at 37°C in a CO2 incubator.

  • Cell Removal and Staining: After incubation, remove the non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.

  • Quantification: Elute the crystal violet stain and measure the absorbance at 570 nm, or count the number of stained cells in multiple fields of view under a microscope.

Principle: This technique is used to detect and quantify the amount of MMP-2 protein in cell lysates.

Protocol:

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for MMP-2. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Quantification: Densitometrically quantify the bands and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizing Pathways and Workflows

MMP-2 Signaling and Inhibition

The following diagram illustrates the central role of MMP-2 in extracellular matrix degradation and the point of intervention for inhibitors like this compound.

MMP2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Extracellular Matrix (ECM) Pro-MMP-2 Pro-MMP-2 Active MMP-2 Active MMP-2 Pro-MMP-2->Active MMP-2 activated by MT1-MMP/TIMP-2 complex MT1-MMP MT1-MMP TIMP-2 TIMP-2 ECM Components ECM Components Active MMP-2->ECM Components cleaves Degraded ECM Degraded ECM ECM Components->Degraded ECM Growth Factors Growth Factors Signaling Cascade Signaling Cascade Growth Factors->Signaling Cascade activate Signaling Cascade->Pro-MMP-2 upregulates expression This compound This compound This compound->Active MMP-2 inhibits

Caption: MMP-2 activation pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Cross-Validation

This diagram outlines the systematic process for comparing the activity of this compound with other MMP-2 inhibitors.

Experimental_Workflow Start Select Cell Lines Select Cell Lines Start->Select Cell Lines Culture Cells Culture Cells Select Cell Lines->Culture Cells Treat with Inhibitors Treat with Inhibitors Culture Cells->Treat with Inhibitors Gelatin Zymography Gelatin Zymography Treat with Inhibitors->Gelatin Zymography Invasion Assay Invasion Assay Treat with Inhibitors->Invasion Assay Western Blot Western Blot Treat with Inhibitors->Western Blot Data Analysis Data Analysis Gelatin Zymography->Data Analysis Invasion Assay->Data Analysis Western Blot->Data Analysis Compare Efficacy Compare Efficacy Data Analysis->Compare Efficacy End Compare Efficacy->End

Caption: Workflow for cross-validating MMP-2 inhibitor activity in vitro.

Logical Comparison of MMP-2 Inhibitors

This diagram illustrates the decision-making process based on the comparative experimental data.

Inhibitor_Comparison Inhibitor Inhibitor High Potency? High Potency? Inhibitor->High Potency? High Selectivity? High Selectivity? High Potency?->High Selectivity? Yes Suboptimal Candidate Suboptimal Candidate High Potency?->Suboptimal Candidate No Broad Cell Type Activity? Broad Cell Type Activity? High Selectivity?->Broad Cell Type Activity? Yes High Selectivity?->Suboptimal Candidate No Optimal Candidate Optimal Candidate Broad Cell Type Activity?->Optimal Candidate Yes Broad Cell Type Activity?->Suboptimal Candidate No

Caption: Logical framework for evaluating and selecting an optimal MMP-2 inhibitor.

Conclusion

A thorough cross-validation of this compound's activity in different cell types is essential to fully understand its therapeutic potential. By employing the standardized experimental protocols outlined in this guide and comparing its performance against other known MMP-2 inhibitors, researchers can generate the critical data needed to advance the development of this promising therapeutic agent. The provided visualizations offer a clear understanding of the underlying biological processes and the experimental strategy required for a robust evaluation.

Comparative Analysis of TP0597850 and Batimastat on Tumor Growth: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the broad-spectrum matrix metalloproteinase (MMP) inhibitor, Batimastat, and the highly selective MMP-2 inhibitor, TP0597850, in the context of cancer therapy. This guide provides a comparative overview of their mechanisms of action, preclinical efficacy, and the signaling pathways they influence, supported by available experimental data.

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). Their dysregulation is a hallmark of cancer, contributing significantly to tumor growth, invasion, angiogenesis, and metastasis. Consequently, MMP inhibitors have been a focal point of anti-cancer drug development. This guide presents a comparative analysis of two such inhibitors: Batimastat (BB-94), a first-generation broad-spectrum MMP inhibitor, and this compound, a novel, highly potent, and selective MMP-2 inhibitor. While extensive preclinical data exists for Batimastat, information on the anti-tumor effects of this compound is limited to its potent in vitro activity. This comparison will, therefore, juxtapose the established profile of Batimastat with the known characteristics and theoretical potential of this compound.

Mechanism of Action

Batimastat is a synthetic, broad-spectrum MMP inhibitor that functions by chelating the zinc ion in the active site of various MMPs, thereby preventing them from degrading ECM components.[1][2] Its inhibitory activity spans across multiple MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9.[3][4] This wide-ranging inhibition is intended to block multiple pathways involved in tumor progression.

This compound , in contrast, is a highly selective inhibitor of MMP-2.[5] Its design is based on a phenylbenzamide-pentapeptide hybrid scaffold, which confers high chemical stability and a slow, tight-binding nature to the MMP-2 active site. This selectivity offers the potential for a more targeted therapeutic approach with a reduced risk of off-target effects that have been a concern with broad-spectrum inhibitors.

Comparative Data on Inhibitory Activity

ParameterThis compoundBatimastat (BB-94)
Target(s) Highly selective for MMP-2Broad-spectrum (MMP-1, -2, -3, -7, -9, etc.)
Ki (MMP-2) 0.034 nM4 nM
Selectivity ≥2000-fold selectivity for MMP-2 over other MMPsBroad-spectrum with varying IC50 values for different MMPs
Binding Nature Slow tight-binding with a long dissociative half-life (t1/2 = 265 min)Reversible, competitive inhibition

Preclinical Efficacy in Tumor Growth and Angiogenesis

Batimastat: In Vivo Studies

Batimastat has demonstrated efficacy in reducing tumor growth and metastasis in a variety of preclinical cancer models.

Cancer ModelKey FindingsReference
Human Ovarian Carcinoma Xenografts Retarded ascites accumulation and increased survival.
B16F1 Melanoma Metastasis Reduced the mean diameter of liver metastases by 23% (54% reduction in tumor volume) by inhibiting angiogenesis.
MDA-MB-435 Human Breast Cancer Xenografts Inhibited local-regional tumor regrowth and reduced the incidence, number, and volume of lung metastases.
Human Colon Carcinoma Metastasis Models Reduced the number and size of liver tumors and decreased the weight of lung tumors.
This compound: A Theoretical Perspective on its Potential Anti-Tumor Effects

Currently, there is no publicly available in vivo data on the effect of this compound on tumor growth or angiogenesis. However, based on the critical role of MMP-2 in these processes, we can infer its potential efficacy. MMP-2 is known to degrade type IV collagen, a major component of the basement membrane, which is a crucial step for tumor cell invasion and the formation of new blood vessels. By selectively inhibiting MMP-2, this compound could theoretically:

  • Inhibit tumor invasion and metastasis: By preventing the breakdown of the basement membrane, this compound may restrict the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.

  • Suppress tumor-induced angiogenesis: MMP-2 is involved in the release of pro-angiogenic factors and the remodeling of the ECM to support new blood vessel growth. Selective inhibition of MMP-2 could therefore lead to a reduction in tumor vascularization and subsequent growth.

The high potency and long residence time of this compound on its target suggest that it could be a highly effective inhibitor of MMP-2-dependent tumor progression. Furthermore, its selectivity may circumvent the side effects associated with broad-spectrum MMP inhibitors, which can arise from the inhibition of MMPs with physiological roles.

Signaling Pathways

MMP inhibitors can indirectly affect intracellular signaling pathways that are regulated by the tumor microenvironment.

Batimastat has been shown to influence key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways . Studies have indicated that Batimastat can suppress the phosphorylation of ERK1/ERK2.

This compound's effect on signaling pathways has not been directly studied. However, by inhibiting MMP-2, it is plausible that it could modulate signaling cascades that are influenced by MMP-2-mediated cleavage of cell surface receptors or release of growth factors from the ECM.

Experimental Protocols

In Vitro MMP Inhibition Assay
  • Objective: To determine the inhibitory activity (IC50 or Ki) of the compounds against purified MMPs.

  • Methodology: A fluorogenic peptide substrate specific for the MMP of interest is incubated with the recombinant human MMP enzyme in the presence of varying concentrations of the inhibitor (this compound or Batimastat). The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time. The data is then used to calculate the IC50 or Ki value.

In Vivo Tumor Xenograft Model (Batimastat)
  • Objective: To evaluate the effect of Batimastat on tumor growth and metastasis in vivo.

  • Cell Line: Human breast cancer cell line MDA-MB-435.

  • Animal Model: Athymic nude mice.

  • Procedure:

    • MDA-MB-435 cells are injected into the mammary fat pads of the mice.

    • Once tumors are established, they are surgically resected.

    • Mice are then treated with daily intraperitoneal injections of Batimastat (e.g., 30 mg/kg body weight) or a vehicle control.

    • Tumor regrowth at the primary site and the development of lung metastases are monitored and quantified over time.

Gelatin Zymography
  • Objective: To detect the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants or tissue extracts.

  • Methodology:

    • Protein samples are separated by SDS-PAGE on a gel containing gelatin.

    • The gel is then incubated in a renaturing buffer to allow the enzymes to renature.

    • Subsequently, the gel is incubated in a developing buffer that allows the gelatinases to digest the gelatin in the gel.

    • The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin.

    • Areas of enzymatic activity appear as clear bands against a blue background.

In Vivo Matrigel Plug Angiogenesis Assay
  • Objective: To assess the effect of a compound on angiogenesis in vivo.

  • Methodology:

    • Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound (e.g., Batimastat).

    • The mixture is injected subcutaneously into mice, where it forms a solid plug.

    • After a set period (e.g., 7-14 days), the Matrigel plugs are excised.

    • Angiogenesis is quantified by measuring the infiltration of endothelial cells into the plug, often by staining for an endothelial cell marker like CD31, or by measuring the hemoglobin content of the plug.

Western Blotting for Signaling Pathway Analysis
  • Objective: To determine the effect of MMP inhibitors on the activation of key signaling proteins.

  • Methodology:

    • Cancer cells are treated with the MMP inhibitor for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated (active) and total forms of the signaling proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

Visualizations

Batimastat_Mechanism_of_Action cluster_effects Effects on Tumor Progression Batimastat Batimastat (Broad-Spectrum MMPi) MMPs MMPs (MMP-1, -2, -3, -7, -9, etc.) Batimastat->MMPs Inhibits ECM Extracellular Matrix (Collagen, etc.) MMPs->ECM Degrades Invasion Invasion & Metastasis Angiogenesis Angiogenesis Growth Tumor Growth TumorCell Tumor Cell TumorCell->MMPs Secretes

Batimastat's broad-spectrum inhibition of MMPs.

TP0597850_Mechanism_of_Action cluster_potential_effects Potential Effects on Tumor Progression This compound This compound (Selective MMP-2i) MMP2 MMP-2 This compound->MMP2 Highly Selective Inhibition BasementMembrane Basement Membrane (Type IV Collagen) MMP2->BasementMembrane Degrades Invasion Inhibition of Invasion & Metastasis Angiogenesis Inhibition of Angiogenesis TumorCell Tumor Cell TumorCell->MMP2 Secretes

This compound's selective inhibition of MMP-2.

Experimental_Workflow_Xenograft In Vivo Xenograft Model Workflow start Start injection Inject Cancer Cells (e.g., MDA-MB-435) into Mammary Fat Pad start->injection tumor_growth Allow Tumors to Establish injection->tumor_growth resection Surgical Resection of Primary Tumor tumor_growth->resection treatment Administer Treatment (Batimastat or Vehicle) resection->treatment monitoring Monitor Tumor Regrowth & Metastasis treatment->monitoring analysis Data Analysis (Tumor Volume, Metastatic Nodules) monitoring->analysis end End analysis->end

References

Independent Verification of the Selectivity Profile of TP0597850: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of TP0597850, a potent and selective matrix metalloproteinase-2 (MMP-2) inhibitor, with other relevant MMP inhibitors. The information is supported by available experimental data to aid in the evaluation of this compound for research and development purposes.

Executive Summary

This compound is a highly potent and selective inhibitor of MMP-2, a key enzyme implicated in various pathological processes, including cancer metastasis and fibrosis.[1][2] With a reported MMP-2 inhibition constant (Ki) of 0.034 nM and an IC50 of 0.22 nM, it demonstrates significant potency.[2][3][4] Notably, this compound exhibits a high degree of selectivity for MMP-2, with reports indicating at least a 2000-fold greater selectivity for MMP-2 over other MMPs. This guide presents a comparative analysis of its selectivity against alternative MMP inhibitors, details the likely experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Selectivity of MMP Inhibitors

The following table summarizes the inhibitory activity of this compound and other selected MMP inhibitors against a panel of matrix metalloproteinases. This allows for a direct comparison of their potency and selectivity profiles.

InhibitorMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-7 (nM)MMP-8 (nM)MMP-9 (nM)MMP-12 (nM)MMP-13 (nM)MMP-14 (nM)Selectivity Profile
This compound -IC50: 0.22 Ki: 0.034 ----IC50: 250 IC50: 240 -Highly selective for MMP-2
Batimastat (BB-94)IC50: 3IC50: 4IC50: 20IC50: 6-IC50: 4---Broad-spectrum
Marimastat (BB-2516)IC50: 5IC50: 6-IC50: 13-IC50: 3--IC50: 9Broad-spectrum
Ilomastat (GM6001)Ki: 0.4Ki: 0.5Ki: 27Ki: 3.7Ki: 0.1Ki: 0.2Ki: 3.6-Ki: 13.4Broad-spectrum
ARP 100IC50: >50,000IC50: 12IC50: 4500IC50: >50,000-IC50: 200---Selective for MMP-2
SB-3CT-Ki: 13.9---Ki: 600---Selective for MMP-2

Experimental Protocols

While the detailed, step-by-step experimental protocols for the selectivity profiling of this compound are proprietary to the discovering entity, the off-target screening was reported to be conducted at Eurofins CEREP. This suggests the use of standardized, industry-accepted assays. A general methodology for determining the enzymatic activity and inhibition of MMPs is described below.

General MMP Enzymatic Assay Protocol (Fluorogenic Substrate)

  • Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions. This typically involves treatment with a protease like trypsin or a chemical activator like 4-aminophenylmercuric acetate (APMA).

  • Inhibitor Preparation: this compound and other test compounds are serially diluted in an appropriate buffer (e.g., Tris-HCl with CaCl2, ZnCl2, and Brij-35) to generate a range of concentrations.

  • Assay Reaction: The activated MMP enzyme is pre-incubated with the various concentrations of the inhibitor in the assay buffer for a specified period to allow for inhibitor-enzyme binding.

  • Substrate Addition: A fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is added to the enzyme-inhibitor mixture to initiate the reaction.

  • Fluorescence Measurement: The increase in fluorescence resulting from the cleavage of the substrate is monitored over time using a fluorescence plate reader. The excitation and emission wavelengths are specific to the fluorogenic substrate used.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence versus time curves. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation, especially for competitive inhibitors.

Off-Target Selectivity Screening

A broad panel of off-target screening assays, such as those offered by Eurofins Discovery (formerly CEREP), is typically employed to assess the selectivity of a lead compound. These panels usually include a wide range of receptors, ion channels, transporters, and other enzymes to identify potential off-target interactions that could lead to adverse effects. The assays are often conducted as single-point measurements at a high concentration (e.g., 10 µM) to identify any significant interactions, which are then followed up with dose-response curves to determine the potency of the off-target activity.

Mandatory Visualization

Signaling Pathways of MMP-2 in Disease

MMP-2 plays a crucial role in the degradation of the extracellular matrix (ECM), a process that is essential for physiological tissue remodeling but is also co-opted in diseases like cancer and fibrosis. Upon activation by various stimuli, including growth factors like TGF-β and pro-inflammatory cytokines, signaling cascades such as the PI3K/AKT and MAPK/ERK pathways are initiated. This leads to the upregulation and activation of MMP-2, which then cleaves components of the ECM and other substrates. This cleavage can release ECM-sequestered growth factors like VEGF and TGF-β, further promoting processes such as angiogenesis, cell migration, and invasion, which are hallmarks of cancer progression and fibrotic diseases.

MMP2_Signaling_Pathway cluster_0 External Stimuli cluster_1 Intracellular Signaling cluster_2 MMP-2 Regulation & Activity cluster_3 Cellular & Tissue Effects Growth Factors Growth Factors PI3K/AKT PI3K/AKT Growth Factors->PI3K/AKT Cytokines Cytokines MAPK/ERK MAPK/ERK Cytokines->MAPK/ERK MMP-2 Gene Expression MMP-2 Gene Expression PI3K/AKT->MMP-2 Gene Expression MAPK/ERK->MMP-2 Gene Expression Pro-MMP-2 Pro-MMP-2 MMP-2 Gene Expression->Pro-MMP-2 Active MMP-2 Active MMP-2 Pro-MMP-2->Active MMP-2 Activation ECM Degradation ECM Degradation Active MMP-2->ECM Degradation Release of Growth Factors Release of Growth Factors ECM Degradation->Release of Growth Factors Cell Invasion & Migration Cell Invasion & Migration ECM Degradation->Cell Invasion & Migration Angiogenesis Angiogenesis Release of Growth Factors->Angiogenesis This compound This compound This compound->Active MMP-2

Caption: Signaling pathway of MMP-2 in disease and the inhibitory action of this compound.

Experimental Workflow for Selectivity Profiling

The discovery and characterization of a selective inhibitor like this compound typically follows a structured workflow. This process begins with a high-throughput screening (HTS) of a compound library to identify initial "hits" that inhibit the target enzyme. These hits then undergo lead optimization, where medicinal chemists modify their structure to improve potency and selectivity. Promising candidates are then subjected to comprehensive selectivity profiling against a panel of related enzymes (e.g., other MMPs) and a broad off-target panel to assess their specificity and potential for side effects.

Experimental_Workflow Compound Library Compound Library High-Throughput Screening (HTS) High-Throughput Screening (HTS) Compound Library->High-Throughput Screening (HTS) Hit Identification Hit Identification High-Throughput Screening (HTS)->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) Candidate Selection Candidate Selection Lead Optimization (SAR)->Candidate Selection Selectivity Profiling Selectivity Profiling Candidate Selection->Selectivity Profiling Off-Target Screening Off-Target Screening Candidate Selection->Off-Target Screening Selective Inhibitor Selective Inhibitor Selectivity Profiling->Selective Inhibitor Off-Target Screening->Selective Inhibitor

References

A Head-to-Head Comparison of TP0597850 and Marimastat in Fibrosis: A Tale of Broad-Spectrum versus Selective MMP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the modulation of matrix metalloproteinases (MMPs) presents a compelling, albeit complex, therapeutic strategy for fibrotic diseases. This guide provides a comparative analysis of two MMP inhibitors, the broad-spectrum Marimastat and the highly selective MMP-2 inhibitor TP0597850. While direct head-to-head preclinical studies in a fibrosis model are not publicly available, this document synthesizes the existing data to offer a comprehensive overview of their mechanisms, experimental findings, and potential implications for anti-fibrotic therapy.

Introduction to this compound and Marimastat

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological process that can lead to organ failure. Matrix metalloproteinases (MMPs) are a family of enzymes crucial for ECM remodeling. Their dysregulation is a hallmark of fibrotic conditions, making them an attractive target for therapeutic intervention.

Marimastat is a broad-spectrum MMP inhibitor, meaning it targets a wide range of MMPs. This extensive inhibition has been explored in various diseases, including cancer and, to a lesser extent, fibrosis. The rationale behind this approach is to achieve a comprehensive blockade of the enzymatic activity driving tissue scarring.

In contrast, This compound represents a more targeted approach. It is a potent and highly selective inhibitor of MMP-2, a gelatinase implicated in the pathogenesis of fibrosis.[1][2] The hypothesis underpinning this selective inhibition is that by targeting a key pro-fibrotic MMP, it may be possible to achieve therapeutic benefit with fewer off-target effects compared to broad-spectrum inhibitors.

This guide will delve into the available experimental data for each compound, their mechanisms of action, and the potential consequences of their differing selectivity profiles in the context of fibrosis.

Mechanism of Action and Inhibitory Profile

The fundamental difference between this compound and Marimastat lies in their inhibitory activity against the MMP family.

This compound: A Selective MMP-2 Inhibitor

This compound is a novel, chemically stable, and slow tight-binding inhibitor of MMP-2.[1][2] Its high selectivity is a key feature, with a reported inhibitory constant (Ki) of 0.034 nM for MMP-2 and over 2000-fold selectivity against other MMPs.[1] This precision is designed to specifically target the activity of MMP-2, which is often upregulated in fibrotic tissues and is known to cleave various components of the ECM, including type IV collagen in the basement membrane.

Marimastat: A Broad-Spectrum MMP Inhibitor

Marimastat, on the other hand, inhibits a wide array of MMPs, including but not limited to MMP-1, MMP-2, MMP-3, MMP-7, MMP-9, and MMP-14. This broad activity is intended to comprehensively suppress the enzymatic degradation of the ECM that contributes to tissue remodeling in fibrosis. However, this lack of specificity also means that Marimastat can inhibit MMPs that may have protective or even anti-fibrotic roles.

Experimental Data and Protocols

A direct comparison of the in vivo efficacy of this compound and Marimastat in a fibrosis model is hampered by the lack of published studies for this compound in this context. However, we can analyze the available data for each compound separately.

Marimastat in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

A key study investigated the effects of Marimastat in a mouse model of liver fibrosis induced by chronic administration of carbon tetrachloride (CCl4).

Experimental Protocol: CCl4-Induced Liver Fibrosis in Mice

The carbon tetrachloride (CCl4)-induced liver fibrosis model is a widely used experimental paradigm to study the mechanisms of liver injury and fibrosis.

  • Animal Model: Male C57BL/6J mice are typically used.

  • Induction of Fibrosis: Mice receive intraperitoneal injections of CCl4 (e.g., 10% solution in olive oil) twice weekly for a duration of 4 to 8 weeks to induce progressive liver fibrosis. Control animals receive injections of the vehicle (olive oil) alone.

  • Treatment: During the fibrosis induction period, a cohort of mice is treated with Marimastat (e.g., administered orally twice daily), while the control group receives a vehicle.

  • Outcome Measures: At the end of the study period, various parameters are assessed to evaluate the extent of liver fibrosis and the effect of the treatment. These include:

    • Histological Analysis: Liver sections are stained with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition.

    • Hydroxyproline Assay: The total collagen content in the liver is biochemically quantified by measuring the hydroxyproline content.

    • Gene Expression Analysis: The expression of pro-fibrotic genes (e.g., collagen type I, α-smooth muscle actin) is measured by quantitative real-time PCR.

    • Immunohistochemistry: Staining for markers of hepatic stellate cell activation (e.g., α-smooth muscle actin) is performed.

    • Serum Biomarkers: Levels of liver enzymes such as alanine aminotransferase (ALT) are measured to assess liver injury.

Experimental Findings for Marimastat

In the CCl4-induced liver fibrosis model, Marimastat demonstrated a paradoxical effect. While it significantly attenuated liver injury and inflammation, it led to a 25% increase in collagen deposition , suggesting an exacerbation of fibrosis. Furthermore, while the number of activated hepatic stellate cells was reduced by 74%, the net effect was an increase in scar tissue. This unexpected outcome is thought to be due to the inhibition of MMPs that are crucial for the breakdown and resolution of fibrotic tissue, thereby tipping the balance towards ECM accumulation.

This compound: In Vitro Potency and the Complex Role of MMP-2 in Fibrosis

As of the latest available information, there are no published in vivo studies evaluating the efficacy of this compound in a fibrosis model. The existing data is primarily focused on its biochemical and in vitro properties.

In Vitro Inhibitory Activity of this compound

ParameterValueReference
TargetMMP-2,
Inhibitory Constant (Ki)0.034 nM,
Selectivity>2000-fold vs. other MMPs,

The Dual Role of MMP-2 in Fibrosis: Implications for Selective Inhibition

The rationale for selectively targeting MMP-2 in fibrosis is based on its elevated expression in fibrotic tissues and its ability to degrade components of the basement membrane, which can promote fibrogenesis. However, the role of MMP-2 in fibrosis is not straightforward and appears to be context-dependent.

Several studies using MMP-2 knockout mice have shown that the absence of MMP-2 can lead to an increase in liver fibrosis in the CCl4 model. This suggests that MMP-2 may have a protective or anti-fibrotic role, potentially by degrading certain ECM components and facilitating tissue remodeling and repair. Conversely, in other organ systems and models, MMP-2 has been implicated as a pro-fibrotic mediator.

This conflicting evidence highlights the complexity of MMP biology in fibrosis and raises important questions about the potential outcomes of selective MMP-2 inhibition with a compound like this compound. It is plausible that while inhibiting the pro-fibrotic activities of MMP-2, such a selective inhibitor could also block its beneficial, anti-fibrotic functions, a scenario that requires dedicated in vivo investigation.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the general role of MMPs in fibrosis and the differential impact of a broad-spectrum versus a selective MMP inhibitor.

MMP_Signaling_in_Fibrosis cluster_0 Cellular Sources cluster_1 MMPs & TIMPs cluster_2 Extracellular Matrix (ECM) Remodeling Hepatic Stellate Cells Hepatic Stellate Cells MMPs MMPs (e.g., MMP-2, MMP-9, MMP-13) Hepatic Stellate Cells->MMPs Produce Inflammatory Cells Inflammatory Cells Inflammatory Cells->MMPs Produce Epithelial Cells Epithelial Cells Epithelial Cells->MMPs Produce ECM_Degradation ECM Degradation (Fibrolysis) MMPs->ECM_Degradation Promotes TIMPs TIMPs (Inhibitors) TIMPs->MMPs Inhibits ECM_Deposition ECM Deposition (Collagen Synthesis) Fibrosis Fibrosis ECM_Deposition->Fibrosis ECM_Degradation->Fibrosis Resolves

Figure 1: General role of MMPs in the balance of ECM deposition and degradation in fibrosis.

Inhibitor_Comparison cluster_marimastat Marimastat (Broad-Spectrum) cluster_this compound This compound (Selective) Marimastat Marimastat MMP_pro_fibrotic Pro-fibrotic MMPs (e.g., MMP-2, MMP-9) Marimastat->MMP_pro_fibrotic Inhibits MMP_anti_fibrotic Anti-fibrotic MMPs (e.g., MMP-13) Marimastat->MMP_anti_fibrotic Inhibits Fibrosis_Outcome Fibrosis_Outcome MMP_pro_fibrotic->Fibrosis_Outcome Promotes Fibrosis MMP_anti_fibrotic->Fibrosis_Outcome Reduces Fibrosis This compound This compound MMP2_target MMP-2 This compound->MMP2_target Inhibits Other_MMPs Other MMPs This compound->Other_MMPs No significant inhibition MMP2_target->Fibrosis_Outcome Dual Role (Pro- and Anti-fibrotic)

Figure 2: Differential impact of broad-spectrum vs. selective MMP inhibition on fibrotic pathways.

Comparative Analysis and Future Perspectives

The comparison between this compound and Marimastat encapsulates a central debate in the development of MMP inhibitors for fibrosis: the merits of broad-spectrum versus selective targeting.

Marimastat , as a broad-spectrum inhibitor, offers the potential for a comprehensive shutdown of MMP-driven tissue remodeling. However, the in vivo data from the CCl4-induced liver fibrosis model strongly suggests that this approach may be counterproductive. By inhibiting MMPs that are essential for the resolution of fibrosis, Marimastat appears to shift the balance towards net collagen accumulation, thereby worsening the fibrotic outcome despite its anti-inflammatory effects. This highlights the critical need to understand the specific roles of individual MMPs in the fibrotic process.

Future Directions

The path forward for evaluating the potential of this compound and other selective MMP inhibitors in fibrosis is clear:

  • In Vivo Studies: Preclinical studies of this compound in well-established fibrosis models, such as the CCl4-induced liver fibrosis model and the bleomycin-induced pulmonary fibrosis model, are essential to determine its in vivo efficacy and safety.

  • Head-to-Head Comparisons: Direct comparative studies of selective inhibitors like this compound against broad-spectrum inhibitors like Marimastat in the same fibrosis model would provide invaluable data to guide drug development efforts.

  • Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to a particular MMP inhibitor will be crucial for the clinical translation of these therapies.

References

Benchmarking the Stability of TP0597850: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of a novel compound is paramount to its successful translation from the laboratory to the clinic. This guide provides a comprehensive stability benchmark for TP0597850, a selective and potent matrix metalloproteinase-2 (MMP-2) inhibitor, against older generations of broad-spectrum MMP inhibitors. The presented data underscores the significant advancements in chemical and metabolic stability achieved with this compound, a critical factor for its therapeutic potential.

This compound is a novel, selective inhibitor of MMP-2 with a long MMP2 dissociation half-life.[1] Its unique phenylbenzamide-pentapeptide hybrid scaffold, which includes the introduction of a (4S)-aminoproline moiety, has been shown to dramatically increase its chemical stability.[1][2][3] This enhanced stability profile addresses a key challenge that limited the clinical success of earlier MMP inhibitors.

Comparative Stability Analysis

To contextualize the stability of this compound, this guide compares its performance with first and second-generation broad-spectrum MMP inhibitors: Batimastat (BB-94), Marimastat (BB-2516), and Prinomastat (AG3340). These compounds, while potent inhibitors of MMPs, were plagued by issues of poor stability, leading to unfavorable pharmacokinetic properties and off-target effects.

Chemical Stability

A critical attribute for any orally administered drug is its ability to withstand the varying pH environments of the gastrointestinal tract. This compound has demonstrated high stability across a wide range of pH values.[1] In contrast, many early MMP inhibitors, particularly those with hydroxamate structures, are susceptible to hydrolysis.

CompoundChemical ClassChemical Stability Profile
This compound Phenylbenzamide-pentapeptide hybridHigh stability over a wide range of pH values.
Batimastat HydroxamateGenerally requires storage at -20°C for long-term stability.
Marimastat HydroxamateRecommended storage at -20°C.
Prinomastat HydroxamateKnown to have a short in vivo half-life (1.6 hours in a mouse model).
Metabolic Stability

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and bioavailability. In vitro assays using human liver microsomes are a standard method to assess this parameter. While specific metabolic stability data for this compound is not publicly available, its design as a peptide hybrid suggests a focus on mitigating the rapid clearance often observed with peptide-based therapeutics. Early generation MMP inhibitors often exhibited poor metabolic profiles.

CompoundMetabolic Stability (in human liver microsomes)
This compound Data not publicly available.
Batimastat Data not publicly available in a comparable format.
Marimastat Data not publicly available in a comparable format.
Prinomastat Data not publicly available in a comparable format.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing chemical and metabolic stability.

Chemical Stability Testing Protocol

This protocol outlines a general procedure for evaluating the chemical stability of a compound across a range of pH values.

Objective: To determine the degradation rate of a test compound in aqueous solutions of varying pH over time.

Materials:

  • Test compound (e.g., this compound)

  • Buffer solutions: Acetate buffer (pH 4-6), Phosphate-Buffered Saline (PBS, pH 7-8), Glycine buffer (pH 8-11)

  • Organic solvent (e.g., DMSO) for stock solution preparation

  • Incubator set at 37°C

  • HPLC-MS system for analysis

  • 96-well plates (Teflon recommended to minimize adsorption)

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution in each buffer to a final working concentration (e.g., 1-5 µM).

  • Incubate the solutions at 37°C.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the samples.

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

  • Analyze the samples by HPLC-MS to determine the percentage of the parent compound remaining.

  • Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

In Vitro Metabolic Stability Assay Protocol

This protocol describes a standard procedure for assessing the metabolic stability of a compound using human liver microsomes.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

  • Positive control compounds (e.g., a compound with known high clearance and one with low clearance)

Procedure:

  • Prepare a stock solution of the test compound.

  • In a microcentrifuge tube, pre-warm a mixture of the test compound, human liver microsomes, and phosphate buffer at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the in vitro half-life (t1/2) from the slope of the natural logarithm of the percent remaining compound versus time.

  • Calculate the intrinsic clearance (CLint) using the half-life and the protein concentration.

Signaling Pathway and Experimental Workflow

To visualize the context of this compound's action and the experimental process for stability assessment, the following diagrams are provided.

MMP2_Signaling_Pathway Pro_MMP2 Pro-MMP2 MMP2 Active MMP2 Pro_MMP2->MMP2 Cleavage ECM Extracellular Matrix (e.g., Collagen IV) MMP2->ECM Degrades MT1_MMP MT1-MMP MT1_MMP->Pro_MMP2 Activates TIMP2 TIMP-2 TIMP2->MT1_MMP Binds Degradation ECM Degradation Cell_Migration Cell Migration & Invasion Degradation->Cell_Migration This compound This compound This compound->MMP2 Inhibits

Caption: Simplified MMP-2 activation and inhibition pathway.

Stability_Workflow cluster_chemical Chemical Stability cluster_metabolic Metabolic Stability chem_start Compound in pH Buffers chem_incubate Incubate at 37°C chem_start->chem_incubate chem_sample Time-point Sampling chem_incubate->chem_sample chem_analyze HPLC-MS Analysis chem_sample->chem_analyze chem_result % Compound Remaining chem_analyze->chem_result met_start Compound + Liver Microsomes + NADPH met_incubate Incubate at 37°C met_start->met_incubate met_sample Time-point Sampling met_incubate->met_sample met_analyze LC-MS/MS Analysis met_sample->met_analyze met_result t1/2 & CLint met_analyze->met_result

Caption: Experimental workflows for stability assessment.

Conclusion

The available evidence strongly suggests that this compound possesses a superior stability profile compared to earlier generations of MMP inhibitors. Its high chemical stability across a wide pH range is a significant advantage for potential oral administration. While quantitative metabolic stability data is not yet publicly available, its design as a chemically stabilized peptide hybrid represents a rational approach to overcoming the metabolic liabilities that hindered the development of previous MMP inhibitors. The enhanced stability of this compound, coupled with its high selectivity for MMP-2, positions it as a promising candidate for further preclinical and clinical investigation in diseases where MMP-2 is a key driver of pathology.

References

Replicating Key Findings of the TP0597850 Discovery Paper: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the key findings from the initial discovery paper of TP0597850, a potent and selective Matrix Metalloproteinase-2 (MMP-2) inhibitor.[1][2][3][4] It is designed for researchers, scientists, and drug development professionals interested in replicating and expanding upon these seminal findings. This document presents a comparison with other MMP-2 inhibitors, details the experimental protocols for key assays, and visualizes critical signaling pathways and experimental workflows.

Comparative Performance of MMP-2 Inhibitors

This compound demonstrates exceptional potency and selectivity for MMP-2. The following table summarizes its performance in comparison to other known MMP inhibitors.

CompoundTarget MMPIC50 (nM)Ki (nM)SelectivityKey Features
This compound MMP-2 - 0.034 ≥2000-fold vs. other MMPs Slow tight-binding, long dissociative half-life (t1/2 = 265 min), high chemical stability.[1]
IlomastatBroad-spectrum MMP0.94 (for MMP-2)-BroadNon-selective, acts via zinc-chelation.
Marimastat (BB-2516)Broad-spectrum MMP--BroadFailed in clinical trials due to side effects.
Prinomastat (AG3340)MMP-2, -3, -9, -13, -14--ModerateFailed in clinical trials.
Tanomastat (BAY 12-9566)MMP-2, -3, -8, -9, -13--ModerateFailed in clinical trials.
O6-BGMMP-25770-Selective for MMP-2Identified as a selective MMP-2 inhibitor.
ARP 100MMP-2--SelectiveA selective MMP-2 inhibitor.
SB-3CTMMP-2--Potent and SelectiveBinds to the active site of MMP-2.
Compound 10aMMP-20.19->8300-fold vs. MMP-9Potent non-zinc binding inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the key experimental protocols described in the this compound discovery paper.

In Vitro MMP Inhibitory Assay

The enzymatic activity of MMPs was determined using a fluorogenic substrate.

  • Enzyme and Substrate Preparation: Recombinant human MMP catalytic domains were used. A stock solution of the fluorogenic substrate, Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, was prepared in DMSO.

  • Assay Buffer: The assay was performed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, and 1% DMSO.

  • Inhibition Measurement: The inhibitor (this compound or other compounds) at various concentrations was pre-incubated with the MMP enzyme in the assay buffer. The reaction was initiated by adding the fluorogenic substrate.

  • Data Acquisition: The increase in fluorescence resulting from substrate cleavage was monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates were calculated, and the IC50 values were determined by fitting the dose-response curves to a four-parameter logistic equation. The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

Determination of Dissociation Half-Life (t1/2)

The slow tight-binding nature of this compound was characterized by determining its dissociation half-life from the MMP-2 enzyme.

  • Complex Formation: A pre-incubated mixture of MMP-2 and a high concentration of this compound was prepared to ensure the formation of the enzyme-inhibitor complex.

  • Dissociation Initiation: The dissociation of the inhibitor was initiated by diluting the complex into a solution containing a high concentration of the fluorogenic substrate.

  • Monitoring Recovery of Activity: The recovery of enzymatic activity was monitored over time by measuring the increase in fluorescence.

  • Data Analysis: The dissociation rate constant (koff) was determined by fitting the progress curves to an appropriate equation for slow-binding inhibition. The dissociation half-life was then calculated as ln(2)/koff.

Visualizing Key Biological and Experimental Processes

To further aid in the understanding of the context and methodology of this compound's discovery, the following diagrams illustrate the MMP-2 signaling pathway and a general experimental workflow for characterizing a novel MMP-2 inhibitor.

MMP2_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell Growth_Factors Growth Factors (e.g., TGF-β, VEGF) Receptor Receptor Growth_Factors->Receptor Pro_MMP2 Pro-MMP-2 Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 MMP14 MT1-MMP (MMP-14) MMP14->Pro_MMP2 Activation TIMP2 TIMP-2 TIMP2->MMP14 Modulation ECM_Components ECM Components (Collagen, Fibronectin) Active_MMP2->ECM_Components Cleavage Degraded_ECM Degraded ECM ECM_Components->Degraded_ECM Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt, MAPK) Degraded_ECM->Signaling_Cascade Release of Signaling Molecules Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression MMP-2 Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Pro_MMP2 Transcription & Translation This compound This compound This compound->Active_MMP2 Inhibition

Caption: MMP-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Novel Compound Synthesis Screening Initial Screening: In Vitro MMP Inhibitory Assay Start->Screening Potency Potency Determination: IC50 & Ki Calculation Screening->Potency Selectivity Selectivity Profiling: Assay against a panel of MMPs Potency->Selectivity Kinetics Kinetic Analysis: Determination of Dissociation Half-Life (t1/2) Selectivity->Kinetics If potent and selective Cell_based Cell-based Assays: Invasion/Migration Assays Kinetics->Cell_based In_vivo In Vivo Efficacy: Animal Models of Cancer or Fibrosis Cell_based->In_vivo End End: Lead Candidate In_vivo->End

References

A Sharper Sword: Assessing the Therapeutic Window of TP0597850 Versus Older MMP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel matrix metalloproteinase (MMP) inhibitor, TP0597850, against its first-generation predecessors. By examining their therapeutic windows—the crucial balance between efficacy and toxicity—this document synthesizes available preclinical data to highlight the advancements in MMP inhibitor design.

The quest for effective MMP inhibitors has been a long and challenging journey in drug development. Early, broad-spectrum inhibitors held promise but ultimately failed in clinical trials due to a narrow therapeutic window, primarily defined by dose-limiting musculoskeletal toxicity. This compound emerges as a next-generation inhibitor, designed for high selectivity to overcome the limitations of its predecessors. This guide delves into the comparative preclinical data to assess whether this targeted approach translates to a wider and more favorable therapeutic window.

A Tale of Two Strategies: Broad vs. Targeted Inhibition

The fundamental difference between this compound and older MMP inhibitors lies in their selectivity profile. First-generation inhibitors, such as Batimastat, Marimastat, and Prinomastat, were developed as broad-spectrum agents, inhibiting a wide range of MMPs.[1] This lack of specificity, while intended to cast a wide net against cancer progression, led to significant off-target effects, most notably a debilitating musculoskeletal syndrome (MSS) characterized by joint pain, stiffness, and inflammation.[2][3]

In stark contrast, this compound is a potent and highly selective inhibitor of MMP-2, a gelatinase implicated in various pathological processes, including cancer and fibrosis.[4] It boasts a long dissociation half-life and high chemical stability, suggesting a more sustained and targeted engagement with its intended molecular target.[4] The central hypothesis is that by selectively inhibiting MMP-2, this compound can achieve therapeutic efficacy without inducing the debilitating side effects associated with broad-spectrum MMP inhibition.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the in vitro inhibitory potency of this compound and older MMP inhibitors against a panel of MMPs. The data clearly illustrates the broad-spectrum nature of the older inhibitors versus the high selectivity of this compound for MMP-2.

Table 1: In Vitro Inhibitory Potency (Ki, nM) of this compound

CompoundMMP-2 (Ki, nM)Selectivity vs. Other MMPs
This compound0.034≥2000-fold
Data sourced from Takeuchi et al. (2023)

Table 2: In Vitro Inhibitory Potency (IC50, nM) of Older MMP Inhibitors

CompoundMMP-1MMP-2MMP-3MMP-7MMP-9MMP-13MMP-14
Batimastat342064--
Marimastat56230163--
Prinomastat790.050.3-0.260.03-
Values for Prinomastat are Ki (nM). Data for Batimastat and Marimastat are from various preclinical studies. Data for Prinomastat from a Phase I study report.

Preclinical Efficacy: A Glimpse into Therapeutic Potential

Direct comparison of the therapeutic efficacy of this compound and older inhibitors is challenging due to the differing preclinical models used in their evaluation. However, the available data provides valuable insights into their respective activities.

This compound in Fibrosis:

While extensive in vivo cancer efficacy data for this compound is not yet publicly available, a study has demonstrated its effectiveness in a non-cancer model. In a bleomycin-induced pulmonary fibrosis mouse model, this compound suppressed the accumulation of collagen, indicating its potential as an anti-fibrotic agent.

Older MMP Inhibitors in Cancer:

Numerous preclinical studies have demonstrated the anti-tumor efficacy of Batimastat, Marimastat, and Prinomastat in various xenograft models.

Table 3: Preclinical In Vivo Efficacy of Older MMP Inhibitors

CompoundAnimal ModelCancer TypeDoseEfficacy Outcome
BatimastatOrthotopic rat modelProstate Cancer30 mg/kg/day, i.p.Significant reduction in tumor weight.
BatimastatNude mice xenograftBreast Cancer50 mg/kg, i.p.Statistically significant decrease in tumor size.
BatimastatNude mice xenograftMurine Hemangioma30, 3, and 0.3 mg/kgInhibition of tumor growth.
BatimastatMurine modelB16F1 Melanoma Liver Metastases50 mg/kg, i.p.54% reduction in tumor volume.
MarimastatHuman gastric tumor xenograftGastric Cancer-48% reduction in tumor growth rate.
PrinomastatMouse mammary tumor modelMammary Tumor-Significantly improved PDT-mediated tumor response.

The Achilles' Heel: Musculoskeletal Toxicity

The primary factor limiting the therapeutic window of first-generation MMP inhibitors was their propensity to cause musculoskeletal syndrome (MSS). This toxicity is believed to result from the inhibition of multiple MMPs involved in normal tissue turnover.

Older MMP Inhibitors:

Preclinical and clinical studies have consistently demonstrated the dose-dependent nature of MSS with broad-spectrum MMP inhibitors. In rat models, administration of Marimastat at doses of 10-30 mg over two weeks induced clinical signs of MSS, including a high-stepping gait, reluctance to move, and hind paw swelling. Histological examination revealed synovial hyperplasia and increased cellularity in the joint capsule. Clinical trials with Marimastat and Prinomastat confirmed that musculoskeletal pain and stiffness were common, often dose-limiting, adverse events.

This compound:

A critical question for this compound is whether its high selectivity for MMP-2 translates to an improved safety profile with respect to MSS. To date, there is a lack of publicly available preclinical toxicology data for this compound, including maximum tolerated dose (MTD) studies or specific evaluations for musculoskeletal side effects. This absence of data currently prevents a direct comparison of its therapeutic window with that of the older inhibitors. The hypothesis remains that by avoiding the inhibition of other MMPs, this compound will have a significantly reduced or absent potential for inducing MSS.

Experimental Protocols

To provide a comprehensive resource, this section outlines the general methodologies for key experiments cited in the assessment of MMP inhibitors.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate Method)

This assay is used to determine the potency of an inhibitor (IC50 or Ki value) against a specific MMP.

Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the MMP. The substrate contains a fluorescent reporter group and a quencher group. In the intact substrate, the fluorescence is quenched. Upon cleavage by the MMP, the reporter and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

General Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the MMP inhibitor in a suitable solvent (e.g., DMSO).

    • Reconstitute the recombinant human MMP enzyme in assay buffer.

    • Prepare the fluorogenic MMP substrate in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the MMP enzyme, and varying concentrations of the inhibitor.

    • Incubate the plate at 37°C for a pre-determined time to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.

cluster_workflow In Vitro MMP Inhibition Assay Workflow prep Reagent Preparation assay Assay Procedure prep->assay Add to plate data Data Analysis assay->data Measure fluorescence

In Vitro MMP Inhibition Assay Workflow
In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of an MMP inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the MMP inhibitor, and tumor growth is monitored over time.

General Protocol:

  • Cell Culture: Culture the desired human cancer cell line under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation:

    • Harvest the cancer cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor take.

    • Inject the cell suspension subcutaneously or orthotopically into the mice.

  • Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the MMP inhibitor (e.g., via oral gavage, intraperitoneal injection) and a vehicle control according to the desired dosing schedule.

  • Monitoring:

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Monitor the body weight and overall health of the mice.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

cluster_xenograft In Vivo Xenograft Model Workflow cell_culture Cell Culture implantation Tumor Implantation cell_culture->implantation treatment Treatment implantation->treatment monitoring Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint

In Vivo Xenograft Model Workflow
Rat Model of MMP Inhibitor-Induced Musculoskeletal Syndrome

This model is used to assess the potential of an MMP inhibitor to cause musculoskeletal toxicity.

Principle: The MMP inhibitor is administered to rats, and the animals are monitored for clinical and histological signs of MSS.

General Protocol:

  • Animal Model: Use male Lewis rats.

  • Inhibitor Administration:

    • Administer the MMP inhibitor continuously over a period of time (e.g., 2 weeks) using surgically implanted subcutaneous osmotic pumps.

  • Clinical Scoring:

    • Monitor the rats daily for clinical signs of MSS, such as:

      • High-stepping gait

      • Reluctance to move

      • Hind paw swelling

      • Inability to rest on hind feet

    • Score the severity of these signs using a pre-defined scale.

  • Histological Analysis:

    • At the end of the study, euthanize the rats and collect joint tissues.

    • Process the tissues for histological examination.

    • Score the severity of synovial hyperplasia, inflammation, and other pathological changes.

  • Data Analysis:

    • Compare the clinical and histological scores between the treated and control groups.

cluster_mss MSS Rat Model Workflow admin Inhibitor Administration scoring Clinical Scoring admin->scoring histo Histological Analysis admin->histo

MSS Rat Model Workflow

Signaling Pathways: The Molecular Battlefield

MMPs exert their effects by remodeling the extracellular matrix (ECM), which in turn influences a multitude of cellular signaling pathways.

Broad-Spectrum MMP Inhibition:

Older, broad-spectrum MMP inhibitors impact a wide array of signaling events due to their non-selective nature. By inhibiting multiple MMPs, they can interfere with the release of various growth factors and cytokines from the ECM, affecting pathways that control cell proliferation, survival, and migration. However, this widespread inhibition also disrupts normal tissue homeostasis, leading to the observed toxicities.

cluster_broad Broad-Spectrum MMP Inhibition inhibitor Broad-Spectrum MMP Inhibitor mmp1 MMP-1 inhibitor->mmp1 mmp2 MMP-2 inhibitor->mmp2 mmp9 MMP-9 inhibitor->mmp9 other_mmps Other MMPs inhibitor->other_mmps ecm ECM Degradation (Widespread) mmp1->ecm mmp2->ecm mmp9->ecm other_mmps->ecm gf_release Growth Factor Release (Altered) ecm->gf_release signaling Multiple Signaling Pathways Affected gf_release->signaling toxicity Musculoskeletal Toxicity signaling->toxicity cluster_selective This compound Selective MMP-2 Inhibition This compound This compound mmp2 MMP-2 This compound->mmp2 no_mss Avoidance of MSS This compound->no_mss tgfb TGF-β Activation mmp2->tgfb fgfr FGFR Signaling mmp2->fgfr other_pathways Other MMP-2 Mediated Pathways mmp2->other_pathways therapeutic_effect Therapeutic Effect (e.g., Anti-fibrotic) tgfb->therapeutic_effect fgfr->therapeutic_effect other_pathways->therapeutic_effect

References

Safety Operating Guide

Prudent Disposal of TP0597850 in the Absence of a Specific Safety Data Sheet

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE ACTION REQUIRED: The absence of a specific Safety Data Sheet (SDS) for TP0597850 necessitates treating it as a potentially hazardous substance. All disposal procedures must comply with local, state, and federal regulations. The following guidelines are based on established best practices for the disposal of research chemicals and should be conducted in consultation with your institution's Environmental Health and Safety (EHS) department.

Quantitative Data for Waste Profile

In the absence of specific data for this compound, a waste profile should be established based on the general characteristics of similar research compounds. This information is critical for proper waste stream management.

ParameterValueNotes
Chemical Name This compoundSelective inhibitor of MMP2[1].
CAS Number Not readily availableWill require confirmation for waste manifest.
Physical State Assume solidBased on typical form of research compounds.
pH Stable over a wide rangeHigh chemical stability has been noted[1].
Toxicity Assume toxicIn the absence of specific data, handle with caution.
Environmental Hazards UnknownAssume potential for aquatic toxicity.
Primary Hazard Class To be determined by EHSBased on available data and comparison to similar compounds.

Experimental Protocol for Waste Preparation and Disposal

The following protocol outlines the steps for the safe segregation, containment, and disposal of this compound waste. These procedures should be carried out by trained personnel under the direct supervision of a laboratory manager and in accordance with institutional EHS guidelines.

1. Pre-Disposal Hazard Assessment:

  • Review all available information on this compound and compounds with similar structures or mechanisms of action.

  • Consult with your institution's EHS department to assess potential hazards and determine the appropriate waste stream.

2. Waste Segregation:

  • At the point of generation, segregate this compound waste from all other chemical waste streams.

  • Solid Waste: Place all contaminated materials, including personal protective equipment (PPE) such as gloves and gowns, weigh paper, and pipette tips, into a designated solid hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated liquid hazardous waste container. Use a funnel to prevent spills.

3. Waste Container Selection and Labeling:

  • Use chemically resistant containers that are compatible with this compound and any solvents used.

  • Ensure containers are leak-proof and have secure closures. Do not overfill containers, leaving at least 10% headspace.

  • Affix a hazardous waste label to each container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all contents, including solvents

    • The date of accumulation

    • The name of the principal investigator or laboratory group

4. Storage and Disposal:

  • Store sealed and labeled waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.

  • The SAA should be away from drains, sources of ignition, and general laboratory traffic.

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection requests.

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

TP0597850_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal start Start: this compound Waste Generated is_solid Solid Waste? start->is_solid solid_waste Contaminated PPE, Labware, etc. is_solid->solid_waste Yes liquid_waste Solutions containing This compound is_solid->liquid_waste No container_solid Place in Designated Solid Waste Container solid_waste->container_solid container_liquid Place in Designated Liquid Waste Container liquid_waste->container_liquid label_container Affix Hazardous Waste Label (Contents, Date, PI) container_solid->label_container container_liquid->label_container store_waste Store in Secure Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling TP0597850

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for TP0597850

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, a selective inhibitor of MMP2.[1]

PropertyValue
Purity 99.09%
IC50 (MMP2) 0.22 nM
Ki (MMP2) 0.034 nM[2][3][4][5]
MMP2 Dissociation Half-life (t1/2) 265 min
Solubility in DMSO ≥ 2.5 mg/mL (2.73 mM)
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month (protect from light, under nitrogen)
Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is mandatory. A specialist should be consulted for complex operations.

EquipmentSpecification
Eye Protection Splash goggles.
Hand Protection Compatible chemical-resistant gloves.
Body Protection Full suit or lightweight protective clothing.
Respiratory Protection A dust respirator is required. For situations with potential for significant inhalation, a self-contained breathing apparatus should be used.
Foot Protection Boots.

Operational and Disposal Plans

This section outlines the procedural, step-by-step guidance for the safe handling, storage, and disposal of this compound.

Handling Procedures
  • Engineering Controls : If user operations generate dust, fume, or mist, use ventilation to keep exposure to airborne contaminants below the exposure limit.

  • General Handling :

    • Keep away from heat and sources of ignition.

    • Do not breathe dust.

    • Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.

Storage Protocols
  • Container : Keep the container tightly closed.

  • Conditions : Store in a cool, well-ventilated place away from strong oxidizing reagents.

  • Stock Solutions : Once prepared, aliquot and store solutions to prevent inactivation from repeated freeze-thaw cycles.

    • Store at -80°C for up to 6 months.

    • Store at -20°C for up to 1 month.

    • Protect from light and store under a nitrogen atmosphere.

Accidental Release Measures
  • Small Spill : Use appropriate tools to carefully place the spilled solid into a convenient waste disposal container.

  • Large Spill : Use a shovel to transfer the spilled material into a suitable waste disposal container.

  • Personal Precautions : In the event of a spill, wear full PPE, including splash goggles, a full suit, dust respirator, boots, and gloves. A self-contained breathing apparatus should be used to avoid inhalation.

Disposal Plan
  • Waste Residues : Dispose of waste material in a convenient and sealed waste disposal container.

  • Regulations : It is important to note that this product and its degradation products are not considered toxic. However, always dispose of chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols

Solution Preparation

The following protocols can be used to prepare a 2.5 mg/mL solution of this compound. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • Protocol 1 (Aqueous System) :

    • Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Protocol 2 (Cyclodextrin-based) :

    • Add solvents in the following order: 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • Protocol 3 (Oil-based) :

    • Add solvents in the following order: 10% DMSO and 90% Corn Oil.

Example Preparation of 1 mL Working Solution (using Protocol 1):

  • To 400 µL of PEG300, add 100 µL of a 25.0 mg/mL DMSO stock solution and mix evenly.

  • Add 50 µL of Tween-80 and mix evenly.

  • Add 450 µL of Saline to adjust the final volume to 1 mL.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

A Preparation & Weighing C Handling in Ventilated Area A->C B Personal Protective Equipment (PPE) B->A D Experimentation C->D F Accidental Spill C->F If spill occurs E Storage of Stock & Aliquots D->E H Waste Disposal D->H G Spill Containment & Cleanup F->G G->H

Caption: Safe handling workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.